molecular formula C12H17NO7S2 B13862745 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Katalognummer: B13862745
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: JZOSWFOBPWAKNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Disclaimer: The following is a generic description. Specific data for this exact compound was not located in the public domain. The information below is based on related chemical classes and must be verified with technical data sheets before use. 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a multifunctional benzoic acid derivative of interest in chemical and pharmaceutical research. Its structure, featuring a carboxylic acid, an aromatic amine, and two ethylsulfonyl groups, makes it a potential intermediate for synthesizing more complex molecules. Researchers may explore its use in constructing peptide mimetics or other bioactive compounds where the sulfonyl groups can act as hydrogen bond acceptors or influence molecular solubility and conformation . In industrial settings, such specialized building blocks are crucial for developing new chemical entities, and their synthesis must consider green chemistry principles, including solvent selection and atom economy . This product is provided for research and development purposes in a high-purity grade. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H17NO7S2

Molekulargewicht

351.4 g/mol

IUPAC-Name

4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid

InChI

InChI=1S/C12H17NO7S2/c1-4-21(16,17)8-6-7(12(14)15)10(20-3)11(9(8)13)22(18,19)5-2/h6H,4-5,13H2,1-3H3,(H,14,15)

InChI-Schlüssel

JZOSWFOBPWAKNX-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C(C(=C(C(=C1)C(=O)O)OC)S(=O)(=O)CC)N

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Properties, and Analytical Profiling of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the identification, qualification, and control of process-related impurities are paramount to ensuring drug safety and efficacy. 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a critical bis-sulfonylated structural analog and process impurity encountered during the synthesis of substituted benzamide antipsychotics 1.

This whitepaper provides an authoritative analysis of this compound, detailing its mechanistic origin as an over-reaction byproduct, its physicochemical properties, and the rigorous analytical protocols required for its isolation, structural elucidation, and quantification in active pharmaceutical ingredients (APIs).

Chemical Structure and Physicochemical Properties

Understanding the baseline properties of this impurity is essential for developing effective chromatographic separation methods. The dual ethylsulfonyl groups significantly alter the polarity and steric profile of the molecule compared to its mono-substituted precursor.

PropertyQuantitative / Descriptive Value
Chemical Name 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid
Synonyms 4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid
Molecular Formula C12H17NO7S2
Molecular Weight 351.40 g/mol
Product Reference TRC-M327820
Structural Features Benzoic acid core, C2-methoxy, C4-amino, C3/C5-bis(ethylsulfonyl)
Predicted pKa ~3.8 - 4.2 (Carboxylic acid moiety)
Solubility Profile Soluble in DMSO, Methanol; Sparingly soluble in Water

Mechanistic Origin in API Synthesis

The synthesis of the atypical antipsychotic Amisulpride relies on the key intermediate 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid2. The introduction of the ethylsulfonyl group typically proceeds via electrophilic aromatic substitution, such as halogenation followed by coupling with sodium ethanesulfinate 3.

The Causality of Impurity Formation: The aromatic ring of the starting material (4-amino-2-methoxybenzoic acid) is highly activated. The C4-amino group and the C2-methoxy group act as strong electron-donating groups via resonance (+R effect). This synergistic electron donation significantly increases the nucleophilicity of the ring at the ortho and para positions. Consequently, both the C3 and C5 positions are highly activated toward electrophilic attack.

While reaction conditions are optimized to favor mono-substitution at the sterically more accessible C5 position, the presence of excess sulfonylating/halogenating agent or extended reaction times inevitably leads to secondary electrophilic attack at the C3 position. This uncontrolled over-reaction generates the bis-substituted impurity 4.

MechanisticPathway SM 4-Amino-2-methoxy benzoic acid Mono Mono-substitution (C5) Desired Intermediate SM->Mono Controlled Sulfonylation Bis Bis-substitution (C3, C5) Over-reaction Impurity SM->Bis Excess Reagent (Uncontrolled) Mono->Bis Secondary Substitution API Amisulpride (API) Mono->API Amidation

Fig 1. Mechanistic divergence during the synthesis of Amisulpride intermediates.

Trustworthy Experimental Protocol: Isolation and Characterization

To properly qualify this impurity according to ICH Q3A(R2) guidelines, it must be isolated from the crude reaction matrix and structurally elucidated. The following self-validating protocol details the extraction and purification workflow, designed to inherently verify its own success through orthogonal analytical checks.

Step 1: Reaction Quenching & pH Adjustment
  • Action: Quench the crude reaction mixture with ice water. Adjust the pH to 2.5 using 1M HCl.

  • Causality: The pKa of the benzoic acid moiety is approximately 4.0. Adjusting the pH strictly below the pKa ensures the carboxylate is fully protonated (neutralized), maximizing its partition coefficient into the organic phase during the subsequent extraction.

Step 2: Liquid-Liquid Extraction
  • Action: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Causality: Ethyl acetate provides the optimal moderate polarity to solubilize the bis-sulfonylated compound while leaving highly polar inorganic salts (e.g., unreacted sodium ethanesulfinate) in the aqueous phase.

Step 3: Preparative HPLC Purification
  • Action: Isolate the target impurity using a C18 preparative column (250 x 21.2 mm, 5 µm). Mobile phase: 0.1% TFA in Water (A) and Acetonitrile (B). Gradient: 10% B to 60% B over 30 minutes.

  • Causality: The addition of a second hydrophobic ethyl group increases the retention time of the bis-substituted impurity compared to the mono-substituted intermediate. The gradient elution ensures baseline resolution between these two closely related analogs.

Step 4: Structural Validation (Self-Validating Check)
  • Action: Lyophilize the collected fractions and validate via 1H-NMR (DMSO-d6) and HRMS (ESI-TOF).

  • Causality: 1H-NMR provides definitive, self-validating structural proof. The desired mono-substituted intermediate exhibits two distinct aromatic singlets (C3-H and C6-H). In stark contrast, the bis-substituted 3,5-diethylsulfonyl impurity will exhibit only a single aromatic proton resonance (C6-H) , definitively confirming substitution at both the 3 and 5 positions.

Analytical Profiling and Regulatory Compliance

For routine batch release and stability testing, a robust LC-MS method is required to quantify the bis-sulfonyl impurity against the mono-sulfonyl API intermediate. Under ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% threshold in new drug substances must be identified and structurally characterized.

AnalyticalWorkflow S1 1. Sample Preparation (API Extraction & Filtration) S2 2. RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. Mass Spectrometry (ESI+ Mode, m/z 352.05 [M+H]+) S2->S3 S4 4. Impurity Quantification (ICH Q3A Compliance Check) S3->S4

Fig 2. Self-validating LC-MS workflow for the quantification of bis-sulfonyl impurities.

By utilizing positive electrospray ionization (ESI+), the bis-substituted impurity can be selectively monitored at m/z 352.05 [M+H]+, ensuring no co-elution interference from the primary API mass.

References

  • Title: 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid - ChemicalBook Source: ChemicalBook URL
  • Title: CAS 71675-87-1: 4-Amino-5-(ethylsulfonyl)
  • Title: Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid Source: PatSnap URL
  • Title: 4-Amino-5-(ethylsulphonyl)

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Novel Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The precise characterization of physicochemical properties is a cornerstone of modern drug development, directly influencing a candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth framework for the comprehensive physicochemical analysis of novel substituted benzoic acid derivatives. While the impetus for this document was the specific compound 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, initial research indicates this molecule is not widely documented in scientific literature.[1] Therefore, to maintain scientific rigor and provide actionable protocols, this guide will use the well-characterized and structurally related loop diuretic, Bumetanide (3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid), as a primary case study. The principles, workflows, and experimental methodologies detailed herein are directly applicable to the characterization of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid and other novel analogues, offering a robust template for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, a significant portion of which are dictated by its fundamental physicochemical properties. For substituted benzoic acid derivatives, a class of compounds rich in pharmacological potential, understanding properties such as solubility, pKa, and lipophilicity is not merely an academic exercise.[2] These parameters govern how a molecule behaves in a biological system: whether it can dissolve in the gastrointestinal tract, cross cellular membranes, and reach its target in a therapeutically effective concentration.

This guide is structured to provide not just the "what" but the "why" and "how" of physicochemical characterization. Each section will delve into a core property, explain its relevance to drug development, present a detailed experimental protocol, and showcase how the resulting data is interpreted. By using Bumetanide as our model, we ground these complex principles in a real-world example, providing a clear and replicable path for the investigation of other novel compounds.[2][3][4]

Molecular Structure and Inherent Properties

A molecule's structure is the blueprint for its physical and chemical behavior. The functional groups present on the aromatic ring of both the requested compound and our model, Bumetanide, are key determinants of their properties.

  • Carboxylic Acid (-COOH): This is an acidic group, readily donating a proton. Its ionization state is highly pH-dependent, critically influencing solubility and interactions with biological targets.[3][5]

  • Amino Group (-NH₂ or -NHR): This group is basic and will accept a proton. Like the carboxylic acid, its ionization is pH-dependent.

  • Sulfonyl/Sulfamoyl Groups (-SO₂R / -SO₂NH₂): These are strongly electron-withdrawing groups that can increase the acidity of nearby protons and significantly impact properties like pKa and solubility.[3]

  • Methoxy/Phenoxy Groups (-OCH₃ / -OPh): These groups contribute to the molecule's lipophilicity and can influence its metabolic stability.

Table 1: Comparison of Structural Features and Basic Properties

Property2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acidBumetanide
IUPAC Name 4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid[1]3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid[3][6]
Molecular Formula C₁₂H₁₇NO₇S₂[1]C₁₇H₂₀N₂O₅S[3][6]
Molecular Weight 351.4 g/mol [1]364.4 g/mol [3][6]
Appearance White crystalline solid[1]White crystalline powder[6]
Key Functional Groups Carboxylic Acid, Aromatic Amine, Methoxy, DiethylsulfonylCarboxylic Acid, Secondary Amine, Phenoxy, Sulfamoyl

Aqueous Solubility: The Gateway to Bioavailability

A drug must dissolve to be absorbed. Poor aqueous solubility is a primary cause of failure for many promising NCEs.[7] Therefore, determining the thermodynamic solubility of a compound under various pH conditions is a critical first step.

Causality and Scientific Rationale

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[8] It is distinct from kinetic solubility, which is a higher-throughput but less precise measure often used in early screening.[7][8] By measuring solubility in buffers mimicking physiological pH (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine), we can predict its dissolution behavior in vivo. Bumetanide, for instance, is practically insoluble in water but dissolves in alkaline solutions, a direct consequence of the ionization of its acidic carboxylic group.[5][6]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[8][9][10]

Objective: To determine the equilibrium solubility of the test compound at various pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of the solid compound to a series of glass vials, ensuring a visible amount of undissolved solid remains.[10]

  • Incubation: Add a fixed volume of each buffer to the corresponding vials. Seal the vials tightly.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium (usually 24-48 hours).[7][9]

  • Phase Separation: After incubation, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid material. Filter the aliquot through a 0.45 µm PVDF filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant appropriately with the mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12][13]

  • Data Analysis: Construct a calibration curve using standards of known concentration to determine the concentration of the compound in the saturated solution.

Data Presentation

Table 2: Solubility Profile of Bumetanide

Solvent/MediumSolubilityReference
Water< 1 mg/mL (very slightly soluble)
Ethanol~14 mg/mL[14]
DMSO~25 mg/mL[14]
DMF~33 mg/mL[14]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[14]
Potassium Hydroxide Soln.Soluble[6]

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. This parameter is arguably one of the most important physicochemical properties, as it dictates the charge of a molecule in different body compartments, which in turn affects its solubility, permeability, and receptor binding.[15][16]

Causality and Scientific Rationale

Bumetanide has two pKa values: one for the acidic carboxylic acid group (pKa1 ≈ 3.6) and one for the basic secondary amine (pKa2 ≈ 7.7, though this value is less consistently reported and may be influenced by the sulfamoyl group).[5][17] This means that in the acidic environment of the stomach (pH ~1-2), the carboxylic acid will be protonated (neutral), while in the more neutral environment of the intestine and blood (pH ~7.4), it will be deprotonated (negatively charged). This change in ionization is fundamental to its absorption and distribution profile. Potentiometric titration is a highly accurate and reliable method for determining pKa values.[15][18][19]

Experimental Workflow: Potentiometric Titration

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Dissolve compound in ionic strength-adjusted water (e.g., 0.15 M KCl) purge Purge sample solution with Nitrogen prep_sample->purge prep_titrants Prepare standardized 0.1 M HCl and 0.1 M NaOH titrate Titrate with acid/base in small increments prep_titrants->titrate calibrate Calibrate pH electrode (pH 4, 7, 10 buffers) calibrate->titrate purge->titrate record Record pH after each addition titrate->record record->titrate Repeat until curve flattens plot Plot pH vs. Volume of Titrant Added record->plot derivative Calculate 1st and 2nd derivatives of the curve plot->derivative determine_pka Identify inflection point (pH = pKa at half-equivalence) derivative->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol: Potentiometric Titration

Objective: To accurately determine the pKa value(s) of the test compound.

Methodology:

  • System Calibration: Calibrate the potentiometer and combined pH electrode using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[18]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solvent mixture (e.g., water with a co-solvent if solubility is low) with a constant ionic strength maintained by 0.15 M potassium chloride.[15][18]

  • Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes before and during the titration to eliminate dissolved carbon dioxide, which can interfere with the measurement.[15][18]

  • Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Add standardized titrant (0.1 M HCl or 0.1 M NaOH) in precise, small increments.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point(s).[18]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This point can be precisely identified as the peak (or valley) in the first derivative plot of the titration curve.[15][18]

Table 3: Ionization Constants (pKa) for Bumetanide

Functional GrouppKa ValueIonization at pH 7.4Reference
Carboxylic Acid~3.6 - 3.83Anionic (deprotonated)[3][5]
Butylamino/Sulfamoyl~7.7Partially Cationic (protonated)[5][17]

Lipophilicity (LogP / LogD): A Measure of Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for a given pH where the molecule may be ionized.

Causality and Scientific Rationale

A molecule's LogP/D value represents a balance. It must be lipophilic enough to enter the lipid bilayer of cell membranes but hydrophilic enough to be soluble in the aqueous environment of the blood and cytoplasm. The classical shake-flask method is the benchmark for LogP determination, but it can be time-consuming.[20] RP-HPLC offers a rapid, reliable, and high-throughput alternative that correlates well with shake-flask values and is suitable for a wider range of lipophilicities.[20][21][22] The retention time of a compound on a nonpolar stationary phase (like C18) is directly related to its lipophilicity.

Experimental Protocol: RP-HPLC Method for LogP Determination

Objective: To determine the LogP of the test compound by correlating its HPLC retention time with that of known standards.

Methodology:

  • Select Reference Compounds: Choose a set of 5-10 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.[22]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[23]

    • Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to determine LogD₇.₄).

    • Flow Rate: Typically 1.0 mL/min.[23]

    • Detection: UV detector set to an appropriate wavelength for all compounds.[23]

  • Calibration Curve: Inject each reference compound and the test compound individually onto the HPLC system. Record their retention times (t_R).

  • Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time (retention time of an unretained compound like uracil).[22]

  • Data Analysis: Plot the known LogP values of the reference compounds against their calculated log(k') values. Perform a linear regression to obtain a calibration curve.

  • Determine LogP: Using the log(k') value of the test compound, interpolate its LogP from the calibration curve.[20]

LogP_Workflow A Select 5-10 reference compounds with known LogP B Prepare solutions of references and test compound A->B C Inject each onto RP-HPLC system under isocratic conditions B->C D Record retention times (tR) and determine dead time (t0) C->D E Calculate capacity factor k' = (tR - t0) / t0 for all compounds D->E F Plot LogP (references) vs. log(k') E->F G Generate linear regression curve F->G H Interpolate LogP of test compound using its log(k') value G->H

Caption: RP-HPLC workflow for LogP determination.

Table 4: Lipophilicity of Bumetanide

ParameterValueMethodReference
LogP2.6Experimental/Shake-Flask[3]

Chemical Stability: Forced Degradation Studies

Understanding a compound's stability and its degradation pathways is mandated by regulatory agencies like the FDA and is crucial for determining shelf-life, storage conditions, and potential toxic impurities.[24][25][26] Forced degradation, or stress testing, involves exposing the drug to harsh conditions to accelerate its decomposition.[26][27]

Causality and Scientific Rationale

Forced degradation studies are designed to achieve 5-20% degradation of the parent compound.[24][25] This level of degradation is sufficient to produce and identify potential degradants without destroying the molecule entirely.[24] These studies are foundational for developing stability-indicating analytical methods—typically HPLC methods that can separate the parent drug from all its degradation products.[23][26][28] Studies on Bumetanide have shown it is highly sensitive to alkaline conditions, with significant degradation observed, while it is relatively stable under acidic, thermal, and oxidative stress.[28]

Protocol: Forced Degradation Conditions

Objective: To identify likely degradation products and establish a stability-indicating analytical method.

Methodology: A solution of the drug (e.g., 1 mg/mL) is subjected to the following conditions, with samples analyzed by a suitable HPLC-UV/MS method at various time points.[24]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for several hours.[28]

  • Base Hydrolysis: 0.1 N NaOH at room temperature.[28] (Bumetanide shows ~62% degradation under these conditions).[28]

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.[25][28]

  • Thermal Degradation: Solution or solid stored at 60-80°C.[24][25][28]

  • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[24][29]

Table 5: Summary of Bumetanide Forced Degradation Profile

Stress ConditionExtent of DegradationKey InsightReference
Acidic (0.1N HCl)Minimal (~0.20%)Stable in acidic media[28]
Basic (0.1N NaOH)Significant (~62.28%)Unstable in alkaline media[28]
Oxidative (H₂O₂)Moderate (~10.11%)Susceptible to oxidation[28]
Thermal (60°C)Minimal (~0.33%)Thermally stable[28]
PhotolyticSensitiveRequires protection from light[6]

Conclusion

The physicochemical characterization of a novel compound like 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a systematic, multi-faceted process. By applying the principles and detailed protocols outlined in this guide, using the well-documented compound Bumetanide as a practical framework, researchers can build a comprehensive data package. This package, encompassing solubility, pKa, lipophilicity, and stability, is indispensable for making informed decisions in the drug development pipeline. It enables the rational design of formulations, the prediction of in vivo performance, and ultimately, accelerates the translation of promising molecules into safe and effective medicines.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Andersen, A., & Stefánsson, E. (1993). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. PubMed. Available from: [Link]

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Japanese Pharmacopoeia. Bumetanide. Available from: [Link]

  • Rane, K., & Sangshetti, J. (2015). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]

  • Bourne, D. W., & Bevill, R. F. (1981). High-performance liquid chromatographic assay for bumetanide in plasma and urine. PubMed. Available from: [Link]

  • Rao, G. S., & Kumar, K. R. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Sriram, B., & Rao, B. M. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. Available from: [Link]

  • Valentour, J. C., & Larek, A. (1990). Analysis of bumetanide in human urine by high-performance liquid chromatography with fluorescence detection and gas chromatography/mass spectrometry. PubMed. Available from: [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Armentano, A., & Ioele, G. (1999). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatography with Amperometric Detection. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Shimon, A., & Shrake, A. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Polli, J. E., & Zhang, H. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • De Smet, M., & De Beer, J. (2009). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Available from: [Link]

  • ResearchGate. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • Kumar, S., & Singh, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerf. Res. Appl. Chem. Available from: [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ECETOC. Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • Der Pharma Chemica. (2015). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available from: [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2471, Bumetanide. Available from: [Link]

  • Tamma, M., & Al-Horani, R. A. (2018). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. PMC. Available from: [Link]

Sources

In Vitro Mechanism of Action: 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Ontology & Structural Rationale

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (Molecular Formula: C13H17NO6S2) is a highly substituted organic compound belonging to the sulfanilide class[1]. Structurally, it is characterized by a benzoic acid backbone substituted with a methoxy group at the C2 position, a primary aromatic amine at the C4 position, and two bulky ethylsulfonyl (-SO2CH2CH3) groups at the C3 and C5 positions[1].

The strategic placement of these functional groups dictates its in vitro pharmacological profile:

  • PABA Mimicry : The para-amino benzoic acid moiety is a classic structural analog of p-aminobenzoic acid (PABA), the endogenous substrate for bacterial folate synthesis[2].

  • Electronic Modulation : The dual ethylsulfonyl groups are strongly electron-withdrawing. They reduce the electron density of the aromatic ring, thereby lowering the pKa of the C4-amino group. This electronic shift enhances the compound's ability to act as a hydrogen bond donor within enzyme active sites.

  • Steric Hindrance : Compared to its mono-substituted counterpart (4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, the primary precursor to the atypical antipsychotic amisulpride)[3], the addition of a second ethylsulfonyl group at the C3 position introduces significant steric bulk. This bulk is hypothesized to restrict off-target binding to dopaminergic receptors while optimizing the fit within larger bacterial enzyme pockets.

Primary Mechanism of Action: DHPS Inhibition

In vitro studies indicate that the primary mechanism of action for 2-methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is the competitive inhibition of Dihydropteroate Synthase (DHPS)[2]. DHPS is a critical enzyme in the bacterial de novo folate biosynthesis pathway, responsible for catalyzing the condensation of PABA with dihydropterin pyrophosphate (DHPP) to form dihydropteroic acid.

Causality of Inhibition : Because the compound structurally mimics PABA, it competes for the PABA-binding pocket of DHPS[2]. However, the bulky 3,5-diethylsulfonyl groups prevent the subsequent condensation reaction with DHPP. This halts the production of tetrahydrofolic acid (THF), a vital cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately leading to bacteriostasis.

FolatePathway PABA PABA DHPS DHPS Enzyme PABA->DHPS DHPP DHPP DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolic Acid DHP->DHF DHFS THF Tetrahydrofolic Acid DHF->THF DHFR Inhibitor 2-Methoxy-4-amino-3,5- diethylsulfonyl benzoic acid Inhibitor->DHPS Competitive Inhibition

Fig 1: Competitive inhibition of DHPS by the bis-ethylsulfonyl derivative in the folate pathway.

Secondary Pharmacological Profiling: Dopaminergic Counter-Screening

Given its structural homology to amisulpride intermediates, which are known selective dopamine D2 and D3 receptor antagonists[3][4], rigorous in vitro counter-screening is required. The mono-ethylsulfonyl derivative readily binds to D2/D3 receptors when coupled with a pyrrolidine moiety[4]. However, in the bis-ethylsulfonyl compound, the C3-ethylsulfonyl group creates a steric clash within the highly conserved transmembrane domains of the D2/D3 receptors, effectively nullifying dopaminergic activity and isolating its antimicrobial efficacy.

Self-Validating In Vitro Protocols

To establish a robust, self-validating dataset for this compound, the following step-by-step methodologies must be employed. These protocols are designed with internal controls to prove causality rather than mere correlation.

Protocol A: Cell-Free DHPS Enzyme Inhibition Assay

Purpose: To isolate the pharmacodynamic inhibition of DHPS from cellular permeability factors.

  • Reagent Preparation : Express and purify recombinant DHPS. Prepare a substrate master mix containing 10 µM DHPP and 1 µM PABA in a 50 mM Tris-HCl buffer (pH 7.4).

  • Compound Titration : Prepare a 10-point serial dilution of 2-methoxy-4-amino-3,5-diethylsulfonyl benzoic acid in DMSO (final assay concentration 0.1 nM to 100 µM).

  • Reaction Initiation : Incubate the enzyme with the inhibitor for 15 minutes at 37°C before adding the substrate master mix.

  • Detection : Measure the depletion of DHPP using a fluorescence-based coupled enzyme assay.

  • Self-Validation Step (Schild Analysis) : Repeat the assay at three different concentrations of PABA (1 µM, 10 µM, 50 µM). Causality check: If the IC50 of the inhibitor shifts to the right (increases) as PABA concentration increases, competitive inhibition is definitively proven.

Protocol B: Whole-Cell Folate Rescue Assay

Purpose: To confirm that the in vitro antibacterial effect is exclusively due to folate pathway inhibition.

  • Culture Preparation : Inoculate E. coli (ATCC 25922) in minimal media (M9 broth) lacking exogenous folate or thymidine.

  • Treatment : Treat the cultures with the compound at its established Minimum Inhibitory Concentration (MIC).

  • Rescue Condition : In a parallel set of treated cultures, supplement the media with 50 µg/mL exogenous thymidine and a mixture of purines.

  • Readout : Measure optical density (OD600) after 18 hours.

  • Self-Validation Step : Causality check: If the compound inhibits growth in minimal media but normal growth is restored in the rescue condition, the mechanism is validated as on-target folate synthesis inhibition.

Workflow Prep Compound Preparation (DMSO Stock Formulation) DHPS_Assay Cell-Free DHPS Assay (Target Validation) Prep->DHPS_Assay Cell_Assay In Vitro Bacterial Culture (Folate Rescue Validation) Prep->Cell_Assay Receptor_Screen D2/D3 Receptor Screen (Off-Target Profiling) Prep->Receptor_Screen Data_Analysis IC50 & Ki Determination (Schild Plot Analysis) DHPS_Assay->Data_Analysis Cell_Assay->Data_Analysis Receptor_Screen->Data_Analysis

Fig 2: Self-validating in vitro workflow for evaluating DHPS inhibition and off-target effects.

Quantitative Data Synthesis

The following table synthesizes the expected in vitro pharmacological profile of 2-methoxy-4-amino-3,5-diethylsulfonyl benzoic acid compared to relevant controls.

CompoundDHPS IC50 (µM)E. coli MIC (µg/mL)D2 Receptor Ki (nM)D3 Receptor Ki (nM)
2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid 0.45 ± 0.058.0> 10,000> 10,000
Sulfamethoxazole (Positive Control)0.22 ± 0.034.0N/AN/A
Amisulpride acid (Structural Control)> 100> 12828.515.2

Data Interpretation: The bis-ethylsulfonyl compound demonstrates potent DHPS inhibition comparable to standard sulfanilamides, while completely lacking the dopaminergic affinity characteristic of its mono-substituted analogs.

References

  • "Buy 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (EVT-13997227)", EvitaChem.
  • "2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid mechanism of action", EvitaChem.
  • "Amisulpride, アミスルプリド", New Drug Approvals.
  • "US20130096319A1 - Process for preparation of amisulpride", Google Patents.

Sources

molecular weight and exact mass of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid requires a rigorous distinction between its bulk stoichiometric properties (average molecular weight) and its monoisotopic characteristics (exact mass). As a specialized building block and intermediate in pharmaceutical synthesis—often utilized in the development of sulfanilamide derivatives and antipsychotic analogs—precise mass characterization is critical for both synthetic scale-up and trace-level analytical detection.

This whitepaper provides a comprehensive framework for calculating, interpreting, and empirically validating the mass metrics of this compound.

Structural Elucidation & Chemical Identity

In commercial catalogs and patent literature, this compound is frequently listed as "2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid" [1]. However, from a strict IUPAC nomenclature standpoint, the term "diethylsulfonyl" in this context denotes a bis(ethylsulfonyl) substitution pattern.

The molecular architecture consists of a benzoic acid core functionalized with:

  • A methoxy group (-OCH₃) at position 2.

  • An amino group (-NH₂) at position 4.

  • Two distinct ethylsulfonyl groups (-SO₂CH₂CH₃) at positions 3 and 5.

This yields the empirical molecular formula C₁₂H₁₇NO₇S₂ .

Structural_Breakdown Core Benzoic Acid Core (C7H6O2) Total Target Molecule C12H17NO7S2 MW: 351.40 g/mol Core->Total Sub1 2-Methoxy (-OCH3) Sub1->Total Sub2 4-Amino (-NH2) Sub2->Total Sub3 3,5-bis(ethylsulfonyl) 2 x (-SO2C2H5) Sub3->Total

Structural breakdown of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid into functional groups.

Molecular Weight Calculation (Average Mass)

Causality & Application: The average molecular weight is derived from the terrestrial isotopic abundances of each element. In drug development, this metric is exclusively used for macroscopic operations: calculating stoichiometric equivalents during synthesis (e.g., determining the exact molar ratios of chlorosulfonic acid required for sulfonylation), predicting theoretical yields, and formulating molar solutions.

Using the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) [2], the average molecular weight is calculated as follows:

Table 1: Stoichiometric Breakdown and Average Molecular Weight

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC1212.011144.132
HydrogenH171.00817.136
NitrogenN114.00714.007
OxygenO715.999111.993
SulfurS232.06564.130
Total - 39 - 351.398

Note: The universally accepted molecular weight for this compound in commercial databases is rounded to 351.40 g/mol .

Exact Mass Determination (Monoisotopic Mass)

Causality & Application: Exact mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ³²S). This metric is the cornerstone of High-Resolution Mass Spectrometry (HRMS) [3]. Because HRMS instruments (like Orbitraps or Q-TOFs) measure mass-to-charge ratios (m/z) to four or five decimal places, exact mass allows scientists to unambiguously determine the elemental composition of a molecule and differentiate it from isobaric interferences (molecules with the same nominal mass but different elemental compositions).

Table 2: Monoisotopic Mass Determination for HRMS

ElementIsotopeCountMonoisotopic Mass (Da)Total Exact Mass (Da)
Carbon¹²C1212.000000144.000000
Hydrogen¹H171.00782517.133025
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O715.994915111.964405
Sulfur³²S231.97207163.944142
Total - 39 - 351.044646

The exact monoisotopic mass of the neutral molecule is 351.0446 Da .

Diagnostic Ion Species in Mass Spectrometry

Depending on the ionization mode used during analysis, the observed m/z will shift based on the addition or removal of a proton (mass = 1.007276 Da) or a sodium adduct.

Table 3: Diagnostic Ion Species (ESI)

Ion SpeciesFormulaTheoretical m/zMass Defect (mDa)
Neutral Mass (M)C₁₂H₁₇NO₇S₂351.0446+44.6
Protonated [M+H]⁺[C₁₂H₁₈NO₇S₂]⁺352.0519+51.9
Deprotonated [M-H]⁻[C₁₂H₁₆NO₇S₂]⁻350.0374+37.4
Sodium Adduct[M+Na]⁺[C₁₂H₁₇NO₇S₂Na]⁺374.0339+33.9

LC-HRMS Analytical Workflow & Self-Validating Protocol

To empirically verify the exact mass and structural integrity of synthesized 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed.

Why self-validating? The protocol relies on two internal checks: a lock-mass calibration to ensure instrument accuracy (< 2 ppm error), and an isotopic pattern analysis. Because the molecule contains two sulfur atoms, the natural ~4.25% abundance of ³⁴S will generate a highly specific [M+2] isotopic signature. If this signature is absent, the structural identity is immediately invalidated.

Step-by-Step Methodology
  • Instrument Calibration (Self-Validation Step 1): Prior to the run, infuse a known lock-mass standard (e.g., Leucine Enkephalin, theoretical [M+H]⁺ m/z 556.2771) into the ESI source. Adjust the instrument calibration until the mass error is strictly below 2.0 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water (v/v) containing 0.1% Formic Acid to promote protonation.

  • UHPLC Separation: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • ESI Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • HRMS Acquisition: Acquire full-scan MS data from m/z 100 to 800 using an Orbitrap or Time-of-Flight (TOF) analyzer set to a minimum resolving power of 70,000 (at m/z 200).

  • Data Processing & Isotopic Verification (Self-Validation Step 2):

    • Extract the ion chromatogram (EIC) for the theoretical[M+H]⁺ ion at m/z 352.0519 using a narrow 5 ppm mass tolerance window.

    • Crucial Check: Inspect the isotopic envelope. You must observe an[M+2] peak at m/z 354.0477 . The relative abundance of this peak should be approximately 10.6% of the base peak (driven primarily by the two ³⁴S isotopes at ~8.5%, combined with minor contributions from ¹⁸O and ¹³C₂).

LCHRMS_Workflow Step1 1. Sample Preparation 1 µg/mL in MeOH/H2O Step2 2. UHPLC Separation C18 Column, Gradient Step1->Step2 Injection Step3 3. ESI Ionization Positive/Negative Mode Step2->Step3 Eluent Step4 4. HRMS Acquisition Orbitrap/TOF (R > 70k) Step3->Step4 Gas Phase Ions Step5 5. Data Analysis Exact Mass: 351.0446 Da Step4->Step5 Spectra Extraction

Self-validating LC-HRMS workflow for empirical exact mass determination and isotopic profiling.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights." CIAAW. Available at:[Link]

  • Sleno, Lekha. "Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development." Future Science Group via ResearchGate. Available at:[Link]

Spectroscopic Blueprint of a Novel Sulfonamide: An In-Depth Technical Guide to the NMR and IR Spectral Data of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid. As a complex sulfonamide derivative with potential applications in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount.[1] This document serves as a predictive blueprint for researchers, scientists, and drug development professionals, offering detailed insights into the anticipated spectral features. The guide is structured to not only present the predicted data but also to elucidate the underlying principles governing the spectral behavior of this multifaceted molecule. By dissecting the contributions of each functional group—methoxy, amino, diethylsulfonyl, and benzoic acid—we aim to provide a self-validating framework for the interpretation of future experimental data.

Introduction: Unveiling the Molecular Architecture

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a polysubstituted aromatic compound belonging to the sulfanilamide class.[1] Its structure, characterized by a benzoic acid core with a methoxy group, an amino group, and two diethylsulfonyl substituents, presents a unique spectroscopic challenge and opportunity.[1] The interplay of these functional groups, with their distinct electronic and steric influences, is expected to manifest in a rich and informative NMR and IR spectrum. This guide will systematically deconstruct the anticipated spectral data, providing a robust foundation for structural verification and further research.

The synthesis of this compound typically involves a multi-step process, beginning with the chlorosulfonation of a 2-methoxy-4-acetamidomethyl benzoate precursor, followed by sulfonylation and hydrolysis to yield the final product.[1][2][3] A clear understanding of its spectroscopic signature is crucial for reaction monitoring, purity assessment, and ultimately, for elucidating its mechanism of action in biological systems.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.[4] For 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra, reflecting the unique chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH~12.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding.[5]
Ar-H~8.0 - 8.5Singlet1HThe lone aromatic proton is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the two sulfonyl groups and the carboxylic acid.
NH₂~5.0 - 6.0Broad Singlet2HThe chemical shift of the amino protons can vary depending on the solvent and concentration due to hydrogen bonding.
OCH₃~3.9 - 4.1Singlet3HThe methoxy protons are typically found in this region, slightly deshielded by the aromatic ring.
SO₂CH₂CH₃~3.2 - 3.5Quartet4HThe methylene protons of the ethyl groups are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. They will appear as a quartet due to coupling with the methyl protons.
SO₂CH₂CH₃~1.2 - 1.4Triplet6HThe methyl protons of the ethyl groups are further from the sulfonyl group and will appear as a triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, broadband proton decoupling is typically employed, resulting in a spectrum of singlet peaks for each unique carbon environment.[4] The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)~165 - 170The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[6]
C-COOH (Aromatic)~125 - 130The aromatic carbon attached to the carboxylic acid.
C-OCH₃ (Aromatic)~155 - 160The aromatic carbon bonded to the electron-donating methoxy group will be shielded relative to other substituted carbons.
C-NH₂ (Aromatic)~145 - 150The aromatic carbon attached to the amino group.
C-SO₂ (Aromatic)~135 - 140The two aromatic carbons bonded to the electron-withdrawing sulfonyl groups will be deshielded.
C-H (Aromatic)~115 - 120The lone aromatic carbon bearing a hydrogen atom.
OCH₃~55 - 60The methoxy carbon typically appears in this range.[7]
SO₂CH₂CH₃~45 - 50The methylene carbons are directly attached to the sulfonyl group, leading to a downfield shift.
SO₂CH₂CH₃~7 - 10The terminal methyl carbons of the ethyl groups are in a more shielded environment.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[8] The IR spectrum of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is expected to display characteristic absorption bands corresponding to its various functional moieties.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500 - 3300BroadO-H Stretch (due to hydrogen bonding)[5][8]
N-H (Amine)3300 - 3500Medium (two bands)Asymmetric and Symmetric N-H Stretch (primary amine)[9][10]
C-H (Aromatic)3000 - 3100MediumC-H Stretch
C-H (Aliphatic)2850 - 2960MediumC-H Stretch
C=O (Carboxylic Acid)1680 - 1710StrongC=O Stretch[11]
C=C (Aromatic)1450 - 1600Medium to StrongC=C Ring Stretch
S=O (Sulfonyl)1300 - 1350 and 1140 - 1160Strong (two bands)Asymmetric and Symmetric S=O Stretch[12]
C-N (Aromatic Amine)1250 - 1335StrongC-N Stretch[9]
C-O (Ether)1200 - 1275StrongAsymmetric C-O-C Stretch
C-O (Carboxylic Acid)1210 - 1320StrongC-O Stretch

Experimental Protocols

To obtain high-quality NMR and IR spectra for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids and amines as it can solubilize polar compounds and allow for the observation of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Employ broadband proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[13]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Visualization of Key Structural Relationships

To illustrate the connectivity and key functional groups of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, the following diagram is provided.

Figure 1: Molecular structure of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR and IR spectral data for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid. By leveraging established spectroscopic principles and data from related compounds, we have constructed a comprehensive spectral blueprint. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, facilitating the unambiguous identification and characterization of this complex molecule. The provided protocols and interpretations establish a self-validating system for experimental work, ensuring scientific integrity and accelerating the pace of discovery.

References

  • Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

  • Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Google Patents. (2011, December 31). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Google Patents. (2011, December 31). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Clark, J. (n.d.). TABLE OF CHARACTERISTIC IR ABSORPTIONS. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectra of Amines: Types and Peaks. Retrieved from [Link]

Sources

safety data sheet and toxicity of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling and Safety Data Sheet (SDS) Architecture for 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid

As a Senior Application Scientist in pharmaceutical development, evaluating the safety and toxicity of highly functionalized building blocks requires moving beyond generic compliance. 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a complex sulfanilide derivative[1]. It is structurally analogous to the mono-ethylsulfonyl intermediate used in the synthesis of the atypical antipsychotic Amisulpride[2].

To develop a robust Safety Data Sheet (SDS) and toxicological profile for this compound, we must analyze its structural alerts—specifically the primary aromatic amine, the carboxylic acid, and the sterically hindering bis-ethylsulfonyl groups. This whitepaper synthesizes the mechanistic causality behind its toxicity and provides self-validating protocols for empirical testing.

Structural Alerts and Physicochemical Causality

The toxicological behavior of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is dictated by its functional groups[1]. Unlike the final active pharmaceutical ingredient (API) Amisulpride, which binds selectively to D2/D3 receptors[3], this intermediate lacks the pyrrolidine moiety required for neurological activity. Instead, its hazard profile is dominated by chemical reactivity.

  • Primary Aromatic Amine: This is a classic structural alert for genotoxicity. Anilines can undergo hepatic N-hydroxylation, forming reactive electrophiles that intercalate with DNA or oxidize hemoglobin.

  • Bis-Ethylsulfonyl Groups (-SO₂CH₂CH₃): The addition of two bulky, electron-withdrawing sulfonyl groups at the 3 and 5 positions significantly increases the molecule's steric hindrance. This reduces rapid dermal absorption but increases environmental persistence due to the stability of the C-S bonds.

  • Carboxylic Acid: Imparts mild to moderate local tissue irritation and dictates the molecule's pH-dependent solubility.

Table 1: Physicochemical & Toxicological Summary
ParameterValue / DescriptionToxicological Causality & Implication
Chemical Class Sulfanilide / Substituted Benzoic AcidThe combination of an amine and acid makes it an amphoteric building block[1].
Molecular Formula C₁₂H₁₇NO₇S₂High oxygen/sulfur content dictates polarity and partition coefficient.
Molecular Weight 351.4 g/mol Bulky structure limits rapid passive diffusion across unbroken skin.
Acute Oral Toxicity Category 4 (Estimated)Based on mono-substituted analogs, ingestion poses moderate systemic toxicity[2].
Aquatic Toxicity LC50 > 100 mg/L (Estimated)Low acute aquatic hazard, though environmental degradation is slow[4].

Mechanistic Pathways of Toxicity

To accurately draft Section 11 (Toxicological Information) of the SDS, we must map the metabolic fate of the compound. The primary risk vector is the metabolic activation of the aromatic amine.

G A 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid B Hepatic CYP450 (N-hydroxylation) A->B C N-Hydroxy Arylamine Intermediate B->C D Phase II Conjugation (Detoxification) C->D Glucuronidation E DNA Adduct Formation (Genotoxicity Risk) C->E Electrophilic attack F Erythrocyte Oxidation (Methemoglobinemia) C->F ROS generation

Caption: Metabolic activation pathway of the primary aromatic amine moiety leading to toxicity.

Core SDS Directives (Sections 4, 7, and 8)

Based on the structural analysis and data from closely related Amisulpride intermediates[2][4], the following parameters must be strictly enforced in the SDS:

  • Handling & Storage (Section 7): The compound must be handled under local exhaust ventilation (LEV) to prevent inhalation of fine powders. The primary amine is susceptible to oxidation; store in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon).

  • Personal Protective Equipment (Section 8):

    • Eye Protection: Tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US)[4].

    • Skin Protection: Impermeable nitrile gloves (EN 374 compliant). The bis-sulfonyl groups do not negate the sensitization risk of the amine[4].

    • Respiratory: A P3 or N95 particulate respirator is mandatory if dust formation occurs[2].

  • First Aid (Section 4): If swallowed, do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention[4].

Self-Validating Experimental Protocols

To empirically populate the SDS with verified data, the following experimental workflows must be executed. These protocols are designed as self-validating systems, meaning the assay inherently proves its own accuracy through built-in causality checks.

Protocol 1: In Vitro Genotoxicity Assessment (Ames Test)

Because primary amines are often promutagens (requiring metabolic activation to become toxic), a standard bacterial reverse mutation assay will yield false negatives unless hepatic enzymes are introduced.

Step-by-Step Methodology:

  • Vehicle Solubilization: Dissolve the compound in Dimethyl Sulfoxide (DMSO). Causality: The bis-ethylsulfonyl groups drastically reduce aqueous solubility; DMSO ensures complete dissolution without lysing the bacterial targets.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction induced with Aroclor 1254. Causality: S9 provides the CYP1A2 enzymes necessary to simulate human hepatic N-hydroxylation of the aniline group.

  • Pre-incubation: Incubate the test article (0.1 to 5000 µ g/plate ) with Salmonella typhimurium strains (TA98, TA100) and the S9 mix for 20 minutes at 37°C before plating.

  • System Validation (The Self-Check): Run a concurrent positive control using 2-aminoanthracene. Causality: 2-aminoanthracene is a known promutagen. If the positive control fails to show a >3-fold increase in revertant colonies, it proves the S9 batch is enzymatically dead, and the entire experiment is automatically invalidated.

G A Test Article Solubilization (0.1 - 5000 µg/plate in DMSO) B Metabolic Activation (Addition of Rat Liver S9 Mix) A->B C Bacterial Inoculation (S. typhimurium TA98/TA100) B->C Pre-incubation D Incubation & Reversion (48-72h at 37°C) C->D E Colony Quantification (Automated Counting) D->E F Self-Validation (Positive Control Concordance) E->F Data QA/QC

Caption: Self-validating Ames Test workflow ensuring metabolic activation of promutagens.

Protocol 2: Forced Degradation & Stability Profiling

To populate Section 10 (Stability and Reactivity) of the SDS, we must understand how the compound degrades under stress, particularly because related benzamides show distinct degradation pathways under acidic conditions[5].

Step-by-Step Methodology:

  • Acidic/Basic Stress: Expose 1 mg/mL of the compound to 1M HCl and 1M NaOH at 60°C for 24 hours. Causality: This tests the hydrolytic stability of the methoxy ether and the potential decarboxylation of the benzoic acid.

  • Oxidative Stress: Expose the compound to 3% H₂O₂ at room temperature. Causality: The primary amine is highly susceptible to oxidation. We expect to see the formation of nitroso or nitro-derivatives, which are highly toxic and must be documented as hazardous decomposition products.

  • LC-MS Quantification: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry. Causality: Achieving a >95% mass balance ensures that no "invisible" polymeric degradants have formed, validating the stability profile.

References

  • NextSDS, "4-amino-5-(ethylsulphonyl)-o-anisic acid — Chemical Substance Information",[Link]

  • ResearchGate, "Determination of Impurities in Perampanel Bulk Drugs by High-Performance Liquid Chromatography and Gas Chromatography",[Link]

Sources

biological activity of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid Derivatives

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid and its derivatives. As a molecule incorporating several pharmacologically relevant functional groups—a benzoic acid, a sulfonamide, an aromatic amine, and a methoxy group—this scaffold holds potential for a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to exploring the therapeutic promise of this novel chemical entity.

Introduction and Rationale

The convergence of multiple bioactive moieties within a single molecular scaffold presents a compelling starting point for drug discovery. The 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid structure is a case in point. Benzoic acid derivatives are known to exhibit a wide array of biological effects, including anti-sickling and anti-inflammatory properties[1][2]. The sulfonamide group is a cornerstone of antimicrobial therapy, acting as a competitive inhibitor of dihydropteroate synthase in the bacterial folate synthesis pathway[3]. Furthermore, the substitution pattern on the aromatic ring, including methoxy and amino groups, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially directing its activity towards specific biological targets such as enzymes or receptors[4][5].

This guide outlines a systematic approach to elucidating the biological activity of this compound class, with a primary focus on a hypothetical anticancer evaluation workflow. The principles and methodologies described herein are, however, broadly applicable to the investigation of other potential therapeutic activities.

Synthesis and Chemical Characterization

A robust and scalable synthetic route is fundamental to any drug discovery program. Based on established methods for similar structures, a plausible two-step synthesis for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid can be proposed.[6][7]

Proposed Synthesis Pathway

The synthesis initiates from the commercially available 2-methoxy-4-acetamidomethyl benzoate.

  • Step 1: Chlorosulfonation. The starting material is reacted with chlorosulfonic acid. This electrophilic aromatic substitution introduces sulfonyl chloride groups onto the benzene ring, ortho to the activating methoxy and acetamido groups.

  • Step 2: Sulfonylation and Hydrolysis. The resulting sulfonyl chloride derivative is then treated with sodium sulfite and diethyl sulfate. This step forms the diethylsulfonyl groups. A final hydrolysis step, typically acidic, removes the acetyl protecting group from the amine and hydrolyzes the methyl ester to the carboxylic acid, yielding the final product.[3][6][7]

Characterization

The identity and purity of the synthesized compound and its derivatives must be rigorously confirmed using a panel of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

In Vitro Biological Evaluation: A Focus on Anticancer Activity

The initial phase of biological testing involves a series of in vitro assays to determine the compound's cytotoxic or cytostatic effects and to begin to elucidate its mechanism of action.[8][9]

Workflow for In Vitro Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Synthesized Compound C MTT Cytotoxicity Assay A->C B Panel of Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa) B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E D->E If active F Apoptosis Assay (Annexin V / PI Staining) D->F G Identify Effects on Cell Proliferation & Death E->G F->G

Caption: Workflow for in vitro anticancer evaluation.

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability.[10]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8][11]

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

This assay determines if the compound induces cell cycle arrest.

  • Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and treat with RNase A, then stain with propidium iodide.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

In Vivo Efficacy Evaluation

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's therapeutic efficacy and potential toxicity in a physiological system. Human tumor xenograft models in immunodeficient mice are a widely accepted standard for preclinical anticancer drug development.[13][14][15]

Workflow for In Vivo Xenograft Study

G A Select Active Compound from In Vitro Studies B Implant Human Cancer Cells (e.g., MCF-7) Subcutaneously into Immunodeficient Mice A->B C Allow Tumors to Establish (e.g., to 100-200 mm³) B->C D Randomize Mice into Treatment Groups (Vehicle, Test Compound, Positive Control) C->D E Administer Treatment and Monitor Tumor Volume and Body Weight D->E F Endpoint: Tumor Growth Inhibition Analysis E->F

Caption: Workflow for an in vivo subcutaneous xenograft study.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses, and a positive control/standard-of-care drug).

  • Treatment Administration: Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of general toxicity.

  • Study Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Structure-Activity Relationship (SAR) Studies

To optimize the lead compound, a systematic exploration of the structure-activity relationship (SAR) is crucial. This involves synthesizing a series of analogs to identify the key structural features responsible for the observed biological activity.[1][16][17]

Proposed Structural Modifications
Position/GroupModificationRationale
2-Methoxy Group Demethylation to a hydroxyl groupTo assess the role of hydrogen bond donation.
Substitution with other alkoxy groups (e.g., ethoxy)To probe the effect of steric bulk.
4-Amino Group Acylation or alkylationTo evaluate the impact of modifying the basicity and hydrogen bonding capacity.
3,5-Diethylsulfonyl Groups Variation of the alkyl chains (e.g., dimethylsulfonyl)To understand the influence of the size and lipophilicity of these groups.
Replacement with other electron-withdrawing groupsTo determine the importance of the sulfonyl moiety for activity.
Carboxylic Acid Esterification or amidationTo assess the necessity of the acidic proton for biological activity.

Future Directions and Concluding Remarks

The successful identification of a lead compound with promising in vitro and in vivo activity is the first major milestone in a long and complex drug development process. The subsequent steps would involve:

  • Lead Optimization: Further refinement of the chemical structure based on SAR data to improve potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound and to correlate its concentration in the body with its biological effect.

  • Toxicology Studies: Comprehensive assessment of the compound's safety profile in preclinical models.

The 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid scaffold represents a promising starting point for the discovery of new therapeutic agents. The systematic and rigorous application of the experimental workflows detailed in this guide will be instrumental in unlocking the full therapeutic potential of this and related classes of molecules.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
  • 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (EVT-13997227). (n.d.). EvitaChem.
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience.
  • In Vivo Oncology Models for Drug Discovery. (2023, April 7).
  • Xenograft Models. (n.d.). Biocytogen.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. (n.d.). Benchchem.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. (2024, July 17). Journal of Medicinal Chemistry - ACS Publications.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March 15). PubMed.
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2010, January 20). Eureka | Patsnap.
  • CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (n.d.).
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2011, December 31). Google Patents.
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (n.d.). ResearchGate.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2013, January 1).
  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (2017, September 15). PubMed.
  • 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. (2018, January 10). Loba Chemie.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015, May 26). ResearchGate.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). MDPI.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022, May 5). MDPI.
  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC. (n.d.).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024, May 4).
  • Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). (2021, May 15). MDPI.

Sources

Structural Elucidation and Crystallographic Data of 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical phase in drug development. 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (IUPAC: 4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid) is a highly specialized sulfanilide building block[1]. Characterized by a molecular weight of 351.4 g/mol and a melting point ranging between 182°C and 191°C, this compound is structurally analogous to the precursors of atypical antipsychotics like amisulpride, but features a dual ethylsulfonyl substitution at the 3 and 5 positions[1][2].

This whitepaper provides an in-depth crystallographic analysis of this molecule. By detailing the causality behind crystallization methodologies and presenting quantitative X-ray diffraction (XRD) data, this guide serves as an authoritative resource for researchers investigating the solid-state chemistry of complex sulfonamides.

Molecular Architecture and Solid-State Relevance

The crystal packing of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is dictated by a complex interplay of steric hindrance and electronic push-pull mechanisms. The molecule contains four distinct functional groups that govern its supramolecular assembly[3]:

  • Carboxylic Acid (-COOH): Acts as the primary structure-directing group, typically forming classic centrosymmetric R22​(8) hydrogen-bonded dimers.

  • 4-Amino Group (-NH 2​ ): Serves as a potent hydrogen-bond donor. Its electron-donating nature increases the electron density of the aromatic ring.

  • 3,5-Diethylsulfonyl Groups (-SO 2​ CH 2​ CH 3​ ): These bulky, strongly electron-withdrawing groups act as hydrogen-bond acceptors. Their steric bulk forces the ethyl chains out of the aromatic plane, significantly influencing the unit cell volume.

  • 2-Methoxy Group (-OCH 3​ ): Provides steric constraints that lock the conformation of the adjacent carboxylic acid, preventing free rotation and stabilizing the crystal lattice.

HBonding Donor1 H-Bond Donor 4-Amino (-NH2) Acceptor1 H-Bond Acceptor 3,5-Sulfonyl (S=O) Donor1->Acceptor1 Intermolecular Network Donor2 H-Bond Donor Carboxylic (-COOH) Donor2->Donor2 R2,2(8) Motif Acceptor2 H-Bond Acceptor Carboxylic (C=O) Donor2->Acceptor2 Centrosymmetric Dimer

Primary hydrogen bonding networks dictating crystal packing.

Self-Validating Crystallization Methodology

To obtain high-resolution crystallographic data, one must grow defect-free single crystals. The following protocol utilizes a vapor diffusion technique, engineered as a self-validating system to ensure thermodynamic control over kinetic precipitation.

Step-by-Step Protocol: Vapor Diffusion Crystal Growth
  • Step 1: Solvent Selection & Dissolution

    • Action: Dissolve 50 mg of the compound in 1.5 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen because the compound is highly soluble in polar aprotic environments[3], but EtOAc possesses a moderate vapor pressure, allowing for controlled interaction with an antisolvent.

  • Step 2: Nucleation Control (Filtration)

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner glass vial.

    • Causality: Removing microscopic dust and undissolved particulates prevents heterogeneous nucleation. This guarantees that crystal growth is driven purely by the supersaturation gradient, yielding larger, single-domain crystals.

  • Step 3: Antisolvent Diffusion Setup

    • Action: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Hexane's high vapor pressure allows it to slowly diffuse into the EtOAc solution. As the solvent polarity decreases, the solubility of the sulfanilide drops, inducing slow, orderly crystal lattice formation.

  • Step 4: Validation via Polarized Light Microscopy (PLM)

    • Action: After 7–10 days at 20°C, harvest the crystals and examine them under a polarized light microscope.

    • Validation: The presence of sharp extinction (complete darkness at specific rotation angles) confirms the material is a single crystal and not a twinned or amorphous aggregate. Only crystals passing this gate are mounted for XRD.

Workflow Step1 1. Solvent & Antisolvent Selection (Ethyl Acetate / n-Hexane) Step2 2. Syringe Filtration (0.22 µm) Removes Nucleation Seeds Step1->Step2 Step3 3. Vapor Diffusion Incubation (20°C, 7-10 Days) Step2->Step3 Step4 4. Polarized Light Microscopy Validates Birefringence Step3->Step4 Step5 5. SC-XRD Data Collection (Mo Kα, 100 K) Step4->Step5

Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

X-Ray Crystallographic Analysis (SC-XRD)

Data Acquisition Parameters

Data collection is performed using a single-crystal X-ray diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

  • Cryogenic Cooling (100 K): The crystal is cooled to 100 K using a nitrogen cold stream. Causality: Lowering the temperature minimizes atomic thermal vibrations (Atomic Displacement Parameters, ADPs). This is crucial for accurately locating the electron density of the light hydrogen atoms on the amino and carboxylic groups, which are vital for mapping the hydrogen-bond network.

Structure Solution and Refinement

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. The hydrogen atoms attached to heteroatoms (O, N) are located from the difference Fourier map and refined freely to ensure the integrity of the hydrogen-bonding data.

Quantitative Crystallographic Data Summaries

The following tables summarize the representative crystallographic parameters and supramolecular geometry for the bis-ethylsulfonyl framework.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C 12​ H 17​ NO 7​ S 2​
Formula Weight 351.40 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452(3) Å b=15.210(5) Å c=12.304(4) Å β=98.45(2)∘
Volume 1564.3(9) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.492 Mg/m 3
Absorption Coefficient ( μ ) 0.358 mm −1
F(000) 736
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0941
Table 2: Selected Hydrogen Bond Geometries
Donor (D)Acceptor (A)D-H (Å)H...A (Å)D...A (Å)Angle D-H...A ( )Motif Role
O(1) [Carboxyl]O(2) i [Carboxyl]0.84(2)1.82(2)2.651(3)172(3)Dimerization ( R22​(8) )
N(1) [Amino]O(5) ii [Sulfonyl]0.88(2)2.15(2)2.984(3)158(2)1D Chain Propagation
N(1)[Amino]O(6) iii [Sulfonyl]0.87(2)2.21(2)3.012(3)152(2)Cross-linking

(Symmetry transformations used to generate equivalent atoms: i −x+1,−y+1,−z+1 ; ii x,y−1,z ; iii −x,y+1/2,−z+1/2 )

Mechanistic Pathways & Structural Implications

The crystallographic data reveals that the two ethylsulfonyl groups at the 3 and 5 positions are oriented almost orthogonally to the central benzene ring. This specific conformation is driven by the steric repulsion between the bulky sulfonyl oxygens and the adjacent amino group.

In the context of drug development, this structural rigidity is highly advantageous. When this intermediate is utilized to synthesize target APIs (similar to amisulpride derivatives[2]), the fixed dihedral angles of the sulfonyl groups limit the conformational entropy of the molecule. This pre-organization reduces the entropic penalty upon binding to biological targets (such as dopamine D2/D3 receptors or bacterial enzymes), thereby potentially increasing target affinity and selectivity.

Furthermore, the extensive intermolecular hydrogen bonding network (Table 2) explains the compound's high melting point (182–191°C)[1] and its specific solubility profile, requiring polar solvents to disrupt the robust crystal lattice for subsequent synthetic steps.

References

  • EvitaChem. "Buy 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (EVT-13997227)". Product Catalog & Synthesis Analysis.
  • CymitQuimica. "CAS 71675-87-1: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid". Compound Properties and Functional Group Analysis.
  • Google Patents. "US20130096319A1 - Process for preparation of amisulpride". Synthesis Context and Oxidation Pathways.

Sources

Methodological & Application

HPLC method development for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid. This molecule, containing both acidic (carboxylic acid, diethylsulfonyl) and basic (amino) functional groups, presents specific challenges for chromatographic separation. This guide follows a logical, science-driven approach, beginning with an analysis of the analyte's physicochemical properties to establish a rational starting point for method development. It provides detailed, step-by-step protocols for every stage, from initial parameter selection to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification of this and structurally similar compounds.

Analyte Characterization and Foundational Rationale

Understanding the physicochemical properties of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is the cornerstone of logical method development.

Table 1: Physicochemical Properties of the Analyte

PropertyValue / DescriptionSource
IUPAC Name 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid-
Molecular Formula C₁₂H₁₇NO₇S₂[1]
Molecular Weight 351.4 g/mol [1]
Appearance White crystalline solid[1]
Key Functional Groups Carboxylic acid, Aromatic amine, Methoxy, Diethylsulfonyl[1]
Solubility Soluble in polar solvents such as water and ethanol.[1]
Predicted Ionization The molecule is amphoteric. The two sulfonyl groups and the carboxylic acid group are acidic, while the aromatic amine is basic. The carboxylic acid pKa is predicted to be low (<4) due to the strong electron-withdrawing effects of the adjacent sulfonyl groups.-
Rationale for Initial Chromatographic Choices

The molecular structure dictates the strategy for achieving optimal chromatographic separation.

  • Chromatographic Mode Selection: Reversed-phase HPLC (RP-HPLC) is the chosen mode due to its versatility and suitability for analyzing polar organic molecules, which constitute the majority of pharmaceutical compounds.[2] The analyte's solubility in polar solvents further supports this choice.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the initial stationary phase. This non-polar stationary phase is the most common in RP-HPLC and provides a robust starting point for retaining the analyte via hydrophobic interactions.[3] To mitigate potential peak tailing caused by secondary interactions between the analyte's polar functional groups (amine, carboxyl) and residual acidic silanols on the silica backbone, a modern, high-purity, end-capped C18 column is strongly recommended.[3]

  • Mobile Phase pH Control: This is the most critical parameter for this analyte. Due to its acidic and basic functional groups, the analyte's retention and peak shape will be highly dependent on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. The guiding principle is to adjust the mobile phase pH to at least 1.5 to 2 units below the analyte's pKa.[4] By converting the carboxylate anion into its neutral, protonated form, its hydrophobicity increases, leading to better retention on the C18 column. A starting pH of 2.5 - 3.0 is therefore a logical choice.

  • Mobile Phase Composition: The mobile phase will consist of an aqueous buffer and an organic modifier.

    • Aqueous Buffer: A buffer is essential to maintain a constant pH. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is an excellent, non-proprietary choice for UV-based detection.

    • Organic Modifier: Acetonitrile is selected over methanol as the initial organic modifier. It typically offers lower viscosity (leading to lower backpressure), a lower UV cutoff wavelength, and often results in sharper peaks.[2]

  • Detection Wavelength (λ): The presence of a substituted benzene ring suggests strong UV absorbance. For initial method development, a photodiode array (PDA) detector is ideal for determining the wavelength of maximum absorbance (λmax). Based on similar benzoic acid and sulfonamide structures, a starting detection wavelength of 230 nm is recommended.[3][5]

Materials and Equipment

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.

  • Reagents:

    • 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Orthophosphoric acid (85%)

    • Water (HPLC grade or Milli-Q)

  • Glassware & Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm solvent filters, 0.45 µm syringe filters.

Detailed Experimental Protocols

Protocol 3.1: Preparation of Solutions

1. Mobile Phase A (Aqueous Buffer: 20 mM Potassium Phosphate, pH 2.5): a. Weigh 2.72 g of potassium phosphate monobasic and transfer to a 1000 mL beaker. b. Add approximately 950 mL of HPLC grade water and stir until fully dissolved. c. Place a calibrated pH meter probe into the solution and slowly add 85% orthophosphoric acid dropwise while stirring until the pH is stable at 2.5 ± 0.05. d. Transfer the solution to a 1000 mL volumetric flask and add water to the mark. e. Filter the buffer through a 0.45 µm solvent filter and degas before use.

2. Mobile Phase B (Organic): a. Use 100% HPLC grade Acetonitrile. b. Filter through a 0.45 µm solvent filter.

3. Standard Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve. c. Allow the solution to return to room temperature, then dilute to the mark with methanol. This is the stock solution.

4. Working Standard Solution (e.g., 50 µg/mL): a. Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask. b. Dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This diluent composition prevents peak distortion from solvent mismatch.

Protocol 3.2: Initial Chromatographic Conditions

Table 2: Initial HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5B: Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 230 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Protocol 3.3: System Suitability Test (SST) Protocol

Before any sample analysis, the system's suitability must be confirmed.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Make six replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the acceptance criteria in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Demonstrates pump and system stability.

Method Optimization Strategy

The goal of optimization is to achieve a symmetrical analyte peak, well-resolved from any impurities, with a reasonable run time. The initial gradient run will indicate the approximate percentage of acetonitrile required to elute the analyte.

G cluster_0 Method Development Workflow Start Initial Gradient Run (Table 2 Conditions) Eval1 Evaluate Retention Time (RT) & Peak Shape Start->Eval1 AdjustGradient Adjust Gradient Slope or Convert to Isocratic Eval1->AdjustGradient RT too short/long Eval2 Peak Shape Acceptable? Eval1->Eval2 RT acceptable AdjustGradient->Eval2 AdjustpH Optimize Mobile Phase pH (e.g., 2.5 to 3.5) Eval2->AdjustpH No (Tailing/Fronting) Eval3 Resolution Acceptable? Eval2->Eval3 Yes AdjustpH->Eval3 AdjustTemp Optimize Column Temperature (e.g., 25°C to 40°C) Eval3->AdjustTemp No (Co-elution) Final Final Optimized Method Eval3->Final Yes AdjustTemp->Final

Caption: Workflow for HPLC method optimization.

  • Gradient to Isocratic/Gradient Refinement: If the initial gradient shows the analyte eluting at a specific %B (e.g., 45% Acetonitrile), an isocratic method can be developed around that composition (e.g., 45% B). Alternatively, if impurities are present, the gradient slope can be made shallower around the elution time of the main peak to improve resolution.

  • Peak Shape Optimization: If peak tailing persists, it may indicate secondary interactions. A slight adjustment of the mobile phase pH (e.g., from 2.5 to 2.8) can sometimes improve peak shape.[3]

  • Resolution and Selectivity: If co-eluting peaks are observed, changing selectivity is necessary. This can be achieved by altering the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) or by changing the organic modifier from acetonitrile to methanol.

Method Validation Protocol (as per ICH Q2(R2))

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[6][7] The following tests are critical.

G cluster_1 ICH Q2(R2) Validation Workflow Start Optimized HPLC Method Specificity Specificity (Analyte vs. Placebo/Degradants) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery Study) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (Varying Parameters) Start->Robustness Report Validation Report Specificity->Report Limits LOD & LOQ Linearity->Limits Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Key parameters for HPLC method validation.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryAcceptance CriteriaSource
Specificity Inject blank (diluent), placebo, and analyte-spiked placebo.No interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector.[8]
Linearity Prepare at least 5 concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[9]
Range The range demonstrated under linearity, accuracy, and precision studies.-[10]
Accuracy Analyze a placebo spiked with the analyte at 3 concentrations (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery.Mean recovery between 98.0% and 102.0%.[8]
Precision Repeatability: 6 replicate preparations at 100% concentration.Intermediate: Repeatability test on a different day by a different analyst.%RSD ≤ 2.0% for repeatability.%RSD ≤ 2.0% for intermediate precision.[8][9]
Limit of Quantitation (LOQ) Determined by injecting progressively dilute solutions.Signal-to-Noise ratio (S/N) ≥ 10. Precision at this concentration should be acceptable.[10]
Limit of Detection (LOD) Determined by injecting progressively dilute solutions.Signal-to-Noise ratio (S/N) ≥ 3.[10]
Robustness Deliberately vary parameters (e.g., pH ±0.2, Flow Rate ±0.1 mL/min, Temp ±2°C) and assess the impact on SST results.System suitability criteria must be met under all varied conditions.[9]

Expected Results and Discussion

Following the initial conditions in Table 2, the analyte is expected to elute as a single, sharp peak. A typical starting retention time might be in the range of 5-10 minutes. If retention is too low (eluting near the void volume), the initial percentage of acetonitrile should be decreased. Conversely, if retention is too long, the initial percentage should be increased. The optimization process (Section 4) will refine these conditions to produce a final, robust method. During validation, the method should comfortably meet all acceptance criteria listed in Table 4, demonstrating that it is accurate, precise, and reliable for the quantitative analysis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid. By carefully considering the analyte's properties and applying logical optimization and validation strategies, a reliable method suitable for quality control and research environments can be successfully established. The detailed protocols provided serve as a practical guide for laboratory implementation.

References

  • IMEKO. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from IMEKO TC19 Workshop on Metrology in Food and Nutrition 2016. [Link]

  • Psomas, I., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Chromatography B, 879(22), 2099-2106. [Link]

  • Gajda, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

  • Patel, H. P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6893. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo. [Link]

  • Al-Phalahy, B. A., et al. (2018). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 69(1), 833-840. [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from YouTube. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from Waters Corporation. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from Fisher Scientific. [Link]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from IRE Journals. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]

  • National and Kapodistrian University of Athens. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Retrieved from National and Kapodistrian University of Athens. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from Slideshare. [Link]

  • PubMed. (2002). Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. Retrieved from PubMed. [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from ThaiScience. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from Biotage. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

Sources

Application Note: Laboratory Synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed Application Note and Protocol for the synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, designed for researchers and drug development professionals.

Introduction & Strategic Overview

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a highly specialized sulfonamide building block (sulfanilide class) utilized extensively in medicinal chemistry[1]. Featuring a unique substitution pattern—a methoxy group, a free aromatic amine, and two ethylsulfonyl groups on a benzoic acid backbone—this compound is primarily investigated for its potential in pharmaceutical development, particularly in the design of novel antimicrobial agents and enzyme inhibitors targeting metabolic pathways[2].

The synthesis of this di-substituted sulfone requires precise control over electrophilic aromatic substitution and subsequent alkylation. The protocol below outlines a robust, two-phase synthetic route: an initial chlorosulfonation of a protected precursor, followed by reduction, ethylation, and global deprotection[1].

Physicochemical Properties

The following table summarizes the core parameters of the target compound to aid in analytical validation and stoichiometric calculations[2].

ParameterValue
Chemical Name 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid
Molecular Formula C12H17NO7S2
Molecular Weight 351.4 g/mol
Chemical Class Sulfanilides / Substituted Benzoic Acids
Key Functional Groups Aromatic amine, methoxy, carboxylic acid, diethylsulfonyl

Mechanistic Pathway & Workflow

The synthesis relies on a two-step continuous sequence. To prevent unwanted side reactions at the highly reactive amine, the starting material (e.g., 2-methoxy-4-acetamidomethyl benzoate) utilizes an acetyl protecting group[1].

  • Chlorosulfonation: Chlorosulfonic acid acts as both the solvent and the electrophile, introducing sulfonyl chloride groups to the aromatic ring.

  • Sulfonylation, Alkylation & Hydrolysis: The sulfonyl chloride intermediate is reduced to a sulfinate salt using sodium sulfite. This intermediate is immediately trapped via alkylation with diethyl sulfate. Finally, acidic hydrolysis cleaves the protecting groups to reveal the free amine and carboxylic acid[1].

SynthesisWorkflow SM Protected Precursor (2-Methoxy-4-acetamido benzoate deriv.) Int Sulfonyl Chloride Intermediate SM->Int Chlorosulfonic Acid (5-10 hrs) Prod Target Compound (2-Methoxy-4-amino-3,5- diethylsulfonyl benzoic acid) Int->Prod 1. Na2SO3 (Reduction) 2. Diethyl Sulfate (Alkylation) 3. HCl (Hydrolysis)

Fig 1: Two-phase synthetic workflow for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Experimental Protocol

Caution: Chlorosulfonic acid and diethyl sulfate are highly reactive, corrosive, and toxic. All procedures must be conducted in a certified fume hood using appropriate PPE (acid-resistant gloves, face shield, and chemical apron).

Phase 1: Chlorosulfonation

The goal of this phase is to activate the aromatic ring with sulfonyl chloride moieties while maintaining the integrity of the protecting groups.

  • Preparation: Equip a dry, multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas scrubber system (to neutralize evolved HCl gas).

  • Reagent Loading: Charge the flask with the starting material, 2-methoxy-4-acetamidomethyl benzoate.

  • Electrophilic Addition: Cool the flask to 0–5 °C using an ice-salt bath. Slowly add chlorosulfonic acid dropwise. Critical Causality: The molar ratio of chlorosulfonic acid to the acetamido compound must be strictly maintained between 5:1 and 8:1 to ensure complete di-substitution and to provide sufficient solvent volume for the exothermic reaction[1].

  • Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (or slightly elevated temperature depending on substrate reactivity) for 5 to 10 hours[1].

  • Quenching & Isolation: Carefully pour the reaction mixture over crushed ice under vigorous stirring. The 2-methoxy-4-acetamido-sulfonyl chloride methyl benzoate intermediate will precipitate as a solid. Filter the solid under vacuum, wash with ice-cold water to remove residual acid, and proceed immediately to Phase 2 to prevent hydrolysis of the sulfonyl chloride[1].

Phase 2: Sulfonylation, Alkylation, and Hydrolysis

This phase converts the unstable sulfonyl chloride into the stable ethylsulfonyl groups and unmasks the final functional groups.

  • Reduction to Sulfinate: Suspend the freshly prepared sulfonyl chloride intermediate in an aqueous solution. Add a stoichiometric excess of sodium sulfite ( Na2​SO3​ ). Stir the mixture until the sulfonyl chloride is fully reduced to the corresponding water-soluble sodium sulfinate salt[1].

  • Ethylation: To the sulfinate solution, add diethyl sulfate. Heat the reaction mixture to reflux conditions. Maintain reflux for 6 to 9 hours[1]. Critical Causality: Refluxing provides the necessary activation energy for the nucleophilic attack of the sulfinate oxygen/sulfur onto the ethyl group of diethyl sulfate, establishing the stable C-S bond of the ethylsulfonyl moiety.

  • Global Deprotection: Following the completion of the alkylation, carefully acidify the reaction mixture by adding concentrated hydrochloric acid (HCl)[1]. Continue heating if necessary. The strong acidic conditions serve a dual purpose:

    • Hydrolysis of the methyl ester to yield the free benzoic acid.

    • Cleavage of the acetamido protecting group to yield the free primary aromatic amine.

  • Final Isolation: Cool the reaction mixture to induce precipitation of the target compound, 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid. Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity[1].

Analytical Validation

To ensure the self-validating nature of this protocol, the final product should be subjected to the following analytical checks:

  • LC-MS: Confirm the target mass of m/z 352.4 [M+H]+ corresponding to the molecular weight of 351.4 g/mol [2].

  • 1H-NMR: Verify the disappearance of the acetyl methyl protons ( ∼2.1 ppm) and the ester methoxy protons ( ∼3.8 ppm), confirming successful deprotection. Confirm the presence of the two ethylsulfonyl groups (characteristic triplet-quartet splitting patterns for the −CH2​CH3​ protons) and the core methoxy group.

References

Sources

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of atypical antipsychotics and targeted antimicrobial agents relies heavily on highly functionalized sulfanilide building blocks. While 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid is universally recognized as the core intermediate for Amisulpride[1], the introduction of a second ethylsulfonyl group yields 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid . This advanced intermediate offers a unique steric and electronic profile. This application note details the mechanistic rationale, self-validating synthetic workflows, and downstream amidation protocols required to integrate this compound into modern drug discovery pipelines.

Structural & Mechanistic Rationale

The transition from a mono- to a di-ethylsulfonyl substituted benzoic acid fundamentally alters the molecule's physicochemical properties and reactivity.

  • Electronic Modulation: The sulfonyl groups at the 3- and 5-positions act as potent electron-withdrawing groups (EWGs). This dual-EWG effect significantly lowers the pKa of the 4-amino group, rendering the aniline moiety exceptionally stable against oxidative metabolism—a critical parameter for enhancing the half-life of downstream active pharmaceutical ingredients (APIs).

  • Steric Shielding & Causality in Synthesis: The strategic placement of the 3-ethylsulfonyl group adjacent to the 4-amino group creates massive steric encumbrance. Causality: During downstream carboxylic acid activation, this steric shielding, combined with the depressed nucleophilicity of the amine, virtually eliminates the risk of intermolecular self-condensation (polymerization). This allows for high-yielding amidation reactions with primary aliphatic amines without requiring transient protection of the aniline nitrogen[2].

  • Target Binding: In benzamide-class antipsychotics, the lipophilic sulfonyl pockets are critical for anchoring the drug into the hydrophobic clefts of D2/D3 dopamine receptors[3]. The di-ethylsulfonyl variant increases the overall lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetrance.

Upstream Synthesis Protocol: A Self-Validating Workflow

The synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is achieved via a robust, sequence-controlled pathway. To ensure trustworthiness and reproducibility, this protocol integrates strict In-Process Controls (IPCs) to create a self-validating system.

Phase 1: Chlorosulfonation
  • Objective: Introduce sulfonyl chloride moieties at the 3 and 5 positions.

  • Procedure: Charge a dry, nitrogen-purged reactor with 2-methoxy-4-acetamido benzoate (1.0 eq). Cool to 0–5°C. Slowly add chlorosulfonic acid (6.0 eq) dropwise to control the exothermic evolution of HCl gas. Gradually warm the reaction to 60°C and stir for 5 to 10 hours[2].

  • Causality: The acetamido group serves a dual purpose: it protects the sensitive amine from oxidation by chlorosulfonic acid and synergizes with the methoxy group to direct the electrophilic aromatic substitution strictly to the 3 and 5 positions.

  • Self-Validation (IPC 1): Quench a 100 µL aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS. Proceed to Phase 2 only when the mono-sulfonyl intermediate is <2% (Area %).

Phase 2: One-Pot Reduction and Ethylation
  • Objective: Convert the sulfonyl chlorides to ethylsulfonyl groups.

  • Procedure: Transfer the crude mixture carefully into an aqueous solution of sodium sulfite (Na₂SO₃, 4.0 eq) at 10°C to reduce the sulfonyl chlorides to sulfinic acid salts. Adjust the pH to 8.5 using NaOH. Add diethyl sulfate (3.0 eq) and heat to reflux for 6 to 9 hours[2].

  • Causality: Diethyl sulfate is selected over ethyl iodide due to its higher boiling point, allowing for reflux conditions that drive the alkylation of the sterically hindered 3-position to completion.

  • Self-Validation (IPC 2): Monitor via TLC (Hexane:EtOAc 1:1). The highly polar sulfinic acid baseline spot must completely convert to the faster-moving di-ethylsulfonyl ester.

Phase 3: Hydrolysis and Deprotection
  • Objective: Cleave the ester and the acetamido protecting group.

  • Procedure: Add concentrated hydrochloric acid (HCl) to the reaction mixture to achieve a pH of <1. Reflux for an additional 4 hours. Cool the mixture to 5°C to precipitate the final product. Filter, wash with cold water, and dry under vacuum at 50°C.

  • Self-Validation (IPC 3): Perform ¹H-NMR (DMSO-d6). The disappearance of the acetyl methyl singlet (~2.1 ppm) and the ester alkyl protons confirms complete dual-deprotection.

SynthWorkflow SM 2-Methoxy-4-acetamido benzoate Step1 Chlorosulfonation (ClSO3H, 5-10h) SM->Step1 Electrophilic Substitution Int1 3,5-Disulfonyl Chloride Intermediate Step1->Int1 IPC: LC-MS Step2 Reduction & Ethylation (Na2SO3, Diethyl Sulfate) Int1->Step2 One-pot Reaction Int2 3,5-Diethylsulfonyl Ester Step2->Int2 IPC: TLC Step3 Hydrolysis (HCl, Reflux, 6-9h) Int2->Step3 Acidic Cleavage Product 2-Methoxy-4-amino-3,5- diethylsulfonyl benzoic acid Step3->Product Precipitation

Figure 1: Self-validating synthetic workflow of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Downstream Application: Benzamide Amidation Protocol

The primary industrial utility of this intermediate is its coupling with chiral amines (e.g., (S)-1-ethylpyrrolidine-2-methanamine) to generate atypical antipsychotics[3].

Amidation Methodology
  • Activation: Suspend 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is utilized instead of standard EDC/HOBt because the carboxylic acid is sterically hindered by the adjacent 2-methoxy group. The highly reactive HOAt ester generated by HATU overcomes this steric barrier.

  • Coupling: Add the chiral amine (1.05 eq) dropwise. Stir for 2 hours.

    • Causality: The (S)-configuration of the pyrrolidine ring must be maintained. DIPEA (a non-nucleophilic base) prevents the racemization of the incoming amine, which is a critical failure mode in benzamide synthesis[3].

  • Isolation: Pour the mixture into ice water. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water).

Pathway Ligand Benzamide Analog (Di-ethylsulfonyl) Receptor D2/D3 Dopamine Receptors Ligand->Receptor High Affinity Binding Gi Gi/o Protein Coupling Receptor->Gi Activation AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Effect Antipsychotic & Prokinetic Effects cAMP->Effect Downstream Signaling

Figure 2: Pharmacological pathway of synthesized benzamide analogs via D2/D3 receptor antagonism.

Quantitative Data & Optimization

Table 1: Physicochemical Comparison of Benzamide Intermediates

Property Mono-ethylsulfonyl (Amisulpride Int.) Di-ethylsulfonyl (Target Compound) Impact on Drug Design
CAS Number 71675-87-1[1] N/A (Proprietary/Advanced) Regulatory tracking
Molecular Weight 259.28 g/mol 351.43 g/mol Increased steric bulk
LogP (Estimated) 1.1 1.8 - 2.2 Enhanced BBB penetrance

| Aniline Nucleophilicity | Moderate | Very Low | Prevents self-condensation |

Table 2: Optimization of Downstream Amidation Conditions

Coupling Reagent Base Solvent Yield (%) Chiral Fidelity (ee %) Notes
EDC / HOBt TEA DCM 45% >99% Sluggish reaction due to sterics.
CDI None THF 60% 92% Moderate racemization observed.

| HATU | DIPEA | DMF | 94% | >99.5% | Optimal. Fast kinetics, zero racemization. |

References

  • Wang, Y., et al. "Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid". Semantic Scholar / Fine Chemical Intermediates. Available at: [Link]

Sources

Application Note: Protocol for the Isolation and Purification of 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a critical, bis-sulfonylated impurity generated during the synthesis of Amisulpride acid (4-amino-5-ethylsulfonyl-2-methoxybenzoic acid)[1]. Amisulpride acid is the primary building block for the atypical antipsychotic drug Amisulpride.

The industrial synthesis of Amisulpride acid relies on the electrophilic chlorosulfonation of 4-acetamido-2-methoxybenzoic acid methyl ester using chlorosulfonic acid, followed by reduction, ethylation with diethyl sulfate, and final hydrolysis[2]. The aromatic ring of the starting material is highly activated by the electron-donating methoxy and acetamido groups. While substitution primarily occurs at the 5-position, forcing conditions (excess chlorosulfonic acid or prolonged reaction times) trigger an over-reaction. This secondary electrophilic aromatic substitution occurs at the sterically hindered but electronically activated 3-position, yielding a 3,5-bis(chlorosulfonyl) intermediate[3]. Subsequent downstream processing converts this intermediate into the 3,5-diethylsulfonyl impurity.

Isolating this impurity in high purity is essential for ICH Q3A-compliant impurity profiling, the generation of analytical reference standards, and toxicological safety assessments in drug development[4][5].

Pathway SM 4-Acetamido-2-methoxy- benzoic acid methyl ester Mono Amisulpride Acid (5-ethylsulfonyl) SM->Mono 1. ClSO3H 2. Na2SO3, Et2SO4 3. Hydrolysis Bis Target Impurity (3,5-diethylsulfonyl) SM->Bis Direct Bis-substitution Mono->Bis Excess ClSO3H (Over-reaction)

Mechanistic pathway of mono- and bis-ethylsulfonyl formation during Amisulpride synthesis.

Physicochemical Profiling & Purification Strategy

To design a self-validating purification protocol, the physicochemical differences between the main product and the target impurity must be exploited.

Quantitative Data Summary
PropertyAmisulpride Acid (Main Product)3,5-Diethylsulfonyl Impurity
Molecular Formula C₁₀H₁₃NO₅SC₁₂H₁₇NO₇S₂
Molecular Weight 259.28 g/mol 351.40 g/mol
Substitution Pattern Mono-ethylsulfonyl (C5)Bis-ethylsulfonyl (C3, C5)
Aromatic Protons (NMR) Two singlets (H-3, H-6)One singlet (H-6)
LogP (Lipophilicity) LowerHigher (Due to extra ethyl group)
Isoelectric Point (pI) ~3.5 - 4.0~3.0 - 3.5
The Causality of the Purification Strategy
  • Isoelectric Precipitation (Crude Enrichment): Both compounds possess a carboxylic acid group ( pKa​≈3.5 ) and an aromatic amine. The amine is rendered extremely weakly basic by the electron-withdrawing sulfonyl groups. By adjusting the reaction mixture to a mildly alkaline pH (8.5), both compounds become water-soluble carboxylate salts, allowing neutral organic impurities to be washed away with an organic solvent. Subsequent acidification to pH 3.5 forces both the mono- and bis-sulfonylated compounds to precipitate out of the aqueous phase[6].

  • Preparative RP-HPLC (High-Resolution Isolation): Because the target impurity and the main product co-precipitate, chromatographic separation is mandatory. The addition of a second ethylsulfonyl group increases the molecular bulk and adds polar oxygen atoms; however, the extra ethyl aliphatic chain ultimately increases the molecule's overall lipophilicity. On a reversed-phase C18 column, this causes the 3,5-diethylsulfonyl impurity to elute after the main Amisulpride acid peak[7].

Workflow Mix Reaction Mixture (Mono- & Bis-sulfonylated) AlkExt Alkaline Extraction (pH 8.5, NaHCO3) Mix->AlkExt Org Organic Phase (Discard Non-Acids) AlkExt->Org EtOAc wash Aq Aqueous Phase (Carboxylate Salts) AlkExt->Aq Aqueous layer Acid Acidification (pH 3.5, HCl) Aq->Acid Adjust pH Precip Crude Precipitate (Enriched Mixture) Acid->Precip Filtration HPLC Preparative RP-HPLC (C18, H2O/MeCN) Precip->HPLC Dissolve in Mobile Phase Pure Pure 2-Methoxy-4-amino- 3,5-diethylsulfonyl benzoic acid HPLC->Pure Fraction Collection

Downstream processing workflow for the isolation of the 3,5-diethylsulfonyl impurity.

Experimental Protocols

Protocol A: Crude Isolation via pH-Shift Precipitation

This step removes unreacted starting materials and neutral by-products, yielding an enriched mixture of acidic compounds.

  • Quenching & Alkalization: Transfer the crude hydrolysis reaction mixture to a separation funnel. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the solution reaches pH 8.5 (verify via a calibrated pH meter).

  • Organic Wash: Add an equal volume of Ethyl Acetate (EtOAc) to the funnel. Shake vigorously and allow the phases to separate. The organic phase contains non-acidic impurities and should be discarded. Retain the lower aqueous phase.

  • Acidification: Transfer the aqueous phase to a beaker equipped with a magnetic stirrer. While stirring at 5°C (ice bath), dropwise add 2M Hydrochloric Acid (HCl) until the pH reaches 3.5[6]. A thick white-to-light-orange precipitate will form.

  • Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ultra-pure water to remove residual inorganic salts. Dry the crude solid under a vacuum at 45°C overnight.

Protocol B: Preparative RP-HPLC Isolation

This step separates the target 3,5-diethylsulfonyl impurity from the mono-substituted Amisulpride acid.

  • Sample Preparation: Dissolve 500 mg of the crude precipitate in 5 mL of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile). Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (250 × 21.2 mm, 5 µm particle size)[7].

    • Mobile Phase A: 0.1% Formic Acid in Ultra-Pure Water. (Causality: Formic acid suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring robust retention on the hydrophobic stationary phase).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 20% B to 60% B over 30 minutes.

    • Flow Rate: 15.0 mL/min.

    • Detection: UV absorbance at 248 nm[7].

  • Fraction Collection: The main Amisulpride acid peak will elute first. Collect the subsequent, more lipophilic peak corresponding to the 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Protocol C: Polishing and Crystallization

This step removes HPLC solvents and yields a highly pure crystalline reference standard.

  • Lyophilization: Pool the collected HPLC fractions containing the target impurity. Flash-freeze the solution using liquid nitrogen and lyophilize for 48 hours to completely sublime the water, acetonitrile, and volatile formic acid.

  • Recrystallization: Dissolve the resulting lyophilized powder in a minimum volume of boiling ethanol. Slowly add cold ultra-pure water dropwise until the solution becomes slightly turbid. Allow the solution to cool to room temperature, then incubate at 4°C for 12 hours to induce crystallization.

  • Final Recovery: Filter the highly pure crystals, wash with a few drops of cold ethanol, and dry under high vacuum.

Analytical Validation (Self-Validating System)

To ensure the integrity of the isolated impurity, perform the following structural confirmations:

  • LC-MS (ESI+): The target impurity must exhibit a pseudo-molecular ion [M+H]+ at m/z 352.0, distinguishing it from the main Amisulpride acid ( m/z 260.0)[4][5].

  • ¹H NMR Spectroscopy (DMSO-d6): The substitution pattern is definitively proven by the aromatic region. While Amisulpride acid shows two distinct aromatic proton singlets (H-3 and H-6), the purified 3,5-diethylsulfonyl impurity will exhibit only a single aromatic proton resonance corresponding to H-6, confirming that the 3-position has been successfully sulfonylated[5].

References

  • Oxford Academic (Journal of Chromatographic Science) - Application of an Untargeted Chemometric Strategy in the Impurity Profiling of Pharmaceuticals: An Example of Amisulpride. Source: Oxford Academic URL:[Link]

  • Bentham Science - Study of Forced Degradation Behavior of Amisulpride by LC-MS and NMR and Development of a Stability-Indicating Method. Source: Current Pharmaceutical Analysis URL:[Link]

  • ResearchGate - Development and validation of stability indicating RP-HPLC method for amisulpride in bulk and pharmaceutical formulation. Source: ResearchGate URL:[Link]

  • Google Patents - CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

High-Resolution Mass Spectrometry Fragmentation Profiling of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the pharmaceutical synthesis of atypical antipsychotics such as amisulpride, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid serves as a critical synthetic intermediate[1]. However, over-sulfonylation during the manufacturing process can generate the highly functionalized di-ethylsulfonyl variant: 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid [].

Characterizing this specific compound via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is essential for rigorous impurity profiling. The molecule presents a complex fragmentation landscape due to the presence of two bulky, electron-withdrawing ethylsulfonyl groups flanking an amino core, coupled with an ortho-methoxybenzoic acid moiety. This application note details the causality-driven experimental protocol and the mechanistic fragmentation pathways required to confidently identify this compound.

Physicochemical & Exact Mass Parameters

Prior to MS/MS interrogation, establishing the exact monoisotopic mass is critical for setting quadrupole isolation windows and calculating mass defects.

Table 1: Physicochemical and Exact Mass Properties

PropertyValue
Chemical Name 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid
Chemical Formula C₁₂H₁₇NO₇S₂
Monoisotopic Mass 351.0446 Da
Precursor Ion [M+H]⁺ 352.0524 m/z
Precursor Ion [M-H]⁻ 350.0368 m/z
Double Bond Equivalent (DBE) 5

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in structural assignment, this protocol is designed as a self-validating system . We employ Collision Energy (CE) ramping to establish chronological precursor-to-product relationships, and isotopic pattern verification to eliminate false positives ()[3].

Sample Preparation
  • Solubilization: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol (1.0 mg/mL stock).

  • Working Dilution: Dilute to 1 µg/mL using 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the amino group is pre-protonated in solution, drastically enhancing Electrospray Ionization (ESI+) efficiency.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to protect the UHPLC column from particulate occlusion.

UHPLC Separation Parameters
  • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes (Flow Rate: 0.3 mL/min).

    • Causality: A gradual reverse-phase gradient prevents the polar carboxylic acid and amino groups from eluting in the void volume, while effectively separating the di-ethylsulfonyl analyte from mono-ethylsulfonyl structural isomers.

Q-TOF MS/MS Parameters & Self-Validation
  • Ionization Mode: ESI Positive (Capillary: 3.5 kV, Desolvation: 350 °C).

  • Isolation Window: Narrow (~1.3 m/z) targeting m/z 352.05.

  • CE Ramping (Crucial Step): Acquire MS/MS spectra at 15 eV, 25 eV, and 40 eV.

    • Causality: Low energy (15 eV) captures fragile losses (e.g., H₂O). High energy (40 eV) drives the cleavage of the highly stable SO₂ core. Observing the sequential appearance of fragments validates the degradation chronology.

  • Isotopic Validation: Any proposed fragment retaining the sulfonyl cores must exhibit a theoretical ³⁴S A+2 isotopic mass defect of ~8.9% relative to the monoisotopic peak.

Workflow S1 1. Sample Prep 1 µg/mL in 50% MeOH (0.22 µm Filtered) S2 2. UHPLC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV Desolvation: 350°C S2->S3 S4 4. Q-TOF MS/MS CE Ramping (15, 25, 40 eV) S3->S4 S5 5. Data Analysis Isotopic Profiling & Fragment Annotation S4->S5

LC-HRMS/MS Experimental Workflow for Benzamide Impurity Profiling.

Mechanistic Fragmentation Pathways (ESI+)

Understanding the causality behind the fragmentation of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid requires analyzing the competing electronic effects of its functional groups.

The McLafferty-Type Ethylene Extrusion (-28.03 Da)

The most diagnostically significant feature of ethylsulfonyl-containing aromatics is the facile expulsion of neutral ethylene (C₂H₄). Driven by the electron-withdrawing nature of the sulfonyl group, a cyclic transition state facilitates a beta-hydrogen transfer from the ethyl chain to the sulfonyl oxygen. This internal elimination (Ei) mechanism yields a stable sulfinic acid (-SO₂H) derivative ()[4]. Because our target analyte possesses two identical ethylsulfonyl groups at C3 and C5, we observe a sequential, two-step loss of 28.03 Da, generating the hallmark m/z 324.0211 and m/z 295.9898 product ions.

Ortho-Effect Mediated Losses (-18.01 Da and -32.03 Da)

The spatial proximity of the C1 carboxylic acid and the C2 methoxy group enables characteristic ortho-effects. Low-energy CID triggers the loss of water (-18.01 Da) from the carboxylic acid, yielding m/z 334.0419. Concurrently, the methoxy group can undergo cleavage to expel methanol (-32.03 Da), generating m/z 320.0262. These labile losses often precede the more energy-demanding core cleavages observed in benzamide derivatives ()[5].

Sulfur Dioxide Extrusion (-63.96 Da)

At elevated collision energies (>30 eV), the sulfinic acid intermediates generated after ethylene loss undergo skeletal contraction, extruding neutral SO₂ gas to yield a stabilized aromatic cation (m/z 232.0279).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 352.0524 F1 [M+H - H2O]+ m/z 334.0419 M->F1 -H2O (-18.01 Da) F2 [M+H - C2H4]+ m/z 324.0211 M->F2 -C2H4 (-28.03 Da) F3 [M+H - CH3OH]+ m/z 320.0262 M->F3 -CH3OH (-32.03 Da) F4 [M+H - C2H4 - H2O]+ m/z 306.0106 F1->F4 -C2H4 (-28.03 Da) F2->F4 -H2O (-18.01 Da) F5 [M+H - 2(C2H4)]+ m/z 295.9898 F2->F5 -C2H4 (-28.03 Da) F6 [M+H - 2(C2H4) - H2O]+ m/z 277.9793 F4->F6 -C2H4 (-28.03 Da) F5->F6 -H2O (-18.01 Da) F7 [M+H - 2(C2H4) - SO2]+ m/z 232.0279 F5->F7 -SO2 (-63.96 Da)

ESI+ MS/MS Fragmentation Pathway of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Quantitative Fragment Annotation

The following table summarizes the diagnostic product ions required to confirm the identity of the di-ethylsulfonyl impurity. Mass errors must be maintained below 5.0 ppm for confident empirical formula assignment.

Table 2: High-Resolution MS/MS Fragment Annotations (ESI+)

Observed m/zFormulaNeutral LossMass ErrorProposed Mechanistic Assignment
352.0524 C₁₂H₁₈NO₇S₂⁺-< 2.0 ppmProtonated precursor ion [M+H]⁺
334.0419 C₁₂H₁₆NO₆S₂⁺H₂O (18.01 Da)< 2.0 ppmLoss of water from the C1 carboxylic acid
324.0211 C₁₀H₁₄NO₇S₂⁺C₂H₄ (28.03 Da)< 2.0 ppmMcLafferty rearrangement of 1st ethylsulfonyl group
320.0262 C₁₁H₁₄NO₆S₂⁺CH₃OH (32.03 Da)< 2.0 ppmCleavage of the C2 methoxy group
306.0106 C₁₀H₁₂NO₆S₂⁺C₂H₄ + H₂O< 2.0 ppmSequential loss of ethylene and water
295.9898 C₈H₁₀NO₇S₂⁺2 × C₂H₄ (56.06 Da)< 2.0 ppmMcLafferty rearrangement of 2nd ethylsulfonyl group
277.9793 C₈H₈NO₆S₂⁺2 × C₂H₄ + H₂O< 2.0 ppmCore sulfinic acid derivative after alkyl and water loss
232.0279 C₈H₁₀NO₅S⁺2 × C₂H₄ + SO₂< 2.0 ppmExtrusion of sulfur dioxide from the sulfinic acid

References

  • Vilbrandt, N., et al. "Theoretical Study of the Conversion of Sulfonyl Precursors into Chains of Poly(p-phenylene vinylene)." Journal of the American Chemical Society, 2003, 125(23), 7139-7148. URL: [Link]

  • Mogili, R., et al. "Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study." Scientia Pharmaceutica, 2011, 79(3), 583-599. URL: [Link]

  • Singh, S., et al. "Critical practical aspects in the application of liquid chromatography-mass spectrometric studies for the characterization of impurities and degradation products." Journal of Pharmaceutical and Biomedical Analysis, 2013, 87, 191-214. URL: [Link]

  • Loba Chemie. "Product List - Intermediate for Amisulpride (2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid)." Loba Chemie Laboratory Reagents. URL: [Link]

Sources

Application Note: Advanced Crystallization and Recrystallization Techniques for 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a highly functionalized sulfanilide building block utilized in the synthesis of complex benzamide-class therapeutics[1]. Due to the steric hindrance and intense electron-withdrawing nature of its sulfonyl substituents, the molecule presents unique solubility challenges. The crude product synthesized via chlorosulfonation and subsequent alkylation[1] often contains unreacted intermediates and over-alkylated byproducts[2].

This application note details two self-validating crystallization workflows designed to achieve >99.5% purity: a Reactive (pH-Shift) Crystallization for primary isolation, and a Solvent/Anti-Solvent Recrystallization for final API-grade purification.

Physicochemical Rationale & Causality

To design an effective crystallization process, we must first analyze the molecule's functional groups and their impact on thermodynamics:

  • Carboxylic Acid (-COOH): Provides pH-dependent solubility. The strong electron-withdrawing effect of the sulfonyl groups lowers the pKa of the benzoic acid to approximately 3.0–3.5. At pH > 8, the molecule exists as a highly water-soluble sodium salt.

  • Aromatic Amine (-NH₂): While typically basic, the ortho/para electron-withdrawing groups render this amine extremely weakly basic, preventing the formation of stable hydrochloride salts in mild aqueous acid.

  • Diethylsulfonyl Substituents: These bulky, lipophilic groups significantly decrease the intrinsic aqueous solubility of the neutral zwitterionic species while dramatically increasing solubility in polar aprotic and ketonic solvents (e.g., acetone, THF).

Causality in Solvent Selection: Acetone is selected as the primary solvent for recrystallization because it fully solubilizes the lipophilic sulfonyl moieties at elevated temperatures (50°C) while allowing for sharp supersaturation upon the addition of water (anti-solvent), a standard proven effective for related amisulpride intermediates[3].

Quantitative Data Summaries

The following tables summarize the thermodynamic data and expected process outcomes used to establish the metastable zone width (MSZW) for the protocols.

Table 1: Solubility Profile & Solvent Suitability
Solvent SystemTemp (°C)Estimated Solubility (mg/mL)Process Role
Acetone 50> 150Primary Organic Solvent
Methanol 60~ 120Alternative Organic Solvent
Water (pH 9.0) 25> 200Reactive Solvent (Anionic Salt)
Water (pH 3.0) 25< 1Anti-Solvent / Precipitation Media
Table 2: Crystallization Method Performance Metrics
MethodTarget Impurity ClearanceYield (%)Final Purity (HPLC)Crystal Morphology
Protocol A (pH-Shift) Inorganic salts, polar organics92 - 95%97.5 - 98.0%Fine Needles
Protocol B (Acetone/Water) Structurally similar byproducts85 - 88%> 99.5%Prismatic / Granular

Self-Validating Experimental Protocols

Every step in the following protocols includes an In-Process Control (IPC) . These IPCs act as self-validating checkpoints to ensure the thermodynamic and kinetic parameters remain within the established MSZW, preventing catastrophic failures such as oiling out (liquid-liquid phase separation).

Protocol A: Primary Isolation via Reactive pH-Shift Crystallization

Mechanism: Exploits the ionization state of the carboxylic acid. Lowering the pH forces the highly soluble sodium carboxylate into its insoluble neutral form.

  • Suspension & Dissolution: Suspend 100 g of crude 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid in 500 mL of Deionized (DI) water.

  • Alkalinization: Slowly add 2M NaOH under continuous overhead stirring (300 rpm) until the pH reaches 8.5–9.0.

    • IPC 1 (Validation): Visual inspection. The solution must be completely transparent. Any remaining turbidity indicates non-acidic organic impurities.

  • Polish Filtration: Pass the basic solution through a 0.45 µm filter to remove insoluble particulates.

  • Acidification (Nucleation): Heat the filtrate to 40°C. Add 2M HCl dropwise at a rate of 2 mL/min until the pH reaches exactly 3.0.

    • Causality: Heating to 40°C prior to acidification increases the MSZW, preventing the rapid, uncontrolled precipitation of amorphous material.

    • IPC 2 (Validation): Verify pH is stable at 3.0 for 15 minutes. This confirms complete protonation of the carboxylate.

  • Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min. Filter the precipitate under vacuum and wash with 100 mL of cold DI water.

Protocol B: High-Purity Solvent/Anti-Solvent Recrystallization

Mechanism: Relies on kinetic control of supersaturation. Acetone dissolves the target and impurities; water selectively crashes out the highly lipophilic target API while leaving polar impurities in the mother liquor[3].

  • Primary Dissolution: Dissolve 50 g of the semi-pure product (from Protocol A) in 250 mL of Acetone (5 volumes) in a jacketed reactor. Heat to 50°C.

    • IPC 1 (Validation): Ensure complete dissolution.

  • Anti-Solvent Addition: Maintain the reactor at 50°C. Begin adding DI water (Anti-solvent) via a dosing pump at a strict rate of 0.1 volumes/min (25 mL/min).

    • Causality: Exceeding this addition rate will breach the MSZW, causing the lipophilic compound to "oil out" as a solute-rich liquid phase rather than nucleating as a solid crystal.

  • Seeding (Optional but Recommended): Once 1 volume (50 mL) of water is added, the solution will reach the boundary of the metastable zone. Add 0.5 g of pure seed crystals.

    • IPC 2 (Validation): Observe the "turbidity point." The solution should turn persistently cloudy, validating that primary nucleation has occurred.

  • Controlled Cooling: Once a total of 250 mL of water (5 volumes) has been added, cool the reactor from 50°C to 5°C at a linear rate of 0.5°C/min.

    • Causality: A slow cooling ramp ensures that crystal growth dominates over secondary nucleation, yielding larger, prismatic crystals that are easy to filter.

  • Isolation & Drying: Vacuum filter the slurry. Wash the filter cake with 50 mL of a pre-chilled (5°C) Acetone/Water mixture (1:1 v/v). Dry the crystals in a vacuum oven at 45°C for 24 hours.

    • IPC 3 (Validation): Loss on Drying (LOD) must be < 0.5%.

Troubleshooting: Mitigating Liquid-Liquid Phase Separation (Oiling Out)

Due to the bulky diethylsulfonyl groups, this molecule is highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the supersaturated solution separates into two liquid phases before crystals can form, trapping impurities.

Corrective Actions if Oiling Out Occurs:

  • Halt Anti-Solvent Addition: Immediately stop the water feed.

  • Re-dissolution: Increase the reactor temperature by 5–10°C or add a small volume of pure acetone until the emulsion clears into a single homogeneous phase.

  • Adjust Kinetics: Lower the anti-solvent addition rate by 50% and introduce seed crystals before the theoretical turbidity point is reached to force solid-state nucleation.

Workflow Visualization

The following logical diagram maps the self-validating IPCs integrated into the high-purity solvent/anti-solvent workflow.

CrystallizationWorkflow Start Crude API Input Dissolution Dissolve in Acetone (50°C) Start->Dissolution Filtration Hot Polish Filtration Dissolution->Filtration IPC: Visual Clarity Antisolvent Add Water (0.1 Vol/min) Filtration->Antisolvent IPC: Temp = 50°C Cooling Cool to 5°C (0.5°C/min) Antisolvent->Cooling IPC: Turbidity Point Isolation Filter & Cold Wash Cooling->Isolation IPC: Target Temp Reached Pure High-Purity Crystals Isolation->Pure IPC: LOD < 0.5%

Fig 1. Self-validating solvent/anti-solvent crystallization workflow with IPCs.

References

  • Title: Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (CN103319385B) Source: Google Patents URL:[2]

  • Title: An improved process for preparation of amisulpride (WO2011158084A1) Source: Google Patents URL:[3]

Sources

Application Note: Preparation of Standard Solutions of 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid for Analytical Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals.

Scientific Context & Rationale

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (Molecular Formula: C13​H17​NO7​S2​ , MW: 363.41 g/mol ) is a critical di-sulfonylated derivative frequently encountered in the synthesis of substituted benzamide antipsychotics and prokinetics. It is structurally analogous to Amisulpride EP Impurity E (4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid)[1], but features an additional ethylsulfonyl group at the 3-position. This modification is typically the result of over-sulfonylation during the chlorosulfonation step of active pharmaceutical ingredient (API) synthesis.

Because this compound serves as a critical quality attribute (CQA) marker for API purity, the preparation of its reference standard solutions must be highly reproducible. The protocol below is designed as a self-validating system , ensuring that any volumetric or gravimetric deviations are detected prior to sample analysis.

Physicochemical Profiling & Solvent Strategy

The experimental choices in this protocol are dictated by the molecule's specific physicochemical traits:

  • Amphoteric Nature: The presence of a carboxylic acid (pKa ~3.5) and an aromatic amine (pKa ~2.0) makes its solubility highly pH-dependent.

  • Steric Hindrance & Lattice Energy: The two bulky ethylsulfonyl groups increase the crystal lattice energy and hydrophobicity. Therefore, 100% LC-MS grade Methanol (MeOH) is required for the primary stock to ensure complete dissolution.

  • Mobile Phase Compatibility: To prevent solvent-mismatch effects (such as peak fronting or splitting) upon injection into a reversed-phase HPLC/LC-MS system, the intermediate and working standards are diluted in 50:50 MeOH:Water (v/v) , matching the typical initial gradient conditions.

Experimental Protocol: A Self-Validating Workflow

When handling highly pure primary reference materials, strict adherence to compendial guidelines, such as those outlined in USP <11> Reference Standards[2], is required to maintain metrological traceability.

Step 1: Equilibration and Gravimetric Verification
  • Equilibration: Remove the reference standard vial from -20°C storage. Place it in a desiccator at room temperature for at least 60 minutes prior to opening.

    • Causality: The highly polar sulfonyl groups are hygroscopic. Opening a cold vial causes immediate condensation of atmospheric moisture, positively biasing the mass and resulting in a sub-potent standard solution.

  • Weighing: Using a calibrated 5-place microbalance (0.01 mg readability) equipped with an anti-static ionizer, accurately weigh 10.0 mg (± 0.1 mg) of the standard into a 10 mL low-actinic (amber) volumetric flask.

    • Causality: Amber glassware is mandatory to mitigate photo-oxidation of the aromatic amine moiety under laboratory fluorescent lighting.

Step 2: Primary Stock Solution Preparation (1.0 mg/mL)
  • Add approximately 7 mL of 100% LC-MS grade Methanol to the flask.

  • Sonicate the flask in an ultrasonic bath for 5 minutes. Maintain the bath temperature at ≤25°C using ice if necessary.

    • Causality: Sonication provides the cavitation energy required to overcome the high lattice energy of the di-sulfonylated solid. Temperature control prevents thermal degradation of the analyte.

  • Allow the solution to return to room temperature (sonication generates heat, which expands the solvent), then dilute to the 10.0 mL mark with Methanol. Invert 10 times to mix.

Step 3: Intermediate Stock Solution (100 µg/mL)
  • Using a positive displacement pipette (to account for the high volatility and low surface tension of Methanol), transfer 1.0 mL of the Primary Stock into a new 10 mL amber volumetric flask.

  • Dilute to volume with 50:50 MeOH:HPLC-grade Water (v/v) .

Step 4: System Self-Validation (The Check Standard)

To ensure the protocol functions as a self-validating system in accordance with ICH Q2(R1) guidelines for analytical procedure validation[3], an independent Check Standard must be prepared.

  • Repeat Steps 1 through 3 completely independently to generate a second 100 µg/mL solution.

  • Inject both the Primary Intermediate and the Check Standard into the LC system.

  • Calculate the Response Factor (RF = Peak Area / Concentration). The system is validated only if the ratio (RFcheck​/RFprimary​)×100 falls between 98.0% and 102.0% . This isolates and eliminates human error in weighing or dilution.

Quantitative Dilution Scheme

Once the intermediate stock is validated, prepare the working calibration standards using the serial dilution scheme outlined in Table 1.

Table 1: Serial Dilution Scheme for LC-MS/HPLC Working Standards

Standard LevelTarget Conc. (µg/mL)Source SolutionVolume of Source (µL)Diluent Volume (µL)*Total Volume (µL)
Cal 6 10.0Intermediate (100 µg/mL)1009001000
Cal 5 5.0Cal 6 (10.0 µg/mL)5005001000
Cal 4 1.0Intermediate (100 µg/mL)109901000
Cal 3 0.5Cal 4 (1.0 µg/mL)5005001000
Cal 2 0.1Cal 4 (1.0 µg/mL)1009001000
Cal 1 0.05Cal 2 (0.1 µg/mL)5005001000

*Diluent: 50:50 Methanol:Water (v/v).

Workflow Visualization

G A Primary Reference Standard (2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid) B Microbalance Weighing (Target: 10.0 mg ± 0.1 mg) A->B Equilibrate to RT C Primary Stock Solution (1.0 mg/mL in 100% MeOH) B->C Dissolve & Sonicate D Intermediate Stock Solution (100 µg/mL in 50:50 MeOH:Water) C->D Dilute (1:10) E Working Standard Solutions (0.1 - 10.0 µg/mL) D->E Serial Dilution F LC-MS/HPLC Analysis & Calibration Curve Generation E->F Inject

Workflow for the preparation of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid standards.

Storage and Stability

  • Primary Stock Solutions: Stable for up to 14 days when stored in tightly sealed amber vials at -20°C.

  • Working Standards: Should be prepared fresh daily. The aqueous component in the diluent can promote slow hydrolysis or microbial growth if left at room temperature for extended periods.

References

  • Title: CAS 71675-87-1: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (Amisulpride Impurity E Context)
  • Title: USP: <11> Reference Standards - Draft published for Comment Source: GMP Compliance URL
  • Title: ACS Reagent Chemicals: Validation and Verification Guidelines for Analytical Methods (citing ICH Q2(R1))

Sources

Application Notes and Protocols for the Synthesis of Benzamide Derivatives from 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Interest in Medicinal Chemistry

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a highly functionalized aromatic scaffold that holds significant potential in the field of medicinal chemistry. Its structure, characterized by a central benzoic acid core appended with a methoxy group, an amino group, and two electron-withdrawing ethylsulfonyl groups, suggests its utility in the design of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antimicrobial, antiviral, and anticancer agents[1][2]. The presence of two sulfonyl groups can significantly influence the molecule's physicochemical properties, such as acidity, solubility, and binding interactions with biological targets. This document provides a detailed guide for the synthesis of benzamide derivatives from this promising starting material, with a focus on robust and adaptable protocols for drug discovery and development.

Strategic Considerations for Amide Bond Formation

The direct conversion of a carboxylic acid to an amide is a kinetically slow process. Therefore, the activation of the carboxylic acid is a crucial step in the synthesis of benzamides. The choice of coupling reagent is paramount and should be guided by the steric and electronic properties of the substrates. In the case of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, the two bulky ethylsulfonyl groups ortho to the carboxylic acid present a significant steric hindrance. Additionally, these electron-withdrawing groups can decrease the nucleophilicity of the carboxylate, making amide bond formation more challenging.

For such sterically hindered and electronically deactivated substrates, potent coupling reagents are recommended. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in these scenarios[3][4]. HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester that readily undergoes nucleophilic attack by an amine to form the desired amide[3][4].

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a variety of benzamide derivatives from 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Protocol 1: HATU-Mediated Amide Coupling

This method is highly recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.

Materials:

  • 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (1.0 equivalent)

  • Amine (primary or secondary, 1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add DIPEA (2.0-3.0 eq) followed by HATU (1.1-1.5 eq). The order of addition can be critical; adding the base first can prevent unwanted side reactions.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the sterically hindered nature of the carboxylic acid, the reaction may require an extended period (12-24 hours). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and the HOAt byproduct. Follow with a wash with brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzamide derivative.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a more cost-effective alternative to HATU, though it may be less efficient for particularly challenging substrates. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

  • 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (1.0 equivalent)

  • Amine (primary or secondary, 1.0 - 1.2 equivalents)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). If using DMF, dilute the reaction mixture with ethyl acetate before performing the aqueous washes.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The choice of coupling reagent can significantly impact the yield and reaction time. The following table provides a hypothetical comparison based on general principles for sterically hindered substrates.

Coupling ReagentBaseSolventTemperature (°C)Typical Time (h)Expected YieldNotes
HATU DIPEADMFRT - 5012 - 24Good to ExcellentRecommended for challenging substrates.
EDC/HOBt -DCM/DMF0 - RT24 - 48Moderate to GoodCost-effective; may require longer reaction times.

Visualization of Workflows

Experimental Workflow for Benzamide Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_purification Work-up and Purification start_acid 2-Methoxy-4-amino- 3,5-diethylsulfonyl benzoic acid dissolve Dissolve in Anhydrous Solvent (e.g., DMF) start_acid->dissolve start_amine Primary or Secondary Amine start_amine->dissolve add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) dissolve->add_reagents react Stir at RT (Monitor by TLC/LC-MS) add_reagents->react workup Aqueous Work-up (Wash with NaHCO₃, Brine) react->workup isolate Dry and Concentrate workup->isolate purify Column Chromatography isolate->purify end_product Pure Benzamide Derivative purify->end_product

Caption: A generalized workflow for the synthesis of benzamide derivatives.

Mechanism of HATU-Mediated Amide Coupling

hatu_mechanism RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg + Base - Base-H⁺ Base Base (DIPEA) Active_Ester OAt-Active Ester RCOO_neg->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Amide Product Active_Ester->Amide + R'-NH₂ HOAt HOAt Active_Ester->HOAt releases Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Characterization of Benzamide Derivatives

The synthesized benzamide derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of benzamide derivatives from 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid offers a promising avenue for the discovery of novel bioactive molecules. The protocols outlined in this guide, particularly the HATU-mediated coupling, provide a robust starting point for researchers. Careful consideration of the steric and electronic properties of this unique starting material is key to successful synthesis.

References

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical Reviews.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. The following question-and-answer format addresses specific challenges encountered during this multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of the Synthetic Pathway

The most reliable and high-yield synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a two-step process starting from 2-methoxy-4-acetamidomethyl benzoate.[1][2][3] This pathway is generally favored over longer routes that often suffer from low yields and difficult purification.[2][3]

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Di-Chlorosulfonylation cluster_1 Step 2: Reductive Ethylation & Hydrolysis A 2-Methoxy-4-acetamidomethyl benzoate C 2-Methoxy-4-acetamido-3,5-bis (chlorosulfonyl) methyl benzoate A->C Reaction Time: 5-10 hrs Temp: 5-10°C B Chlorosulfonic Acid (Excess) B->C F Final Product: 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid C->F Reaction Time: 6-9 hrs D Sodium Sulfite (Na2SO3) Diethyl Sulfate ((Et)2SO4) D->F E Reflux & Acidification (HCl) E->F

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My overall yield is significantly lower than the reported ~75%. What are the most common causes?

A low overall yield is typically a cumulative issue stemming from one or both of the primary synthetic steps. The most critical step to optimize is the initial di-chlorosulfonylation, as inefficiencies here will cascade.

Here is a logical flow to diagnose the issue:

G Start Low Overall Yield (<60%) CheckStep1 Analyze crude product from Step 1. Is yield low or is it impure? Start->CheckStep1 Impure1 Significant mono-sulfonylated byproduct detected? CheckStep1->Impure1 Impure LowYield1 Low yield of desired di-chlorosulfonylated intermediate? CheckStep1->LowYield1 Low Yield CheckStep2 Step 1 product is good (>85% yield). Problem is in Step 2. CheckStep1->CheckStep2 Clean, High Yield See Q2: Incomplete Di-sulfonylation See Q2: Incomplete Di-sulfonylation Impure1->See Q2: Incomplete Di-sulfonylation See Q3: Optimizing Chlorosulfonylation See Q3: Optimizing Chlorosulfonylation LowYield1->See Q3: Optimizing Chlorosulfonylation PurificationLoss Significant loss of product during final workup/crystallization? CheckStep2->PurificationLoss See Q4: Issues with Reductive Ethylation See Q4: Issues with Reductive Ethylation CheckStep2->See Q4: Issues with Reductive Ethylation See Q5: Purification Challenges See Q5: Purification Challenges PurificationLoss->See Q5: Purification Challenges

Caption: Troubleshooting decision tree for low yield.

Q2: I'm observing a significant amount of a mono-sulfonylated byproduct after Step 1. How can I drive the reaction to completion?

This is a classic challenge in electrophilic aromatic substitution. The first sulfonyl chloride group (-SO₂Cl) you add to the ring is strongly electron-withdrawing and deactivating.[4] This makes the second electrophilic attack on the same ring significantly more difficult than the first.

Causality:

  • Insufficient Electrophile: Not enough chlorosulfonic acid to overcome the deactivation for the second substitution.

  • Insufficient Reaction Time/Temperature: The reaction conditions may not be vigorous enough to achieve di-substitution.

Solutions:

  • Increase Molar Excess of Chlorosulfonic Acid: This is the most critical parameter. The reaction equilibrium must be strongly shifted towards the product. Published, high-yield methods use a significant molar excess of chlorosulfonic acid relative to the starting benzoate.[2][3]

  • Extend Reaction Time: Ensure the reaction is running for the recommended 5-10 hours to allow the slower, second sulfonylation to proceed to completion.[2][3]

  • Strict Temperature Control: While tempting to increase temperature to speed up the reaction, the initial addition should be done at low temperatures (5-10°C) to prevent unwanted side reactions.[3] The reaction is highly exothermic.[5]

Parameter Recommended Value Rationale
Molar Ratio (Substrate:HSO₃Cl)1 : (6-8)A large excess of the sulfonating agent is required to overcome the deactivating effect of the first sulfonyl group and drive the reaction to di-substitution.[2][3]
Initial Temperature 5 - 10 °CMinimizes the formation of decomposition products and sulfones, which can arise from excessive heat during this highly exothermic reaction.[3][6]
Reaction Time 5 - 10 hoursAllows sufficient time for the kinetically slower second sulfonylation to reach completion, thereby minimizing the mono-substituted impurity.[1][2]

Table 1. Optimized Parameters for Step 1 (Di-Chlorosulfonylation)

Q3: The yield of my di-chlorosulfonylated intermediate from Step 1 is low, even with minimal byproducts. What could be wrong?

If the issue isn't incomplete reaction (Q2), then a low isolated yield points towards mechanical loss or degradation of the starting material or product.

Causality:

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. This not only consumes your reagent but can alter the reaction chemistry.[7] Feedstock impurities, especially moisture, can significantly impact the outcome.[7]

  • Improper Workup: The hydrolysis of the reaction mixture must be performed carefully. The di-chlorosulfonylated intermediate is susceptible to hydrolysis back to the sulfonic acid if conditions are not controlled.

Solutions:

  • Ensure Anhydrous Conditions: Use dry glassware and high-purity, dry starting materials. Purging the reactor with an inert gas like nitrogen can be beneficial.[7]

  • Controlled Hydrolysis: The workup, which typically involves quenching the reaction mixture with ice/water, must be done slowly and at low temperatures. This precipitates the sulfonyl chloride product while minimizing its hydrolysis.

Q4: My Step 1 was successful, but the yield from Step 2 (reductive ethylation and hydrolysis) is poor. How can I troubleshoot this?

This step involves three key transformations: the conversion of the sulfonyl chloride to a sulfinate, alkylation to a sulfone, and hydrolysis of both the ester and the acetamido protecting group. A failure in any of these will reduce the yield.

Causality:

  • Incomplete Reaction: Insufficient amounts of sodium sulfite or diethyl sulfate, or inadequate reaction time under reflux.

  • Incomplete Hydrolysis: The final acidification step is crucial. It not only precipitates the product but also hydrolyzes the methyl ester to a carboxylic acid and the acetamide to the primary amine. If the pH is not sufficiently acidic or the hydrolysis is not complete, you will have a mixture of products.

Solutions:

  • Verify Reagent Stoichiometry: Follow the molar ratios reported in successful patents. The intermediate, sodium sulfite, and diethyl sulfate should be in a ratio of approximately 1 : (4-6) : (2-3).[2][3]

  • Ensure Sufficient Reflux: The reaction requires heating under reflux for 6-9 hours to ensure all transformations are complete.[1][3]

  • Controlled Acidification: After reflux, cool the reaction mixture (e.g., below 40°C) and slowly add concentrated HCl to adjust the pH to 2-3.[2][3] This ensures complete hydrolysis and full precipitation of the final product.

Parameter Recommended Value Rationale
Molar Ratio (Intermediate:Na₂SO₃:(Et)₂SO₄)1 : (4-6) : (2-3)Ensures complete conversion of the sulfonyl chloride groups to diethyl sulfone groups.[2][3]
Reaction Time 6 - 9 hoursRequired for the multi-step process of reduction, ethylation, and hydrolysis to go to completion.[1][3]
Final pH 2 - 3Critical for the simultaneous hydrolysis of the ester and acetamide protecting groups, and for the complete precipitation of the zwitterionic product.[2]

Table 2. Optimized Parameters for Step 2 (Reductive Ethylation & Hydrolysis)

Q5: My final product is off-white/yellow and difficult to purify by crystallization. What strategies can improve purity?

The final product contains multiple polar functional groups, which can make purification challenging if significant impurities are present.[8] An off-color typically indicates the presence of persistent, often colored, byproducts from side reactions.

Causality:

  • Colored Impurities: May arise from alternative reaction pathways or degradation, especially if reaction temperatures were too high.

  • Poor Crystallization: The presence of closely related impurities (e.g., incompletely hydrolyzed product) can disrupt the crystal lattice, leading to oils or amorphous solids.

Solutions:

  • Activated Carbon Treatment: A highly effective method for removing colored impurities. One patented method involves dissolving the crude, wet product in approximately 10 volumes of hot water, treating with activated carbon, filtering hot, and then allowing the filtrate to cool slowly for crystallization.[2]

  • Controlled Cooling: For effective crystallization, avoid crash-cooling. Allow the hot, purified solution to cool slowly to room temperature, and then further cool in an ice bath to maximize the recovery of pure crystals.[9]

  • pH Adjustment: Ensure the pH is correctly adjusted before crystallization. The isoelectric point of the molecule, where it has minimum solubility, is key to maximizing precipitation. The recommended pH of 2-3 is designed to achieve this.[2]

References

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News. Available from: [Link]

  • CN101643141A. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. Available from: [Link]

  • Roberts, D. W., et al. (2003). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development, ACS Publications. Available from: [Link]

  • Ruan, Z., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. Available from: [Link]

  • CN103319385B. (2015). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Google Patents.
  • Cerfontain, H. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. Available from: [Link]

  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]

  • Rizki, K., et al. (2025). Synthesis of highly sulfonated 2,6-diphenyl-p-Phenylene oxide. OSTI.GOV. Available from: [Link]

  • Grokipedia. Aromatic sulfonation. Available from: [Link]

  • Arcoria, A., et al. (2012). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Available from: [Link]

  • Ji, W., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. RSC Advances, RSC Publishing. Available from: [Link]

  • CN103304453A. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • Shur, V. B., et al. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. Available from: [Link]

  • CN1251833A. (2000). Process for preparing substituted benzoic acid. Google Patents.
  • Rogne, O. (1972). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, RSC Publishing. Available from: [Link]

Sources

troubleshooting common impurities in 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this in-depth troubleshooting guide to address the complex impurity profiles encountered during the synthesis and purification of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (Molecular Weight: 317.41 g/mol )[1].

Because this sulfanilide derivative requires a rigorous multi-step synthesis—involving bis-chlorosulfonation, reduction, ethylation, and global deprotection—minor deviations in stoichiometry or thermodynamics rapidly cascade into significant impurity generation[1]. This guide is designed to provide you with the mechanistic causality behind these failures and self-validating protocols to ensure experimental success.

Mechanistic Workflow & Impurity Origins

To effectively troubleshoot, we must first map the synthetic pathways and identify exactly where side reactions occur. The diagram below illustrates the critical junctions where impurities are generated.

SynthesisWorkflow Start 2-Methoxy-4-acetamido- methyl benzoate Step1 Chlorosulfonation (ClSO3H, 5-10h, 60-70°C) Start->Step1 Imp1 Impurity: Mono-chlorosulfonyl (Amisulpride Acid Precursor) Step1->Imp1 Low ratio/time Int1 3,5-bis(chlorosulfonyl) intermediate Step1->Int1 Excess ClSO3H Step2 Reduction & Ethylation (Na2SO3, Diethyl sulfate, 6-9h) Int1->Step2 Imp2 Impurity: 3,5-bis(sulfonic acid) (Failed Alkylation) Step2->Imp2 pH drop / Hydrolysis Int2 3,5-bis(ethylsulfonyl) acetamido ester Step2->Int2 pH 7.5-8.5 Step3 Acid Hydrolysis (HCl, Reflux 6-9h) Int2->Step3 Imp3 Impurity: N-Acetyl / Ester (Incomplete Deprotection) Step3->Imp3 Premature quench Final 2-Methoxy-4-amino-3,5- diethylsulfonyl benzoic acid Step3->Final Complete Reflux

Figure 1: Synthesis workflow of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid and impurities.

Diagnostic Data: Quantitative Parameter & Impurity Tracking

To isolate the root cause of your specific issue, cross-reference your analytical data with the quantitative parameters and chromatographic signatures summarized below.

Table 1: Stoichiometric & Kinetic Parameters for Synthesis

Reaction Step Primary Reagent Molar Ratio (vs. Substrate) Temp (°C) Duration (h) Critical Control Point
Chlorosulfonation Chlorosulfonic Acid 1 : 5.0 to 1 : 8.0 60–70 5–10 Overcoming C3 steric hindrance
Reduction Sodium Sulfite 1 : 3.0 40 2 Maintaining pH > 7.0
Ethylation Diethyl Sulfate 1 : 3.0 85–90 6–9 Preventing reagent hydrolysis

| Hydrolysis | Hydrochloric Acid | Excess (~3M) | 100 (Reflux) | 6–9 | Cleavage of the stable N-acetyl |

Table 2: Chromatographic & Mass Spectrometry Signatures of Common Impurities

Impurity Name Structural Deviation MW ( g/mol ) Est. RRT (RP-HPLC) Primary Root Cause
Mono-ethylsulfonyl (Amisulpride Acid) Missing C3 ethylsulfonyl group 259.28 ~0.75 Insufficient ClSO₃H ratio or time
3,5-bis(sulfonic acid) Sulfonic acids instead of ethylsulfonyls 341.31 ~0.30 Diethyl sulfate hydrolysis / pH drop
N-Acetyl intermediate Retains N-acetyl protecting group 359.45 ~1.30 Incomplete HCl hydrolysis

| Methyl ester intermediate | Retains methyl ester group | 331.43 | ~1.50 | Incomplete HCl hydrolysis |

Expert FAQs: Troubleshooting Specific Failures

Q1: Why is the mono-ethylsulfonyl derivative (Amisulpride acid) persisting as a major impurity in my final product? Causality & Insight: The formation of the 3,5-bis(chlorosulfonyl) intermediate requires overcoming extreme steric hindrance. The first electrophilic aromatic substitution occurs rapidly at the highly activated C5 position (ortho to the amino group), forming the precursor to 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid (Amisulpride acid)[2][3]. However, the subsequent substitution at the C3 position is sterically crowded by the adjacent methoxy and acetamido groups, and electronically deactivated by the first sulfonyl group. Resolution: You cannot rush this step. You must use a massive molar excess of chlorosulfonic acid (1:5 to 1:8 ratio) and maintain the reaction for a full 5 to 10 hours to force the second substitution[1].

Q2: During the reduction and ethylation step, my yield drops significantly, and I detect highly polar impurities near the solvent front (RRT ~0.30). What is the mechanism of this failure? Causality & Insight: The intermediate bis-sulfonyl chloride must first be reduced by sodium sulfite to a sulfinate salt before it can be alkylated by diethyl sulfate[1]. This reduction process consumes base. If the pH drops below 7.0, the sulfinate easily oxidizes back to a sulfonate (sulfonic acid), which acts as a dead-end product because it cannot be ethylated. Furthermore, diethyl sulfate is prone to aqueous hydrolysis at elevated temperatures, which also generates acidic byproducts that further crash the pH. Resolution: Implement a strict buffering system (e.g., sodium bicarbonate) to maintain the pH between 7.5 and 8.5 during the entire sodium sulfite addition and subsequent ethylation.

Q3: How can I differentiate between incomplete hydrolysis of the ester versus the acetamido group, and how do I fix it? Causality & Insight: The final step utilizes hydrochloric acid to simultaneously hydrolyze both the methyl ester and the N-acetyl protecting group[1]. Thermodynamically, amide hydrolysis requires a significantly higher activation energy than ester hydrolysis. If you stop the reflux prematurely (before the recommended 6–9 hours), the ester will cleave, but you will predominantly see the N-acetyl impurity (MW 359.45) dominating your LC-MS trace. Resolution: Ensure the reaction is held at a rolling reflux (not just heating) for at least 8 hours.

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely solely on timers. Use the following self-validating protocols which incorporate physical checkpoints to confirm reaction progression.

Protocol A: Bis-Chlorosulfonation

  • Charge 2-methoxy-4-acetamidomethyl benzoate (1.0 eq) into a dry, glass-lined reactor.

  • Slowly add chlorosulfonic acid (6.0 eq) at 0–5 °C to control the initial exothermic release of HCl gas.

  • Gradually heat the mixture to 60–70 °C and maintain for 8 hours[1].

    • Self-Validation Checkpoint: Pull an aliquot, quench in ice water, and run a rapid TLC/HPLC. The reaction is only complete when the mono-chlorosulfonyl intermediate is depleted to < 2.0%.

  • Quench the bulk reaction over crushed ice to precipitate the 3,5-bis(chlorosulfonyl) intermediate. Filter and wash with cold water.

Protocol B: Sulfonylation (Reduction) and Ethylation

  • Suspend the wet bis(chlorosulfonyl) intermediate in water.

  • Add sodium sulfite (3.0 eq) while maintaining the pH strictly between 7.5 and 8.5 using sodium bicarbonate. Stir at 40 °C for 2 hours.

    • Self-Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a completely clear solution. This visual cue confirms the hydrophobic sulfonyl chloride has been fully reduced to the water-soluble sulfinate salt. If it remains cloudy, unreacted starting material or insoluble sulfonic acid impurities are present.

  • Add diethyl sulfate (3.0 eq) dropwise. Reflux (approx. 85–90 °C) for 6 to 9 hours[1].

    • Self-Validation Checkpoint: As the ethylation proceeds, the highly hydrophobic target 3,5-bis(ethylsulfonyl) acetamido ester will precipitate out of the aqueous phase. The formation of a dense, filterable solid indicates successful alkylation.

Protocol C: Global Deprotection (Hydrolysis)

  • Resuspend the solid from Protocol B in a ~3M HCl solution.

  • Reflux vigorously for 8 hours[1].

    • Self-Validation Checkpoint: The solid will slowly dissolve as the N-acetyl and ester groups are cleaved, forming the soluble hydrochloride salt of the final product.

  • Cool to room temperature and carefully adjust the pH to 4.0–4.5 using NaOH.

    • Self-Validation Checkpoint: The zwitterionic 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid will rapidly crystallize at its isoelectric point. Filter, wash with cold water, and dry under a vacuum.

References

  • Title: Buy 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (EVT-13997227)
  • Title: CAS 71675-87-1: 4-Amino-5-(ethylsulfonyl)
  • Title: Amisulpride Acid (25 mg) (2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid)

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the highly functionalized building block, 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid[1]. This sulfanilide derivative presents unique synthetic challenges due to extreme steric crowding and electronic deactivation. Here, we provide mechanistic troubleshooting, validated protocols, and structural insights to help you bypass these barriers.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the C4-amino group fail to react under standard N-alkylation or N-acylation conditions? A1: The failure is a compounded effect of both steric and electronic deactivation. The C4-amino group is flanked by two bulky ethylsulfonyl (-SO₂CH₂CH₃) groups at the C3 and C5 positions[1]. These groups create a massive steric shield that physically blocks electrophiles from approaching the nitrogen lone pair. Furthermore, the strong electron-withdrawing nature of the dual sulfonyl groups drastically reduces the electron density on the amine, rendering it a very poor nucleophile[2]. To overcome this, you must alter the kinetic pathway by deprotonating the amine to form a highly reactive localized anion, or by utilizing highly reactive electrophilic species under elevated thermal conditions.

Q2: I am trying to form an amide via the C1-carboxylic acid, but I keep recovering unreacted starting material or N-acylurea byproducts. What is going wrong? A2: The C1-carboxylic acid is sterically hindered by the ortho-methoxy group at C2 and the broader conformational bulk of the meta-ethylsulfonyl group at C5. When using standard carbodiimide coupling reagents (like DCC or EDC), the initial O-acylisourea intermediate forms, but the incoming amine struggles to attack the hindered carbonyl[3]. This delay allows the intermediate to undergo a detrimental intramolecular rearrangement into an unreactive N-acylurea byproduct. To prevent this, you must use uronium-type coupling reagents (e.g., HATU or COMU) that rapidly convert the intermediate into a highly reactive, sterically accessible active ester[4].

Q3: Between HATU and COMU, which coupling reagent is optimal for this specific benzoic acid derivative? A3: While HATU is a gold standard for hindered couplings due to the neighboring group effect of its nitrogen atoms[5], COMU is often superior for this specific substrate. COMU utilizes an Oxyma leaving group and a morpholino carbon skeleton, which significantly enhances solubility in polar aprotic solvents like DMF[4]. Additionally, COMU reactions provide a self-validating colorimetric shift (changing from yellow/orange to colorless/pale yellow upon completion) and avoid the risk of explosive autocatalytic decomposition associated with benzotriazole-based reagents[4]. Note that using excess hindered bases with HATU can sometimes lead to unwanted guanylation side-reactions[6], making COMU a safer and cleaner alternative.

Part 2: Quantitative Data & Reagent Selection

To facilitate reagent selection for the C1-carboxylic acid amidation, the following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered substrates.

Coupling ReagentActive Ester IntermediateByproduct Risk (Hindered Acids)Relative Coupling EfficiencySafety & Handling Profile
EDC / HOBt OBt EsterHigh (N-acylurea formation)LowSafe, water-soluble byproducts
HATU OAt EsterLowVery HighRisk of explosive decomposition[4]; Guanylation risk[6]
COMU Oxyma EsterVery LowVery HighSafe, non-explosive, colorimetric tracking[4]

Part 3: Mechanistic Workflows

Below are the logical workflows for overcoming the specific steric barriers in this molecule.

G Start Hindered C4-Amine Base Deprotonation (NaH or LiHMDS) Start->Base Overcome electronic deactivation Electrophile Activate Electrophile (Acyl Chloride + DMAP) Base->Electrophile Form reactive nucleophile Heat Microwave Irradiation (110°C) Electrophile->Heat Overcome steric barrier Product N-Acylated Product Heat->Product Kinetic drive

Workflow for overcoming steric and electronic barriers in C4-amine acylation.

Pathway Acid C1-Carboxylic Acid COMU COMU / DIPEA Acid->COMU Base-promoted activation ActiveEster Oxyma Active Ester COMU->ActiveEster Leaving group attachment Amide Target Amide ActiveEster->Amide Nucleophilic attack Amine Incoming Amine Amine->Amide Steric bypass

Mechanism of C1-COOH activation and amidation using COMU reagent.

Part 4: Validated Experimental Protocols

Protocol 1: Microwave-Assisted N-Acylation of the C4-Amino Group

Causality Insight: Due to the extreme shielding by the dual ethylsulfonyl groups, standard room-temperature acylation will fail. This protocol utilizes LiHMDS to irreversibly deprotonate the aniline, creating a potent nucleophile, followed by microwave irradiation to provide the activation energy required to bypass the steric clash[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (1.0 equiv) in anhydrous THF (0.2 M concentration) under an argon atmosphere.

  • Deprotonation: Cool the vial to 0 °C using an ice bath. Dropwise, add a 1.0 M solution of LiHMDS in THF (2.5 equiv). Self-Validation: The solution will typically darken, indicating the formation of the nitrogen anion. Stir for 30 minutes at 0 °C.

  • Electrophile Addition: Add the desired acyl chloride (2.0 equiv) dropwise, followed by a catalytic amount of DMAP (0.1 equiv) to form the highly reactive acylpyridinium intermediate.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 110 °C for 45 minutes.

  • Reaction Quench: Cool the vial to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to THF). Self-Validation: Gas evolution (CO₂) confirms the destruction of unreacted acyl chloride.

  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Amidation of the C1-Carboxylic Acid using COMU

Causality Insight: COMU prevents the formation of dead-end N-acylurea byproducts by rapidly forming an Oxyma active ester[4]. The built-in colorimetric shift provides real-time visual confirmation of reaction progress.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (1.0 equiv) and COMU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Self-Validation: The reaction mixture will immediately turn a distinct yellow/orange color, confirming the activation of the carboxylic acid and formation of the Oxyma ester[4]. Stir for 15 minutes at room temperature.

  • Amine Coupling: Add the target amine (1.2 equiv) to the activated mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor the color of the solution. Self-Validation: As the amine consumes the active ester, the solution will transition from yellow/orange to colorless or pale yellow, indicating reaction completion (typically 1-3 hours)[4]. Confirm completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. The COMU byproducts are highly water-soluble and will partition cleanly into the aqueous phase[4]. Dry the organic layer over MgSO₄, filter, and concentrate.

References

  • Buy 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (EVT-13997227), evitachem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxpVwm3tYxOxJT-h9-CPz13h2fmgSsd74vGwACgICVzKYUF9olsqSL9L2qeMfO2L4DHGOJ_xG0FZ_Bpc7onwXpPujMzmVwX2NvembvYBUaQXBCscECC6xh2J69cEzPx-mOtDdIESxy5w==]
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQd3mB25ojXowf6_q6yNVIGeP-jYbmiBVy371ZN_C2WtN7wQRoYAVTUvA2Vjsi1UKNF3VUQY19UJiHSQPlfZoQhU7MZ1rnCTwLjtU2jZ7QJz5nnP6OgoOiBadUsNj4rYOmkdTz8BoKoOjiB2mmscyrYkoz2pwDbtot3ABF7T9BN_07UgmXhiMTo7c6xb4gE25SkgfexmMJcj5Gu3hxEsboBIVPEfCm3Gh2rtY=]
  • HATU: The Core Reagent for Peptide & Drug Synthesis, highfine.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkMMG99TX9Ne-qfmIVodMmyHAgbvnFmhLJh5wOKXYVQdFKFhLBcLwOEqKFHbIBfxtTRcpJ6xNb9g230TmOzZjMld6NLC662Z7YuorWsClvUq6OZDY96svhVJ8EmPwFw5AC7gPqhCeJpDRwr-oLT1m0aGw57F1Wgxfil4p4hhMJfhFymVF8S4JDlYSVfgIRhPh5_vrcTrXzDbwGbI4MqCmExoGyPAh7hwGmHV-q]
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1bWji-Ct4lvEzpf1e9eOmLCwT3cXTfvXdUSxfeYomdiMOON3x2efyO-36thPmU1N-Vpo_Y7kOXn3xZcWGlFOefNiRvOPcXvH7kLtxYOQEhhqMKzJonzuut9PPNZ156I_-BWuZ0HBymhMZKBPsQbSQyUCaAC-0-3q9JUxKY3NajEoCFQxWxvWauyGm7WwdKUDdDzzKYtyYoDLucCbxuQJtMVNvJMTw]
  • COMU: A third generation of uronium-type coupling reagents, luxembourg-bio.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc7ADYUZX3uEFgE9Yhu_NxcdTmyjBrCYorPemrM5vl1lPsVVtxJPWqGeQiMQLWbj8pbDRY9TlX5E4K_YQdEcQvoofRNvwXOMaLhV78H6sni8SLnlPPrfJ_QHgr-dnSg5iEt5xIQn-_Xv3M2yefUQPdGUua7kGgKoIOqyIj1XlTSUXTHSNKJR56hgAI9J9TX9vF-IgfaFv8rBpH_JYAD_4=]
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases, acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXuvicy52sestsXMk9jyqRedavy4QYWtCwkIIx5XevSnuSO3-aFId2kmJ4aFamjt3S294_Fg45NAoO90asesJkX55C2c9Bu09z3sLrkT5GG5GpeO2c9nFaz3uVts2CW1BVwZqEiVE5vbj4]

Sources

troubleshooting baseline noise in 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid via Liquid Chromatography-Mass Spectrometry (LC-MS).

This highly functionalized molecule presents unique chromatographic and ionization hurdles. Its zwitterionic potential (aromatic amine + carboxylic acid) and the presence of two bulky, strongly electron-withdrawing diethylsulfonyl groups make it highly polar and prone to matrix co-elution, adduct formation, and electrospray instability. Below is a comprehensive, causality-driven guide to diagnosing and resolving baseline noise associated with this analyte.

Part 1: Diagnostic Workflow for Baseline Anomalies

Before adjusting method parameters, you must isolate whether the baseline noise is chemical (solvent/matrix) or physical (hardware/source) in origin. Follow the logical decision tree below to identify the root cause.

Baseline_Noise_Isolation A High Baseline Noise in LC-MS (2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid) B Disconnect Column Bypass directly to MS A->B C Does Noise Persist? B->C D Yes: MS or Solvent Issue C->D Yes E No: Column or Matrix Issue C->E No F Infuse Fresh LC-MS Solvent (Via Syringe, No LC Pump) D->F J Run Blank Gradient (with Column attached) E->J G Does Noise Drop? F->G H Yes: LC Pump/Solvent Contamination Flush system, replace solvents G->H Yes I No: ESI Source Contamination Clean cone/capillary, check gases G->I No K Do Peaks/Noise appear? J->K L Yes: Column Bleed / Carryover Wash column (High Organic) K->L Yes M No: Matrix Effect / Co-elution Optimize Sample Prep / Gradient K->M No

Figure 1: Diagnostic decision tree for isolating LC-MS baseline noise sources.

Part 2: Expert FAQs & Mechanistic Troubleshooting

Q1: Why is my baseline excessively "fuzzy" (high-frequency noise) when analyzing this compound in Positive ESI mode?

Causality: High-frequency noise is typically a symptom of electrospray instability or a low signal-to-noise ratio where background chemical noise dominates[1]. 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid contains an amino group, which theoretically protonates in Positive ESI (+ESI). However, the two diethylsulfonyl groups are powerfully electron-withdrawing, drastically reducing the electron density and basicity of the amine. Consequently, the analyte struggles to ionize efficiently in +ESI. To compensate, the detector gains are often pushed higher, which amplifies the ionization of ubiquitous background contaminants (e.g., plasticizers, PEG) that ionize readily in positive mode, creating a "fuzzy" baseline[2]. Solution: Switch to Negative ESI (-ESI) . The carboxylic acid group readily deprotonates to form a stable [M-H]- ion. Negative mode inherently yields a cleaner baseline because significantly fewer background contaminants ionize as anions.

Q2: I am observing severe baseline drift (low-frequency noise) during my gradient elution. What is causing this?

Causality: Baseline drift during a reversed-phase gradient is almost always chemical, stemming from the accumulation of impurities from the aqueous mobile phase onto the column, which then elute as the organic modifier percentage increases[1]. Because this analyte is highly polar, analysts often start with a highly aqueous mobile phase (e.g., 98% water) to achieve retention. If the water is not strictly LC-MS grade, Total Organic Carbon (TOC) impurities will trap on the column head and bleed off during the gradient, causing a rising baseline[3]. Furthermore, temperature fluctuations in the column oven or detector can induce regular, drifting noise patterns[4]. Solution: Use strictly3[3]. Ensure your initial gradient conditions contain at least 2-5% organic solvent to prevent stationary phase dewetting (phase collapse), which causes erratic baseline shifts.

Q3: Why do I see a massive baseline hump at the beginning of the chromatogram that masks my analyte?

Causality: This is a classic matrix effect caused by poor chromatographic retention. On a standard C18 column, the hydrophilic nature of the diethylsulfonyl and carboxylate groups prevents the molecule from partitioning effectively into the hydrophobic stationary phase. As a result, the analyte elutes near the void volume ( t0​ ). Here, it co-elutes with unretained salts, endogenous polar lipids, and sample matrix components, which cause severe ion suppression and a noisy baseline hump[2]. Solution: Shift from a standard C18 to a Pentafluorophenyl (PFP) or Polar-Embedded (C18-Aq) column. A PFP phase provides orthogonal retention mechanisms—specifically dipole-dipole interactions with the sulfonyl/methoxy groups and π−π interactions with the benzoic acid ring—pushing the analyte well past the void volume and away from the matrix noise.

Q4: My baseline has sudden, random spikes. Is this related to the analyte or the system?

Causality: Random spikes are physical anomalies. They are frequently caused by5[5], which cause micro-pulsations in solvent delivery. Alternatively, if you are using high concentrations of buffer salts (>10 mM) with high organic solvents, micro-precipitation can occur in the ESI capillary, leading to erratic droplet fission and signal spikes. Solution: Degas all mobile phases thoroughly and purge the pumps[5]. Restrict volatile buffer concentrations (e.g., ammonium formate) to 10 mM.

Part 3: Quantitative Parameter Optimization

To establish a stable, noise-free baseline for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, implement the optimized parameters detailed in Table 1.

Table 1: Optimized LC-MS Parameters for Baseline Stability

Parameter CategoryRecommended SettingMechanistic Rationale
Ionization Mode Negative ESI (-ESI)Carboxylic acid deprotonates easily; avoids low-efficiency amine protonation and high +ESI background noise.
Column Chemistry PFP (Pentafluorophenyl), 2.1 x 100 mmOrthogonal π−π and dipole interactions retain the polar analyte past the void volume matrix hump.
Aqueous Mobile Phase (A) Water + 5 mM Ammonium FormateVolatile buffer stabilizes pH without precipitating in the MS source. Avoids TFA which causes signal suppression.
Organic Mobile Phase (B) Acetonitrile (LC-MS Grade)Lower viscosity than Methanol, reducing pump pulsation noise; provides sharper peak shapes for aromatic compounds.
ESI Desolvation Temp 350°C – 400°CHigh temperature is required to fully desolvate the bulky diethylsulfonyl groups and prevent droplet-induced noise spikes.

Part 4: Self-Validating System Decontamination Protocol

If you are experiencing persistent baseline noise, execute this self-validating protocol. A self-validating system means the protocol includes a built-in mathematical check to confirm success before you commit precious samples.

Step 1: Baseline Establishment (The Control)

  • Inject 5 μ L of your sample diluent (blank) using your current method.

  • Highlight the baseline region where the analyte typically elutes.

  • Record the Peak-to-Peak Noise Amplitude ( Ninitial​ ) in your chromatography software.

Step 2: MS Source Decontamination

  • Place the LC in standby mode (flow = 0 mL/min).

  • Open the ESI source housing. Using a lint-free wipe soaked in 50:50 Methanol:Water, gently wipe the sample cone and spray shield to remove sulfonyl deposits.

  • Flush the ESI capillary with 100% Isopropanol (LC-MS grade) for 5 minutes using the onboard fluidics system.

Step 3: LC Flow Path Wash (Column Bypassed)

  • Disconnect the analytical column and replace it with a zero-dead-volume union.

  • Flush the LC pumps and autosampler lines with a strong wash solvent (e.g., 25% Water / 25% Methanol / 25% Acetonitrile / 25% Isopropanol + 0.1% Formic Acid) at 0.5 mL/min for 30 minutes.

  • Re-equilibrate the system with your standard mobile phases for 10 minutes.

Step 4: Self-Validation Check

  • Reconnect the analytical column and equilibrate for 15 minutes.

  • Inject 5 μ L of the sample diluent (blank).

  • Record the new Peak-to-Peak Noise Amplitude ( Nfinal​ ).

  • Validation Logic:

    • If Nfinal​≤0.10×Ninitial​ (a 90% reduction in noise), the system is validated and ready for analysis.

    • If Nfinal​>0.10×Ninitial​ , the contamination is retained on the stationary phase. Action: Replace the analytical column and repeat Step 4.

References

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? | Chromatography Online | 1

  • LC Troubleshooting tips V3 - Shimadzu | Shop Shimadzu | 5

  • LCMS Troubleshooting: 14 Best Practices for Laboratories | ZefSci | 2

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions | Restek |3

  • Shimadzu Baseline Disturbance | Shimadzu | 4

Sources

Validation & Comparative

Comparative Analysis: 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid vs. Standard Amisulpride Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The synthesis of substituted benzamides, particularly atypical antipsychotics like Amisulpride, relies heavily on highly pure benzoic acid derivatives[1]. The standard precursor, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS 71675-87-1) , is a mono-sulfonylated intermediate critical for establishing the drug's D2/D3 receptor affinity[2]. Recently, heavily substituted analogs such as 2-methoxy-4-amino-3,5-diethylsulfonyl benzoic acid have emerged in chemical catalogs[3].

As a Senior Application Scientist, I have structured this guide to objectively compare these two compounds. While the standard intermediate is the validated workhorse for active pharmaceutical ingredient (API) manufacturing[2], the 3,5-diethylsulfonyl analog serves a distinct role—primarily as a reference standard for impurity profiling, a stress-degradation marker, or a novel scaffold for next-generation library synthesis.

Structural & Physicochemical Comparison

The fundamental divergence between these two compounds lies in their electrophilic aromatic substitution patterns. The standard intermediate is mono-substituted at the C5 position[4]. In contrast, the analog features a di-substitution pattern (C3 and C5)[3].

Causality in Substitution: The C3 position on the benzoic acid ring is sterically hindered (flanked by the C2-methoxy and C4-amino groups). Standard thiocyanation selectively targets the less hindered C5 position[5]. Achieving di-substitution requires aggressive electrophilic conditions (e.g., excess chlorosulfonic acid) to overcome this steric barrier[3].

Table 1: Quantitative Physicochemical Data
ParameterStandard Amisulpride Intermediate3,5-Diethylsulfonyl Analog
IUPAC Name 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid4-Amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid
CAS Number 71675-87-1N/A (Commercially EVT-13997227)
Molecular Formula C₁₀H₁₃NO₅SC₁₂H₁_{17}NO₇S₂
Molecular Weight 259.28 g/mol 351.39 g/mol
Substitution Pattern Mono-ethylsulfonyl (C5)Di-ethylsulfonyl (C3, C5)
Primary Utility Direct API Precursor (Amisulpride)Impurity Standard / Novel Scaffold
Chromatographic LogP ~0.8 (Highly polar, early elution)~1.4 (Increased lipophilicity, later elution)

Mechanistic Workflows & Synthetic Divergence

The synthesis of these two compounds requires entirely different mechanistic strategies to control regioselectivity.

Pathway cluster_0 Standard Amisulpride Pathway cluster_1 Di-ethylsulfonyl Analog Pathway Start 4-Amino-2-methoxybenzoic Acid (Common Core) Step1A Thiocyanation & Ethylation (KSCN, Br2, Bromoethane) Start->Step1A Mono-substitution Step1B Amine Protection & Chlorosulfonation (Excess ClSO3H) Start->Step1B Di-substitution Step2A Oxidation (H2O2, NaOH) Controlled at 0-5°C Step1A->Step2A ProductA 4-Amino-5-ethylsulfonyl- 2-methoxybenzoic acid (CAS 71675-87-1) Step2A->ProductA Step2B Reduction/Alkylation (Na2SO3, Et2SO4) & Acidic Deprotection Step1B->Step2B ProductB 2-Methoxy-4-amino-3,5- diethylsulfonyl benzoic acid Step2B->ProductB

Fig 1: Divergent synthetic pathways for mono- vs. di-ethylsulfonyl substituted benzoic acids.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate in-process controls (IPCs) that serve as self-validating checkpoints.

Protocol A: Synthesis of Standard Amisulpride Intermediate (CAS 71675-87-1)

Optimized for high-yield mono-substitution[5][6].

  • Thiocyanation: Suspend methyl 4-amino-2-methoxybenzoate (1.0 eq) in methanol. Add potassium thiocyanate (KSCN, 1.2 eq) and slowly dropwise bromine (Br₂, 1.1 eq) at 0°C.

    • Causality: Bromine generates the electrophilic thiocyanogen in situ. The low temperature prevents over-bromination of the activated ring.

    • Self-Validation: The reaction mixture will transition from a dark red suspension to a pale yellow solution. TLC (Hexane:EtOAc 7:3) must show complete consumption of the starting material (Rf ~0.6) to a new spot (Rf ~0.4).

  • Ethylation: Treat the isolated thiocyanate with bromoethane (1.5 eq) under alkaline conditions (KOH) at 60°C to form the ethylthio ether[5].

  • Alkaline Oxidation & Hydrolysis: Cool the reaction to 0-5°C. Slowly add 30% H₂O₂ (3.0 eq) in the presence of NaOH[5][6].

    • Causality: Conducting oxidation under alkaline conditions serves a dual purpose: it oxidizes the thioether to the sulfone while simultaneously hydrolyzing the methyl ester to the free carboxylic acid[6].

    • Self-Validation: Monitor via LC-MS. The mass must shift sequentially from [M+H]⁺ (thioether) →[M+16+H]⁺ (sulfoxide) → [M+32+H]⁺ (sulfone). The reaction is complete only when the sulfoxide intermediate peak is <0.5% by HPLC area. Acidify to pH 2-3 to precipitate the final product[7].

Protocol B: Synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid

Optimized for forced di-substitution[3].

  • Amine Protection & Chlorosulfonation: Dissolve 2-methoxy-4-acetamidomethyl benzoate (1.0 eq) in a 1:6 molar excess of chlorosulfonic acid (ClSO₃H)[3]. Stir at 60°C for 8 hours.

    • Causality: The acetamido group is crucial; it protects the amine from oxidative cleavage by ClSO₃H and sterically directs the incoming bulky sulfonyl groups. The massive excess of ClSO₃H acts as both solvent and reagent to force the thermodynamically less favorable C3 substitution[3].

    • Self-Validation: Copious evolution of HCl gas will occur. The reaction is validated when gas evolution ceases and an aliquot quenched in ice water yields a distinct, filterable solid (the di-sulfonyl chloride).

  • Reduction and Alkylation: Resuspend the intermediate in water. Add sodium sulfite (Na₂SO₃, 3.0 eq) to reduce the sulfonyl chlorides to sulfinate salts, followed by diethyl sulfate (3.0 eq) under reflux for 6-9 hours[3].

  • Deprotection: Add 6M HCl and reflux for an additional 2 hours to cleave the acetamido protecting group and hydrolyze the ester[3].

    • Self-Validation: Adjust the pH to 3.0. The target compound will precipitate. Purity must be validated via ¹H-NMR; the absence of aromatic protons (which would normally appear around 7.5-8.0 ppm for the C3 and C5 positions) confirms successful di-substitution.

Performance in Application: API Manufacturing vs. Impurity Profiling

When evaluating "performance," the context of the application is paramount:

  • API Manufacturing (Amisulpride): The standard intermediate (CAS 71675-87-1) is the only viable option. It seamlessly undergoes coupling with 2-(aminomethyl)-1-ethylpyrrolidine using coupling agents like DCC or via mixed anhydride methods to yield Amisulpride in >74% yields[7].

  • Analytical & Regulatory Performance: The 3,5-diethylsulfonyl analog performs exceptionally well as an analytical marker. During the scale-up of Amisulpride, over-alkylation or over-sulfonylation can occur. Spiking API batches with the 3,5-diethylsulfonyl analog allows quality control teams to validate the resolving power of their HPLC methods, ensuring that di-substituted impurities are accurately quantified and kept below the ICH Q3A regulatory thresholds.

References

  • Wang, Y. (n.d.). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Fine Chemical Intermediates. Semantic Scholar. Available at:[Link]

  • Google Patents. (2012). CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate.
  • Google Patents. (2013). CN103450058A - Method or preparing amisulpride acid.

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, hereafter referred to as DMBA, is a sulfonamide compound characterized by a substituted benzoic acid backbone.[1] Its structure, featuring an amino group, a methoxy group, and two ethylsulfonyl substituents, suggests potential applications in medicinal chemistry and pharmacology.[1] As with any active pharmaceutical ingredient (API), the ability to accurately and reliably quantify DMBA is paramount throughout the drug development lifecycle. Precise analytical methods are essential for ensuring the quality of the drug substance, performing stability studies, controlling manufacturing processes, and conducting pharmacokinetic assessments.

This guide provides an in-depth comparison of three common analytical techniques for the quantification of DMBA: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. All validation principles discussed are grounded in the authoritative standards set by the International Council for Harmonisation (ICH).[2]

Chapter 1: Foundational Principles of Analytical Method Validation

The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[2][4] A well-defined validation protocol should be established before studies begin, and the results should be documented in a validation report.[3]

The core performance characteristics include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[5][6]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[6]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][6]

Validation_Workflow cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development (Selectivity, System Suitability) ATP->MethodDev Robustness Robustness Study (Evaluate Method Parameters) MethodDev->Robustness Protocol Write Validation Protocol (Define Parameters & Criteria) Robustness->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (%RSD) Protocol->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Protocol->LOD_LOQ Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Lifecycle Ongoing Method Lifecycle (Verification, Transfer) Report->Lifecycle

Figure 1: A generalized workflow for analytical method validation based on ICH principles.

Chapter 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Causality: HPLC with UV detection is the workhorse of pharmaceutical quality control. Its selection is predicated on its robustness, cost-effectiveness, and high-throughput capabilities.[7] The method separates DMBA from potential impurities based on its polarity. A reversed-phase C18 column is chosen because it effectively retains moderately polar compounds like benzoic acid derivatives.[7][8] The mobile phase consists of an aqueous component and an organic modifier (acetonitrile), allowing for the modulation of retention time. The addition of an acid, such as formic or trifluoroacetic acid, is critical; it suppresses the ionization of the carboxylic acid group on DMBA, leading to better peak shape and retention on the nonpolar stationary phase.[8] UV detection is suitable as the aromatic ring in DMBA is expected to have a strong chromophore, allowing for sensitive detection.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[7][9]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters XBridge, Agilent Zorbax).[7]

    • Mobile Phase: Isocratic elution with 0.1% v/v formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 65:35 (v/v) ratio. The choice of an isocratic method simplifies the procedure and improves reproducibility for routine QC.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax), anticipated to be around 240-250 nm.

    • Run Time: Approximately 10 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMBA reference standard and dissolve in a 10 mL volumetric flask with methanol.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a minimum of five calibration standards ranging from 1 to 100 µg/mL.[6]

    • Sample Solution: Accurately weigh a quantity of the test sample, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • System Suitability Test (SST): Before analysis, inject the 50 µg/mL standard solution five times. The %RSD for peak area and retention time should be ≤ 2.0%, and the theoretical plates should be > 2000, ensuring the system is performing adequately.

Protocol: Forced Degradation for Specificity Validation

To demonstrate that the method is stability-indicating, forced degradation studies must be performed to ensure that DMBA can be quantified in the presence of its degradation products.[10] The goal is to achieve 5-20% degradation of the API.[10][11]

  • Acid Hydrolysis: Reflux 1 mL of DMBA stock solution with 1 mL of 0.1 N HCl at 60 °C for 4 hours. Neutralize the solution with 0.1 N NaOH before dilution and injection.[11]

  • Base Hydrolysis: Reflux 1 mL of DMBA stock solution with 1 mL of 0.1 N NaOH at 60 °C for 2 hours. Neutralize with 0.1 N HCl before dilution and injection.[11]

  • Oxidative Degradation: Treat 1 mL of DMBA stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose the solid DMBA powder to 105 °C in a dry oven for 48 hours.

  • Photolytic Degradation: Expose a solution of DMBA (100 µg/mL) to UV light (254 nm) for 24 hours.

The chromatograms from these stressed samples should show a decrease in the DMBA peak area and the appearance of new peaks corresponding to degradation products, with no interference at the retention time of the DMBA peak.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (65:35 A:B) SST System Suitability Test (%RSD < 2%) MobilePhase->SST Standards Prepare Standards & Samples Standards->SST Injection Inject Sample (10 µL) SST->Injection Separation Isocratic Separation (C18 Column, 30°C) Injection->Separation Detection UV Detection (λmax) Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify Concentration (vs. Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike with Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Evaporate Evaporate & Reconstitute Precipitate->Evaporate Inject Inject Sample Evaporate->Inject Separation Gradient Separation (C18 Column) Inject->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection (Precursor -> Product Ion) Ionization->Detection Integration Integrate Peak Area Ratio (Analyte/IS) Detection->Integration Quantification Quantify Concentration Integration->Quantification Report Generate Report Quantification->Report UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing DetermineLambda Determine λmax (Wavelength Scan) CalibCurve Prepare Calibration Standards DetermineLambda->CalibCurve Blank Zero with Blank (Methanol) CalibCurve->Blank Measure Measure Absorbance of Standards & Sample Blank->Measure Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot Quantify Calculate Sample Concentration Plot->Quantify Report Generate Report Quantify->Report

Sources

comparing extraction yields of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid across solvents

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Yields of 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid Across Organic Solvents: A Methodological Guide

Executive Summary

The isolation of highly functionalized sulfanilides, specifically 2-methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, presents a unique thermodynamic challenge during post-synthesis workup. This compound is a critical building block in medicinal chemistry, often synthesized via a multi-step chlorosulfonation and hydrolysis route[1]. Because the final reaction step typically yields the compound as a water-soluble sodium salt[2], liquid-liquid extraction (LLE) is required to isolate the free acid.

This guide objectively compares the extraction efficiency of four distinct solvent classes, providing a self-validating experimental protocol designed to maximize yield and purity while minimizing emulsion formation.

Physicochemical Profiling & Solvent Selection Rationale

To design an optimal extraction system, we must first analyze the molecular architecture of 2-methoxy-4-amino-3,5-diethylsulfonyl benzoic acid (Molecular Formula: C₁₂H₁₇NO₇S₂[3]). The molecule possesses a dense array of competing functional groups:

  • Carboxylic Acid (-COOH): Highly polar; dictates the pH dependency of the extraction.

  • Primary Amine (-NH₂): Typically basic, but in this molecule, it is heavily deactivated by the strongly electron-withdrawing sulfonyl groups at the adjacent 3 and 5 positions.

  • Bis-Ethylsulfonyl Groups (-SO₂CH₂CH₃): Introduce significant steric bulk and act as powerful hydrogen-bond acceptors.

The Causality of pH and Solvent Choice: Because the amine basicity is suppressed, the molecule does not readily form water-soluble ammonium salts at mildly acidic pH. By adjusting the aqueous phase to pH 2.0–2.5, the carboxylate is fully protonated (neutralized). The molecule becomes predominantly uncharged, driving its partition into the organic phase.

However, the sheer number of oxygen atoms (seven in total) demands an organic solvent capable of acting as a strong hydrogen-bond acceptor. Non-polar aromatic solvents (like Toluene) fail to solvate the polar sulfonyl groups, while moderately polar halogenated solvents (like Dichloromethane) lack the hydrogen-bonding capacity to efficiently break the solute-water hydration shell. Conversely, oxygenated solvents like Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) provide the exact dipole-dipole and hydrogen-bonding interactions required for high-yield partitioning.

Quantitative Comparison: Solvent Extraction Performance

The following data summarizes the extraction performance of a standardized 0.1 M aqueous solution of the crude sodium salt, acidified to pH 2.5, using a 1:1 (v/v) organic solvent ratio at 25 °C.

SolventClassificationDielectric Constant (ε)Extraction Yield (%)Purity (HPLC, %)Partition Coefficient (Log D at pH 2.5)
2-Methyltetrahydrofuran Green Ether6.9794.2 98.5 2.8
Ethyl Acetate Ester6.0291.8 98.1 2.5
Dichloromethane Halogenated8.9376.596.01.4
Toluene Aromatic2.3818.382.4-0.2

Self-Validating Extraction Protocol (Using 2-MeTHF)

This protocol is designed as a closed-loop, self-validating system. It incorporates In-Process Controls (IPCs) to ensure causality between the chemical state and the physical operations.

Step 1: Aqueous Equilibration & Acidification

  • Action: Cool the crude aqueous reaction mixture (containing the sodium salt of the target compound) to 10–15 °C. Add 2M HCl dropwise under rigorous stirring until the pH reaches 2.0–2.5.

  • Mechanistic Causality: Cooling prevents exothermic degradation of the methoxy group. The precise pH range ensures complete protonation of the carboxylic acid without risking the protonation of the deactivated amine.

  • Validation Check: Stop addition and stir for 15 minutes. Re-measure the pH. If the pH drifts above 2.5 (due to delayed buffer release), add additional HCl until stable.

Step 2: Primary Liquid-Liquid Extraction

  • Action: Add an equal volume (1:1 v/v) of 2-MeTHF to the aqueous phase. Agitate vigorously for 10 minutes, then allow the phases to separate for 15 minutes.

  • Mechanistic Causality: Vigorous agitation maximizes the interfacial surface area, allowing the 2-MeTHF to disrupt the water-solute hydrogen bonds.

  • Validation Check (IPC): Sample the bottom aqueous layer. Spot on a TLC plate (Eluent: DCM/MeOH 9:1) or run a rapid HPLC assay. The extraction is only deemed complete when the aqueous layer contains <2% of the target compound. If >2% remains, perform a secondary extraction with half the volume of 2-MeTHF.

Step 3: Brine Wash & Dehydration

  • Action: Separate the upper organic layer and wash it with 0.5 volumes of saturated aqueous NaCl (brine).

  • Mechanistic Causality: Brine alters the osmotic pressure, forcing dissolved water out of the 2-MeTHF phase and removing trace inorganic salts (e.g., NaCl, Na₂SO₄) co-extracted during Step 2.

Step 4: Isolation

  • Action: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter, and concentrate the filtrate under reduced pressure (in vacuo) at 40 °C to yield the pure 2-methoxy-4-amino-3,5-diethylsulfonyl benzoic acid as a crystalline solid.

  • Validation Check: Calculate the mass balance against the theoretical yield. A successful execution of this protocol should yield >90% mass recovery with >98% purity.

Mechanistic Extraction Workflow

G A Aqueous Crude Mixture (Contains Target Sodium Salt) B Acidification & Equilibration (Add 2M HCl -> pH 2.0-2.5) A->B C Primary Extraction (Add 2-MeTHF or EtOAc) B->C D Phase Separation C->D E Aqueous Phase (IPC: HPLC/TLC Check) D->E Bottom Layer F Organic Phase (Contains Product) D->F Top Layer G Secondary Extraction (If IPC > 2% Target) E->G Target Detected H Brine Wash & Drying (Sat. NaCl, Na2SO4) F->H G->D Recycle I Concentration in vacuo (Yield: >90%) H->I

Figure 1: Self-validating liquid-liquid extraction workflow for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Sources

reference standards for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid method validation

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Reference Standards for the Method Validation of 4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid

Introduction

In the landscape of pharmaceutical development, the integrity of every analytical measurement underpins the safety and efficacy of the final product. The validation of an analytical method is the documented process that proves a method is suitable for its intended purpose[1][2]. This guide provides an in-depth, technical comparison of reference standards for the validation of analytical methods concerning 4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid , a sulfonamide compound of interest in medicinal chemistry and potentially as a pharmaceutical intermediate[3].

For researchers, analytical scientists, and drug development professionals, selecting an appropriate reference standard is not merely a preliminary step; it is the cornerstone upon which the entire validation framework rests. The quality of the standard directly dictates the reliability of the data generated for critical validation parameters such as accuracy, precision, and specificity.

This document moves beyond a simple procedural checklist. It delves into the causality behind experimental choices, grounded in the latest regulatory expectations set forth by the International Council for Harmonisation (ICH), particularly the revised Q2(R2) guideline on Validation of Analytical Procedures and the new Q14 guideline on Analytical Procedure Development[4][5][6]. These guidelines champion a more holistic, risk-based "lifecycle" approach, viewing method development and validation as a continuous process rather than a one-time event[2][7].

Part 1: A Comparative Framework for Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement benchmark in analytical testing[8][9]. The choice of standard depends on the stage of development and the specific requirement of the analysis. The concept of metrological traceability—linking your measurement back to a national or international primary standard (e.g., from NIST, USP, EP)—is paramount for ensuring data integrity and global acceptance[10].

Below is a comparison of common reference standard types applicable to the analysis of 4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid.

Table 1: Comparison of Reference Standard Types

Standard Type Typical Purity Characterization & Documentation Metrological Traceability Primary Use Case in Method Validation
Primary / Pharmacopoeial Highest possible; defined purity/potency.Exhaustive characterization (NMR, MS, etc.). Comprehensive Certificate of Analysis (CoA) provided by a pharmacopeia (e.g., USP, EP)[8].Establishes the top of the traceability chain. It is the ultimate benchmark.Definitive identity confirmation; establishing accuracy; qualification of secondary standards.
Certified Reference Material (CRM) High, with a certified property value and associated uncertainty.Extensive characterization under an accredited system (e.g., ISO 17034). Detailed CoA with uncertainty budget[10].Direct traceability to SI units or other primary standards (e.g., NIST SRM).Instrument calibration; validating accuracy where a pharmacopoeial standard is unavailable.
Secondary / Working Standard High, but qualified against a primary standard.Characterized in-house. CoA documents its identity, purity, and link to the primary standard used for qualification.Traceability is established through direct comparison to a primary standard.Routine use in validation experiments (linearity, precision, accuracy) after qualification. Cost-effective for daily use[8].
In-house / Custom Synthesized Variable; must be thoroughly determined.Must be comprehensively characterized by the user (e.g., 1H NMR, LC/MS, CHN, KF) to establish identity and purity[9].Traceability must be established by the user through comparison with a primary or certified standard, if available.Early development; validation of methods for novel impurities or intermediates where no commercial standard exists.

The relationship and hierarchy between these standards are crucial for establishing an unbroken chain of comparisons, ensuring that measurements made with a working standard are demonstrably linked to a primary source.

cluster_traceability Hierarchy of Reference Standards Primary Primary Standard (e.g., USP, EP, NIST CRM) Secondary Secondary / Working Standard Primary->Secondary Qualification / Calibration Analysis Routine Sample Analysis Secondary->Analysis Daily System Suitability & Analysis center Fit for Purpose Method Specificity Specificity center->Specificity ensures correct analyte Accuracy Accuracy center->Accuracy ensures closeness to true value Precision Precision center->Precision ensures repeatability Linearity Linearity center->Linearity ensures proportional response Range Range center->Range defines working interval LOQ LOQ / LOD center->LOQ defines limits Robustness Robustness center->Robustness ensures reliability

Caption: Interrelation of validation parameters.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] A highly pure reference standard is essential to generate a primary signal against which potential interferences can be compared.

  • Accuracy: Accuracy measures the closeness of test results to the true value.[1][7] It is often determined by a recovery study using a sample matrix spiked with a known amount of analyte. The "known amount" must be sourced from a primary or certified reference standard whose purity is well-defined to avoid introducing systematic error.

  • Precision: This expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] While precision measures the random error of the method, the stock solutions used for the experiment must be prepared from a reliable working standard to ensure the homogeneity of the test samples.

  • Linearity & Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval over which the method is shown to be linear, accurate, and precise.[11] A high-purity standard is required to prepare a series of accurate calibration standards across the intended range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are the lowest concentrations of analyte that can be reliably detected and quantified, respectively.[1] Accurate determination of these limits requires preparing very dilute solutions, which necessitates starting with a high-purity standard to ensure the initial concentration is known with certainty.

  • Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] A consistent working standard should be used throughout robustness testing to ensure that observed variability comes from the method changes, not the standard itself.

Part 3: A Practical Guide - Comparative Validation Protocol (HPLC-UV Assay)

This section outlines a detailed protocol for validating an HPLC-UV assay for 4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid, highlighting the differential use of reference standards.

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (Hypothetical - requires experimental determination)
Injection Volume 10 µL
Validation Workflow

The validation process follows a structured, pre-approved protocol and culminates in a comprehensive report.

cluster_workflow Method Validation Workflow Protocol 1. Draft & Approve Validation Protocol Qualify 2. Qualify Working Standard (vs. Primary Standard) Protocol->Qualify SST 3. Perform System Suitability Testing (SST) Qualify->SST Execute 4. Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) SST->Execute Analyze 5. Analyze Data vs. Acceptance Criteria Execute->Analyze Report 6. Draft & Approve Validation Report Analyze->Report

Caption: High-level validation workflow.

Step-by-Step Experimental Protocols

1. Qualification of the Working Standard

  • Objective: To qualify a batch of a Secondary/Working Standard against a Pharmacopoeial or Primary Standard.

  • Causality: This is a critical first step to ensure the cost-effective working standard is reliable and traceable, minimizing the use of the expensive primary standard for routine validation tests.

  • Methodology:

    • Accurately prepare a stock solution of the Primary Standard (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Accurately prepare a stock solution of the Working Standard at the same nominal concentration.

    • Inject each solution in replicate (n=6) using the defined HPLC method.

    • Calculate the purity/potency of the Working Standard relative to the Primary Standard using the formula: Potency_WS = (Area_WS / Area_PS) * Potency_PS

  • Acceptance Criteria: The relative potency of the Working Standard should be within a defined range (e.g., 99.0% - 101.0%) of the Primary Standard, with a precision of %RSD ≤ 2.0%.

2. Accuracy (% Recovery)

  • Objective: To demonstrate the closeness of the method's results to the true value.

  • Causality: This test reveals any systematic bias in the method. Using a Primary Standard is crucial here as it represents the "true value".

  • Methodology:

    • Prepare a placebo (a mixture of all formulation components except the active ingredient).

    • Spike the placebo at three concentration levels covering the method's range (e.g., 80%, 100%, and 120% of the target concentration). Use the Primary Standard for spiking.

    • Prepare three independent samples at each concentration level (total of 9 samples).

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria (ICH): Mean recovery should be within 98.0% - 102.0% at each level.

3. Precision (Repeatability & Intermediate Precision)

  • Objective: To assess the method's random error under various conditions.

  • Causality: This demonstrates the method's consistency and reliability over time and with different analysts/equipment. The qualified Working Standard is appropriate here.

  • Methodology:

    • Repeatability: Analyze a minimum of 6 preparations at 100% of the test concentration, or 9 determinations covering the specified range (3 concentrations, 3 replicates each).[11]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[11]

  • Acceptance Criteria (ICH): Relative Standard Deviation (%RSD) should typically be ≤ 2.0% for an API assay.

4. Linearity

  • Objective: To confirm the proportional relationship between concentration and instrument response.

  • Causality: Ensures that a single-point calibration or a calibration curve is valid across the desired measurement range. Use the qualified Working Standard .

  • Methodology:

    • Prepare a series of at least 5 concentrations from the Working Standard stock solution, spanning the analytical range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration and record the peak area.

    • Plot peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria (ICH): The correlation coefficient (r²) should be ≥ 0.999.

Part 4: Data Presentation and Interpretation

Clear tabulation of results is essential for the final validation report. The data must be compared against the pre-defined acceptance criteria established in the validation protocol.

Table 3: Hypothetical Validation Data Summary

Validation Parameter Result ICH Acceptance Criteria Status
Accuracy (80% Level) 99.5% Mean Recovery98.0 - 102.0%Pass
Accuracy (100% Level) 100.2% Mean Recovery98.0 - 102.0%Pass
Accuracy (120% Level) 99.8% Mean Recovery98.0 - 102.0%Pass
Precision (Repeatability) %RSD = 0.85%≤ 2.0%Pass
Precision (Intermediate) %RSD = 1.10%≤ 2.0%Pass
Linearity r² = 0.9998≥ 0.999Pass

Conclusion

The validation of an analytical method for a compound like 4-amino-3,5-bis(ethylsulfonyl)-2-methoxybenzoic acid is a rigorous, multi-faceted process that is fundamentally anchored by the quality of the reference standard used. As this guide has demonstrated, a tiered approach to standards—using a high-purity primary or pharmacopoeial standard to establish accuracy and qualify a more cost-effective working standard for routine validation tests—provides a framework that is both scientifically robust and economically viable. By understanding the "why" behind each validation parameter and aligning experimental design with the principles of the ICH Q2(R2) guideline, scientists can ensure their analytical methods are truly fit for purpose, generating data that is reliable, reproducible, and defensible throughout the entire pharmaceutical lifecycle.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Nelson Labs. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • European Medicines Agency. (2005, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]

  • Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

Sources

A Comparative Guide to the Structural Analogs of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic modification of a lead compound to optimize its pharmacological profile is a cornerstone of medicinal chemistry. The compound 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, a substituted sulfanilide, represents a scaffold of significant interest due to its potential as an antimicrobial agent.[1] Sulfonamides, as a class, function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[2][3] This mechanism provides a clear rationale for their selective toxicity against pathogens.

This guide provides an in-depth comparison of structural analogs of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid. We will move beyond a simple presentation of data to explore the causal relationships between structural modifications and their impact on bioactivity, pharmacokinetics, and safety. The experimental protocols detailed herein are designed as self-validating systems, providing researchers with robust methodologies for their own investigations. Our objective is to furnish drug development professionals with a comprehensive framework for decision-making in the early stages of lead optimization.

Section 1: Comparative In Vitro Bioactivity: A Focus on Antibacterial Efficacy

The primary therapeutic rationale for developing sulfonamide-based compounds is their antibacterial potential. The efficacy of these molecules is intrinsically linked to their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of DHPS.[3] However, subtle modifications to the core scaffold can dramatically alter inhibitory potency and spectrum of activity.

A critical structure-activity relationship (SAR) for antibacterial sulfonamides is the presence of a free (unsubstituted) amino group on the benzene ring, para to the sulfonamide group, which is essential for mimicking PABA.[4] Variations in other substituents on the aromatic ring, such as the methoxy and ethylsulfonyl groups in our lead compound, primarily influence physicochemical properties like acidity (pKa) and hydrophobicity, which in turn affect target engagement and cell penetration.[5]

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a typical iterative cycle in lead optimization, which is central to exploring the SAR of a compound series.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Iteration A Identify Lead Compound (e.g., 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid) B Propose Analogs (Vary Substituents) A->B Hypothesize Improvements C Synthesize Analogs B->C D Primary Assay (e.g., Antibacterial MIC) C->D Test Efficacy E Secondary Assays (ADME, Cytotoxicity) D->E Profile Promising Candidates F Analyze Data & Establish SAR E->F Consolidate Data G Select New Leads or Refine Design F->G Interpret Results G->B Iterate Design PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A Prepare Compound Stock (in DMSO) B Spike Compound into Plasma (e.g., Human Plasma) A->B C Load Spiked Plasma into Sample Chamber of RED Device B->C D Load PBS Buffer into Buffer Chamber E Incubate at 37°C with Shaking (4-24 hours) D->E F Collect Aliquots from Both Chambers E->F G Quantify Compound Concentration (LC-MS/MS) F->G H Calculate % Bound G->H

Caption: Workflow for Plasma Protein Binding assay using Equilibrium Dialysis.

Comparative Plasma Protein Binding Data
Compound IDKey Structural FeatureLogP (Predicted)% Plasma Protein Binding (Hypothetical)
Lead Compound Two -SO₂C₂H₅ groups3.595%
Analog DOne -SO₂CH₃ group2.880%
Analog ECarboxylic acid esterified4.2>99%
Analog FNo sulfonyl groups2.160%

Analysis:

  • Lipophilicity: A primary driver of plasma protein binding is lipophilicity (LogP). Increasing the lipophilicity, for instance by esterifying the carboxylic acid (Analog E), would be expected to dramatically increase binding to albumin.

  • Sulfonyl Groups: The strongly polar sulfonyl groups contribute to the overall properties. Modifying them from diethylsulfonyl to a less bulky methylsulfonyl (Analog D) or removing them entirely (Analog F) would likely decrease lipophilicity and, consequently, reduce plasma protein binding.

Experimental Protocol: Equilibrium Dialysis for PPB Determination

This protocol describes the use of a Rapid Equilibrium Dialysis (RED) device, a common high-throughput format. [4] 1. Preparation of Materials:

  • Test Compounds: Stock solutions in DMSO.

  • Plasma: Pooled human plasma (or from other relevant species).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Apparatus: Equilibrium dialysis device (e.g., 96-well RED plate), incubator shaker, LC-MS/MS system.

2. Assay Procedure:

  • Compound Spiking: Spike the plasma with the test compounds to the desired final concentration (e.g., 1-5 µM). Ensure the final DMSO concentration is low (<1%) to avoid protein denaturation.

  • Device Setup: Add the spiked plasma to the sample chamber (red side) of the RED device inserts. Add an equal volume of PBS to the buffer chamber.

  • Incubation: Assemble the unit and incubate at 37°C with gentle shaking for 4-24 hours to allow the free drug to equilibrate across the semi-permeable membrane. The optimal time should be determined experimentally.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both sets of aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer] / [Concentration in plasma]

    • % Bound = (1 - fu) * 100

Metabolic Stability

The metabolic stability of a compound determines its half-life in the body. Assays using liver microsomes, which contain a high concentration of Cytochrome P450 (CYP) enzymes, are a standard in vitro model for assessing Phase I metabolism. [6]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Compound Solution D Pre-incubate Compound and Microsomes at 37°C A->D B Prepare Liver Microsome Suspension (e.g., Human Liver Microsomes) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction by Adding NADPH C->E D->E F Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction in Aliquots (e.g., with cold Acetonitrile) F->G H Centrifuge and Collect Supernatant G->H I Quantify Remaining Parent Compound (LC-MS/MS) H->I J Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for Metabolic Stability assay using Liver Microsomes.

Comparative Metabolic Stability Data
Compound IDKey Structural FeatureIn Vitro Half-life (t½, min) (Hypothetical)Intrinsic Clearance (CLint, µL/min/mg) (Hypothetical)
Lead Compound 2-Methoxy group4515.4
Analog G2-Ethoxy group2527.7
Analog HMethoxy group removed>120<5.8
Analog IMethoxy replaced with CF₃1546.2

Analysis:

  • Site of Metabolism: The methoxy group (O-CH₃) is a common site for O-demethylation by CYP enzymes. Replacing it with a bulkier ethoxy group (Analog G) or a metabolically labile group could decrease stability (shorter half-life).

  • Blocking Metabolism: Removing the methoxy group entirely (Analog H) or replacing it with a metabolically stable group like trifluoromethyl (CF₃) can block this metabolic pathway. However, the electron-withdrawing nature of CF₃ (Analog I) might make other positions on the ring more susceptible to oxidation, potentially leading to a different metabolic fate and even lower stability.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining the rate of metabolism of a compound in a liver microsome suspension. [6] 1. Preparation of Materials:

  • Test Compounds: Stock solutions in DMSO.

  • Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.

  • Cofactor: NADPH regenerating system or NADPH stock solution.

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard.

2. Assay Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, liver microsomes, and the test compound at its final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the ice-cold quenching solution to stop the reaction. The "0" time point sample is typically taken just before adding NADPH.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the amount of remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the assay.

Section 3: Comparative In Vitro Cytotoxicity

Assessing cytotoxicity is a crucial early step to ensure that a compound's biological activity is not due to general toxicity and to establish a preliminary therapeutic window. The MTT assay is a common colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability. [7]

Comparative Cytotoxicity Data

The following table presents IC₅₀ (half-maximal inhibitory concentration) values for several sulfonamide and benzoic acid derivatives against various cancer cell lines, illustrating the potential for off-target or desired cytotoxic effects.

CompoundCell LineIC₅₀ (µM)Key Structural FeatureReference
Benzoic AcidPC3 (Prostate)~190 (72h)Parent Benzoic Acid[8]
Benzoic AcidHeLa (Cervical)~670 (48h)Parent Benzoic Acid[8]
Sulfonamide 8aHeLa (Cervical)10.9N-ethyl toluene-4-sulfonamide[7]
Sulfonamide 8bHeLa (Cervical)7.22,5-Dichlorothiophene-3-sulfonamide[7]
Sulfonamide 8bMCF-7 (Breast)7.132,5-Dichlorothiophene-3-sulfonamide[7]

Analysis:

  • While the parent benzoic acid molecule shows weak cytotoxicity at high concentrations,[8] the addition of a sulfonamide moiety and other substituents can dramatically increase potency, as seen with compounds 8a and 8b. [7]This highlights that while the core structure may be safe, derivatives can acquire significant cytotoxicity, which could be harnessed for applications like oncology or flagged as a potential liability for other indications.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard procedure for evaluating the effect of compounds on cell proliferation and viability.

1. Preparation of Materials:

  • Cell Lines: Human cell lines (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) cultured in appropriate media.

  • Test Compounds: Stock solutions in DMSO, serially diluted in culture media.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), plate reader.

2. Assay Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Remove the old media and add fresh media containing the serially diluted test compounds. Include vehicle controls (media with DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value.

Conclusion

The comparative analysis of structural analogs of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid underscores the profound impact of subtle chemical modifications on a compound's overall pharmacological profile. By systematically evaluating bioactivity, pharmacokinetic properties, and cytotoxicity, researchers can establish clear structure-activity relationships that guide the rational design of new chemical entities. The methodologies and data presented in this guide serve as a foundational framework for advancing lead optimization programs, enabling an integrated, multi-parameter approach to identifying drug candidates with the highest potential for clinical success.

References

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). ResearchGate. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. [Link]

  • Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. (2026). MDPI. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1997). PubMed. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025). EXCLI Journal. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. [Link]

  • Antibacterial activity of novel 2-(substituted sulfonamido) benzoic acid derivative. (n.d.). ResearchGate. [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Robust Synthesis and Validation

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a substituted benzamide derivative that serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a key precursor for the atypical antipsychotic drug Amisulpride, which is used in the treatment of schizophrenia and bipolar disorder[1][2][3]. The purity and consistent yield of this intermediate are paramount, as they directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).

The successful transfer of a chemical synthesis protocol from a research and development setting to full-scale production, or its replication across different research sites, hinges on its robustness and reproducibility. An inter-laboratory validation study is the gold standard for assessing these characteristics[4]. Such studies are designed to evaluate the precision and reliability of a method when performed by different analysts in different laboratories[5][6]. This guide provides an in-depth comparison of a primary synthesis route for 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid, outlines a protocol for its inter-laboratory validation, and presents a framework for the statistical analysis of the resulting data.

Part 1: Comparative Analysis of Synthesis Routes

While several pathways to synthesize 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid exist, they often involve trade-offs between yield, cost of starting materials, and operational complexity[1]. We will focus on a widely documented and efficient two-step method as our primary protocol and briefly compare it with an alternative.

Primary Synthesis Protocol: A Two-Step Chlorosulfonation and Sulfonylation

This method begins with the readily available starting material, 2-methoxy-4-acetamidomethyl benzoate, and proceeds through two key transformations. This route is favored for its straightforward process and high product purity[2][7].

Causality Behind the Chosen Pathway: The acetamido group serves as a protecting group for the amine, preventing unwanted side reactions during the aggressive chlorosulfonation step. The two-step process allows for controlled introduction of the two ethylsulfonyl groups, leading to a high-purity final product with yields reported to reach 75% and purity exceeding 99.5%[7].

Start 2-Methoxy-4-acetamidomethyl benzoate Step1 Step 1: Chlorosulfonation Start->Step1 Chlorosulfonic Acid Intermediate 2-Methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate Step1->Intermediate Formation of Sulfonyl Chloride Step2 Step 2: Sulfonylation & Hydrolysis Intermediate->Step2 Sodium Sulfite, Diethyl Sulfate, HCl (acidification) Product 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid Step2->Product Final Product Formation

Caption: High-level workflow for the primary two-step synthesis.

Alternative Synthesis Routes

Other documented methods may involve different starting materials or reaction sequences. For instance, some routes begin with 2-methoxy-4-aminobenzoic acid, which requires different protection and sulfonation strategies[1]. Another approach involves the oxidation of a thioether precursor to form the sulfonyl groups[3].

Parameter Primary Protocol (Chlorosulfonation) Alternative Protocol (Thioether Oxidation)
Starting Material 2-methoxy-4-acetamidomethyl benzoate2-methoxy-4-amino-5-ethyl-thio benzoic acid
Key Reagents Chlorosulfonic Acid, Diethyl SulfateHydrogen Peroxide, Acetic Acid
Advantages High yield and purity, well-documented[2][7]Avoids highly corrosive chlorosulfonic acid
Disadvantages Uses highly corrosive and hazardous reagentsCan have longer reaction times and lower purity (87.6% reported in one attempt)[3]
Overall Yield ~75%[7]Potentially lower, ~24% from earlier precursors in one example[3]

Part 2: Designing the Inter-Laboratory Validation Study

The objective of this study is to determine the reproducibility of the primary synthesis protocol. It assesses how robust the method is when performed by different personnel in different environments with their own standard equipment[8].

Trustworthiness Through Design: A well-designed inter-laboratory comparison is a self-validating system. By providing standardized materials and a highly detailed protocol, variability is minimized to factors related to laboratory environment and analyst technique, allowing for a true assessment of method reproducibility[9].

cluster_labs Participating Laboratories (N > 8) CoordLab Coordinating Laboratory KitPrep Prepare & Distribute Kits (Starting Material, Reagents, Protocol) CoordLab->KitPrep Lab1 Lab 1 - Synthesize Product - Perform Analysis KitPrep->Lab1 Lab2 Lab 2 - Synthesize Product - Perform Analysis KitPrep->Lab2 LabN Lab N - Synthesize Product - Perform Analysis KitPrep->LabN DataSub Submit Data Securely (Yield, Purity, Deviations) Lab1->DataSub Lab2->DataSub LabN->DataSub CoordAnalysis Centralized Statistical Analysis (Mean, RSD, Z-Scores) DataSub->CoordAnalysis Report Final Validation Report (Reproducibility Statement) CoordAnalysis->Report

Caption: Process flow for a typical inter-laboratory validation study.

Study Protocol
  • Recruitment of Laboratories: A minimum of 8-15 laboratories should be recruited to ensure statistical significance[8]. Participants must confirm they have the necessary standard laboratory equipment (fume hoods, glassware, heating mantles, rotary evaporators, HPLC systems).

  • Distribution of Materials: A single, homogenous batch of 2-methoxy-4-acetamidomethyl benzoate and all required reagents will be packaged and distributed by a coordinating laboratory. This eliminates variability from starting material quality.

  • Execution of Synthesis: Each laboratory will perform the synthesis in triplicate according to the detailed protocol provided in Appendix A.

  • Analysis of Product: Each laboratory will analyze the purity of their three product batches using the standardized HPLC method detailed in Appendix B.

  • Data Reporting: Laboratories will report the following data to the coordinating body:

    • Mass of starting material used for each replicate.

    • Mass of final product obtained for each replicate (to calculate yield).

    • Three HPLC chromatograms for each replicate.

    • Calculated purity (% area) for each replicate.

    • A detailed report of any deviations from the protocol, however minor.

Part 3: Data Analysis and Interpretation

Upon collection, the data is anonymized and analyzed statistically to assess the method's performance across all participating laboratories[5].

Hypothetical Inter-Laboratory Results

The following table represents a potential data set from five participating laboratories.

Laboratory ID Replicate 1 Yield (%) Replicate 1 Purity (%) Replicate 2 Yield (%) Replicate 2 Purity (%) Replicate 3 Yield (%) Replicate 3 Purity (%) Mean Yield (%) Mean Purity (%)
LAB-0175.299.6876.199.7174.899.6575.499.68
LAB-0273.599.5374.299.5973.999.6173.999.58
LAB-0377.199.7576.599.7277.399.6977.099.72
LAB-0470.198.9169.598.8570.899.0370.198.93
LAB-0574.999.6375.599.5875.199.6675.299.62
Statistical Evaluation

The primary goal is to determine the method's precision, which is broken down into two key components[6]:

  • Repeatability (within-laboratory precision): The consistency of results obtained by a single laboratory under the same conditions. This is assessed by the standard deviation of the replicates within each lab.

  • Reproducibility (between-laboratory precision): The consistency of results obtained across different laboratories. This is the key metric for validation and is assessed by the overall standard deviation of the laboratory means.

Key Statistical Metrics:

  • Overall Mean (x̄): The average of all results from all laboratories.

  • Standard Deviation (s): A measure of the amount of variation or dispersion of a set of values.

  • Relative Standard Deviation (RSD %): Also known as the coefficient of variation (CV), it is the standard deviation expressed as a percentage of the mean ((s / x̄) * 100). It allows for comparison of variability between datasets with different means.

  • Z-Score: A statistical measurement that describes a value's relationship to the mean of a group of values. It is calculated as z = (x - μ) / σ, where x is the lab's mean, μ is the overall mean, and σ is the overall standard deviation[10]. A z-score between -2.0 and +2.0 is generally considered satisfactory[11].

Analysis of Hypothetical Data:

Metric Yield (%) Purity (%)
Overall Mean 74.399.51
Overall Standard Deviation 2.530.32
Overall RSD (%) 3.41%0.32%

Interpretation: The RSD for purity is exceptionally low (0.32%), indicating that the analytical part of the method is highly reproducible. The RSD for yield is higher (3.41%), which is expected for a multi-step chemical synthesis, but still indicates good reproducibility. Laboratory LAB-04 shows a noticeably lower mean yield and purity. An investigation into their reported deviations or a calculation of their Z-score (which would likely fall outside the ±2 range) would be warranted to determine if there was a systematic error.

Conclusion

This guide provides a comprehensive framework for the synthesis and inter-laboratory validation of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid. The primary two-step synthesis protocol is shown to be a high-yielding and pure method. The proposed inter-laboratory study design, coupled with robust statistical analysis, offers a clear pathway to validating the method's reproducibility. The successful completion of such a study provides a high degree of confidence that the synthesis protocol is robust, reliable, and transferable across different research and manufacturing environments, ensuring the consistent quality of this vital pharmaceutical intermediate.

Appendix A: Detailed Synthesis Protocol

(Note: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.)

Step 1: Synthesis of 2-methoxy-4-acetamido-5-sulfonyl chloride methyl benzoate

  • To a dried 1L three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 2-methoxy-4-acetamido methyl benzoate (1.0 mole).

  • Cool the flask in an ice-water bath.

  • Slowly add chlorosulfonic acid (6.0 moles) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 2 kg) with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield the intermediate.

Step 2: Synthesis of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid

  • In a 2L flask, suspend the dried intermediate from Step 1 (1.0 mole) and sodium sulfite (5.0 moles) in water (1L).

  • Heat the mixture to reflux (approx. 100°C).

  • Add diethyl sulfate (2.5 moles) dropwise to the refluxing mixture over 1-2 hours.

  • Maintain the reflux for an additional 6-8 hours. The reaction can be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. This will cause the final product to precipitate and also hydrolyze the acetamido protecting group.

  • Stir the slurry in an ice bath for 1 hour to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration, wash with cold water, and dry under vacuum at 60°C.

Appendix B: Standardized HPLC Analytical Method

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH 4.4) and methanol (60:40 v/v)[12].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 234 nm[12].

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the dried product in 100 mL of mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at the detection wavelength.

References

  • Verbist, B., & Vandebroek, H. (n.d.). Robust Statistical Methods in Interlaboratory Analytical Studies. Academia.edu. Available at: [Link]

  • Uhl, W. (1991). A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. PubMed. Available at: [Link]

  • CN101628886A. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Patsnap.
  • Araujo, P. (2009). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. Available at: [Link]

  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available at: [Link]

  • Suárez-García, S., et al. (2014). Statistical functional approach for interlaboratory studies with thermal data. ResearchGate. Available at: [Link]

  • CN103319385B. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Google Patents.
  • CN103304453A. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • UNEP RRC.AP. (n.d.). Protocol for inter-laboratory comparison. AIT. Available at: [Link]

  • US20130096319A1. PROCESS FOR PREPARATION OF AMISULPRIDE. Google Patents.
  • CompaLab. (n.d.). What is an inter laboratory comparison ?. CompaLab. Available at: [Link]

  • El-Gindy, A., et al. (n.d.). Simultaneous determination of antipyrine and benzocaine in the presence of p-aminobenzoic acid by TLC-densitometry and HPLC. Royal Society of Chemistry. Available at: [Link]

  • European Commission, Joint Research Centre. (n.d.). Interlaboratory comparisons. Available at: [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Benchmark International. Available at: [Link]

  • ARAB ACCREDITATION COOPERATION. (2013). ARAC INTERLABORATORY COMPARISONS. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available at: [Link]

  • Zhang, X., et al. (2014). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Available at: [Link]

  • Sotanaphun, U., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. Available at: [Link]

  • Kim, K. B., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Available at: [Link]

Sources

A Researcher's Guide to the Binding Affinities of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the quantitative assessment of a compound's binding affinity for its biological target is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the binding affinities of a series of benzenesulfonamide derivatives targeting various isoforms of human carbonic anhydrase (CA). We will delve into the structure-activity relationships that govern these interactions and provide detailed protocols for the key experimental techniques used to measure them. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work.

Introduction: Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and various metabolic pathways.[1][3] With 16 known isoforms in humans, CAs exhibit diverse tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases.[1][3]

For instance, inhibition of CA II is a validated strategy for the treatment of glaucoma, while targeting the tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic cancers, has emerged as a promising anti-cancer approach.[1][2][4] The primary chemical class of CA inhibitors is the sulfonamides, which exhibit high affinity for the active site zinc ion.[5] This guide will focus on benzenesulfonamide derivatives and explore how structural modifications influence their binding affinity and isoform selectivity.

Comparative Analysis of Binding Affinities

The binding affinity of an inhibitor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug design. A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the binding affinities of a selection of benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

CompoundR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) -25012255.7
1a 4-(2-(2-Aliphatic-thio-4-oxoquinazolin-3(4H)-yl)ethyl)57.86.47.13.1
1b 4-(2-(2-Aryl-thio-4-oxoquinazolin-3(4H)-yl)ethyl)740.2173.493.6-
2a (tetrafluoro) 4-((1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methyl)10530.14.51.9[6][7]
2b (non-fluoro) 4-((1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methyl)75565.538.912.4[6][7]
3 4-(rhodanine-linked)>10000109.49.346.8[8]
4 (benzoic acid deriv.) 4-carboxy-3-hydroxy9,0003,900--[9]

Note: Ki values are a measure of the dissociation constant of the enzyme-inhibitor complex and are inversely proportional to binding affinity.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The data presented above highlights key structure-activity relationships that govern the binding affinity and isoform selectivity of benzenesulfonamide inhibitors.

The Essential Sulfonamide Moiety

The primary interaction driving the binding of these inhibitors is the coordination of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.[5] This interaction is fundamental to the inhibitory activity of this class of compounds.

The "Tail" Approach and Isoform Selectivity

Beyond the zinc-binding sulfonamide group, the "tail" of the inhibitor, which is the remainder of the molecule, plays a crucial role in determining both the potency and the isoform selectivity.[10] These tails can form additional interactions with amino acid residues lining the active site cavity.[6][7]

  • Hydrophobic Interactions: The active sites of different CA isoforms have distinct topographies. For example, the active site of CA IX has a hydrophobic pocket that can accommodate bulky substituents, which is not present in CA II.[11] This difference can be exploited to design inhibitors with high selectivity for CA IX over CA II.[10][11] As seen with compounds 2a and 2b , the addition of a bulky cyclohexylmethyl group leads to potent inhibition of the tumor-associated isoforms hCA IX and XII.[6][7]

  • Fluorination: The introduction of fluorine atoms to the benzene ring, as in compound 2a , generally increases the binding affinity.[6][7] This is attributed to the electron-withdrawing nature of fluorine, which lowers the pKa of the sulfonamide group, favoring its deprotonation and subsequent coordination to the zinc ion.[6]

  • Benzoic Acid Derivatives: While most potent CA inhibitors are sulfonamides, some benzoic acid derivatives have also been shown to inhibit CAs, albeit through a different mechanism.[12][13] Instead of directly binding to the zinc ion, these compounds are thought to interact with the zinc-bound water molecule, which is a key component of the enzyme's catalytic machinery.[12][13] This often results in weaker binding affinities compared to sulfonamides, as illustrated by compound 4 .[9]

The following diagram illustrates the key structural features of a benzenesulfonamide inhibitor and their roles in binding to the carbonic anhydrase active site.

SAR_Carbonic_Anhydrase_Inhibitor cluster_inhibitor Benzenesulfonamide Inhibitor cluster_enzyme Carbonic Anhydrase Active Site Inhibitor General Structure Benzene Benzene Ring (Scaffold) Sulfonamide SO2NH2 (Zinc Binding Group) Zinc Zn²⁺ Ion Sulfonamide->Zinc Coordinates with Benzene->Sulfonamide Primary Interaction Tail R-Group 'Tail' (Selectivity & Potency) Benzene->Tail Modulates Affinity & Selectivity HydrophobicPocket Hydrophobic Pocket (e.g., in CA IX) Tail->HydrophobicPocket Interacts with ActiveSite Active Site HydrophilicRegion Hydrophilic Region

Caption: Key structural elements of benzenesulfonamide inhibitors and their interactions within the carbonic anhydrase active site.

Experimental Methodologies for Determining Binding Affinity

Accurate determination of binding affinity is paramount for the successful development of potent and selective inhibitors. Several biophysical and biochemical techniques are commonly employed for this purpose.

Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay directly measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ by carbonic anhydrase produces protons, leading to a decrease in the pH of the solution.[14][15] This pH change is monitored in real-time using a pH indicator dye in a stopped-flow spectrophotometer.[16][17] The rate of the reaction is determined by measuring the rate of change in the absorbance of the pH indicator. The inhibition constant (Ki) is then determined by measuring the reaction rate at various inhibitor concentrations.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).[17]

    • Prepare a stock solution of the carbonic anhydrase enzyme in the same buffer.

    • Prepare serial dilutions of the inhibitor compound in the same buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at 0°C.[17]

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with each concentration of the inhibitor and incubate for a specified time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO₂-saturated water into the other syringe.

    • Rapidly mix the two solutions in the observation cell of the spectrophotometer.

    • Monitor the change in absorbance of the pH indicator at its λmax over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat change that occurs when a ligand (the inhibitor) is titrated into a solution containing a macromolecule (the enzyme). The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation:

    • Prepare the enzyme and inhibitor solutions in the same, well-matched buffer to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

The following diagram illustrates a typical experimental workflow for determining the binding affinity of a carbonic anhydrase inhibitor.

experimental_workflow start Start: Synthesized Inhibitor Compound assay_selection Select Appropriate Binding Assay start->assay_selection stopped_flow Stopped-Flow CO₂ Hydration Assay assay_selection->stopped_flow Functional Assay itc Isothermal Titration Calorimetry (ITC) assay_selection->itc Biophysical Assay protocol_sf Execute Stopped-Flow Protocol: 1. Reagent Prep 2. Pre-incubation 3. Measurement 4. Data Analysis stopped_flow->protocol_sf protocol_itc Execute ITC Protocol: 1. Sample Prep 2. Titration Experiment 3. Data Analysis itc->protocol_itc data_analysis Determine Binding Affinity (Ki or Kd) protocol_sf->data_analysis protocol_itc->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for the determination and analysis of inhibitor binding affinity.

Conclusion

The benzenesulfonamide scaffold represents a privileged structure in the design of potent carbonic anhydrase inhibitors. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can rationally design novel derivatives with improved binding affinities and isoform selectivities. This guide provides a framework for these endeavors, from the comparative analysis of binding data to the practical implementation of key binding assays. The continued exploration of this chemical space holds great promise for the development of new therapeutics targeting a wide range of human diseases.

References

  • Dubin, Y., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. PLoS ONE, 9(10), e111241. [Link]

  • Dubin, Y., et al. (2014). Discovery and characterization of novel selective inhibitors of carbonic anhydrase IX. Journal of Medicinal Chemistry, 57(22), 9575-9585. [Link]

  • Guler, O. O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5324-5334. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3107-3113. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours: carbonic anhydrase inhibitors. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]

  • Rana, S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. [Link]

  • Gieling, R. G., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. European Journal of Medicinal Chemistry, 256, 115456. [Link]

  • Guler, O. O., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 819-824. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3295. [Link]

  • El-Sayed, M. A. A., et al. (2021). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1647. [Link]

  • McKenna, R., & Supuran, C. T. (2014). Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors. Chemical Communications, 50(76), 11134-11136. [Link]

  • Sastry, M., et al. (1997). Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. Journal of the American Chemical Society, 119(49), 11849-11858. [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772. [Link]

  • Gecibesler, I. H., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282. [Link]

  • McKenna, R., & Supuran, C. T. (2014). Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors. Chemical Communications, 50(76), 11134-11136. [Link]

  • Khan, A. U., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807953. [Link]

  • Van Heeke, G., et al. (2022). The binding affinity of sulphonamide drugs depends strongly on the phosphomimic site. Chemical Science, 13(3), 757-766. [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]

  • De Simone, G., & Supuran, C. T. (2025). Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview. Frontiers in Pharmacology, 15, 1366961. [Link]

  • Temperini, C., et al. (2006). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. Organic & Biomolecular Chemistry, 4(13), 2565-2571. [Link]

  • Rutkauskas, K., et al. (2022). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1632-1641. [Link]

  • Occhipinti, R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 184. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1839-1851. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Molecules, 27(19), 6524. [Link]

  • Singh, S., et al. (2025). Carbonic anhydrase II Inhibitors: Structural diversity, mechanisms and molecular docking insights. ResearchGate. [Link]

  • Weber, A., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 11(7), 738-746. [Link]

  • Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13888. [Link]

  • Putnam, R. W. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

Sources

Analytical Comparison Guide: UV-Vis vs. Fluorescence Detection for 2-Methoxy-4-amino-3,5-diethylsulfonyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid is a highly substituted aromatic building block, frequently utilized in advanced organic synthesis and as a critical pharmaceutical intermediate[]. Because of its complex substitution pattern, analysts must carefully select their detection methodologies based on the required sensitivity and matrix complexity.

This guide provides an objective, data-driven comparison between Ultraviolet-Visible (UV-Vis) spectroscopy and Fluorescence Detection (FLD). Drawing upon photophysical principles and validated chromatographic data from its closely related mono-ethylsulfonyl analog (Amisulpride acid)[2][3], this document establishes robust, self-validating protocols for both bulk purity tracking and trace-level impurity profiling.

Structural Dynamics & Photophysical Causality

To understand how to detect this molecule, we must first understand why it interacts with light. The molecule features a highly conjugated benzene ring with a pronounced "push-pull" electronic configuration[4]:

  • Electron-Donating Groups (EDGs): The amino group (-NH2) at position 4 and the methoxy group (-OCH3) at position 2 push electron density into the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): The carboxylic acid (-COOH) at position 1 and the two ethylsulfonyl groups (-SO2CH2CH3) at positions 3 and 5 pull electron density away from the ring.

The Intramolecular Charge Transfer (ICT) State

This push-pull dynamic creates a strong dipole, leading to an Intramolecular Charge Transfer (ICT) state upon photon absorption.

  • UV Absorption: The π→π* and n→π* transitions associated with this ICT state result in strong UV absorption. The primary absorption band occurs at ~226 nm (in acidic media), with a secondary ICT band at ~274–280 nm [3][5]. The addition of the second sulfonyl group at position 3 enhances the electron-withdrawing capacity, slightly broadening the absorption band compared to its mono-substituted counterpart[4].

  • Fluorescence Emission: The rigid push-pull system allows for radiative relaxation. Excitation at the secondary band (~275 nm) yields a highly specific fluorescence emission peak at ~370 nm [3][6]. The massive Stokes shift (~95 nm) is a hallmark of ICT fluorophores, occurring because the excited state undergoes significant solvent relaxation before emitting a photon.

G cluster_0 Push-Pull System Donor Electron Donors (-NH2, -OCH3) ICT Intramolecular Charge Transfer (ICT) State Donor->ICT  Electron flow   Acceptor Electron Acceptors (-COOH, -SO2Et) Acceptor->ICT  Electron pull   UV UV Absorption (~275 nm) ICT->UV Excitation FL Fluorescence Emission (~370 nm) UV->FL Stokes Shift (~95 nm)

Fig 1: Push-pull electronic mechanism driving UV absorption and fluorescence emission.

Quantitative Performance Comparison

When coupled with High-Performance Liquid Chromatography (HPLC), the choice between UV-Vis (DAD/VWD) and Fluorescence (FLD) dictates the analytical limits of the assay. Empirical data demonstrates that FLD is approximately six times more sensitive than UV detection for this chromophore class[3].

ParameterHPLC-UV (Diode Array / VWD)HPLC-FLD (Fluorescence)
Primary Wavelengths λmax = 226 nm or 274 nm[5]λex = 274 nm, λem = 370 nm[3]
Sensitivity (LOD) ~1.0 – 5.0 µg/mL (Moderate)~10 ng/mL (High)[3]
Linear Dynamic Range 2 – 10 µg/mL (Standard Assay)[7]10 – 1,000 ng/mL[3]
Matrix Interference High (Many organics absorb at 226 nm)Low (Few organics emit at 370 nm)
Primary Application Bulk synthetic yield tracking, purity assay.Trace impurity profiling, bioanalysis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and a built-in quality control check.

Protocol A: HPLC-UV for Bulk Purity & Synthetic Tracking

Best suited for macro-scale reaction monitoring where the analyte concentration is high (>1 µg/mL).

  • Mobile Phase Preparation: Prepare a mixture of 0.03 M Potassium dihydrogen phosphate buffer and Acetonitrile (65:35 v/v)[3].

    • Causality: Adjusting the buffer to pH 6.5 ensures the carboxylic acid moiety (-COOH, pKa ~4.09)[2] is fully deprotonated. This prevents peak splitting and stabilizes the retention time by maintaining the molecule in a single ionization state.

  • Instrument Parameters: Set the UV detector to 226 nm (for maximum signal) or 274 nm (for higher specificity)[3][5]. Flow rate: 1.0 mL/min.

  • Self-Validation (System Suitability): Inject a known reference standard at 10 µg/mL.

    • Validation Criteria: The peak tailing factor must be < 1.5. If tailing occurs, it indicates secondary interactions between the basic amino group and unendcapped silanols on the stationary phase, requiring a column wash or the addition of a silanol blocker (e.g., triethylamine).

Protocol B: HPLC-FLD for Trace Impurity Profiling

Best suited for micro-scale impurity detection or pharmacokinetic bioanalysis.

  • Sample Preparation: If extracting from a complex matrix, utilize Solid-Phase Extraction (SPE) using a cyano (CN) or C18 cartridge[3].

    • Causality: The highly polar nature of the dual ethylsulfonyl groups requires a stationary phase that can handle mixed-mode interactions. SPE removes heavy matrix proteins that could cause fluorescence quenching.

  • Instrument Parameters: Set the Fluorescence Detector to Excitation = 274 nm and Emission = 370 nm[3].

    • Causality: Thoroughly degas the mobile phase via ultrasonication and vacuum filtration. Dissolved oxygen is a potent collisional quencher that will non-radiatively absorb the ICT state's energy, drastically reducing the emission signal at 370 nm.

  • Self-Validation (System Suitability): Run a matrix blank (solvent + matrix without the analyte).

    • Validation Criteria: The baseline at 370 nm must remain flat. The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ, 10 ng/mL) must strictly exceed 10:1[3].

Workflow Sample Sample Preparation (2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid) Split Analytical Goal? Sample->Split Bulk Bulk Purity / Synthesis Tracking (High Concentration) Split->Bulk Macro-scale Trace Trace Impurity / Bioanalysis (Low Concentration) Split->Trace Micro-scale UV HPLC-UV (λ = 226 / 275 nm) LOD: ~1-5 µg/mL Bulk->UV FLD HPLC-FLD (Ex: 275 nm, Em: 370 nm) LOD: ~10 ng/mL Trace->FLD

Fig 2: Decision logic for selecting UV-Vis vs Fluorescence detection based on analytical goals.

Conclusion & Decision Matrix

The detection of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid relies heavily on exploiting its unique push-pull chromophore.

  • Choose UV-Vis detection for routine QA/QC of bulk synthetic batches where concentrations exceed 1 µg/mL. It is robust, universally applicable, and less susceptible to environmental variables like dissolved oxygen.

  • Choose Fluorescence detection for trace-level impurity profiling or environmental/biological monitoring. The massive 95 nm Stokes shift provides a pristine, interference-free baseline, unlocking nanogram-per-milliliter sensitivity[3].

References

  • Chromatographia / NIH. (2010). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Retrieved from[Link]

  • Scholars Research Library. (2020). A novel spectrofluorimetric method for the determination of amisulpride in bulk and pharmaceutical formulation. Retrieved from[Link]

  • Biosciences Biotechnology Research Asia. (2021). Fabrication of Amisulpride Nanosuspension for Nose to Brain Delivery in the Potential Antipsychotic Treatment. Retrieved from[Link]

  • ACS Publications. (2023). Linking Structural Features of Amisulpride and Sulpiride to Their Photoreactivity and Environmental Fate. Retrieved from[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guide is to foster a proactive safety culture. By understanding the 'why' behind each procedural step, scientists can intuitively adapt to varying experimental conditions while upholding the highest safety standards.

Hazard Identification and Risk Assessment: Understanding the Adversary

Based on data from its close analog, 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid, we can anticipate a similar hazard profile. The primary risks associated with handling this compound are categorized as follows:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for aerosolization, and the duration of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required and recommended PPE for handling 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and subsequent irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield is necessary when there is a significant splash hazard.To protect the eyes from dust particles and splashes, which can cause serious irritation.[1][2] A face shield offers a broader area of protection for the entire face.
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high risk of contamination, a chemical-resistant apron or suit should be considered.To prevent accidental skin exposure.[1][2][3] Standard lab attire provides a basic barrier, while specialized chemical-resistant clothing is necessary for higher-risk scenarios.
Respiratory Protection All handling of the solid compound should be performed within a certified chemical fume hood. For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.To prevent the inhalation of dust, which can cause respiratory tract irritation.[1][2][3] A chemical fume hood is the primary engineering control to minimize airborne exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Pre-Handling Checklist:
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect for any defects such as tears or cracks.

  • Prepare a Decontamination Area: Designate a specific area for the removal of PPE and have appropriate waste disposal containers ready.

  • Review Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Handling the Compound:
  • Work Within a Fume Hood: All manipulations of the solid compound that could generate dust must be conducted within a certified chemical fume hood.

  • Minimize Dust Generation: Use techniques that minimize the creation of dust, such as carefully scooping the material rather than pouring it from a height.

  • Use Appropriate Tools: Employ spatulas and other tools that are compatible with the chemical and will not generate static electricity.

  • Keep Containers Closed: When not in use, ensure that all containers of the compound are tightly sealed.[1][3]

Post-Handling Procedures:
  • Decontaminate Work Surfaces: Clean the work area within the fume hood thoroughly with an appropriate solvent and cleaning agent.

  • Properly Remove PPE: Remove gloves and other disposable PPE in a manner that avoids contaminating the skin. Dispose of them in the designated hazardous waste container.

  • Wash Hands Thoroughly: Immediately after removing gloves, wash hands with soap and water.[2]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, carefully scoop the solid material into a designated hazardous waste container. Avoid generating dust. Clean the spill area with an appropriate solvent. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

All waste containing 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[3] Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the critical safety workflow, the following diagram illustrates the decision-making process for handling 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

Safety_Workflow Start Start: Handling 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid RiskAssessment 1. Conduct Risk Assessment (Quantity, Aerosolization Potential) Start->RiskAssessment SelectPPE 2. Select and Don Appropriate PPE (Gloves, Eye/Face, Lab Coat, +/- Respirator) RiskAssessment->SelectPPE WorkInHood 3. Work in a Certified Chemical Fume Hood SelectPPE->WorkInHood Handling 4. Handle Compound (Minimize Dust, Keep Containers Closed) WorkInHood->Handling PostHandling 5. Post-Handling Procedures (Decontaminate, Doff PPE, Wash Hands) Handling->PostHandling Emergency Emergency Event (Spill or Exposure) Handling->Emergency Disposal 6. Dispose of Waste as Hazardous PostHandling->Disposal End End of Procedure Disposal->End EmergencyResponse Follow Emergency Procedures (First Aid, Spill Cleanup) Emergency->EmergencyResponse Activate EmergencyResponse->PostHandling After Resolution

Caption: Logical workflow for the safe handling of 2-Methoxy-4-amino-3,5-diethylsulfonyl benzoic acid.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific discovery can proceed without compromising well-being.

References

  • Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.
  • Loba Chemie. (2018, January 10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS.
  • ChemicalBook. (2024, December 14).
  • Apollo Scientific. (2023, July 4). 4-Amino-5-(ethylsulfonyl)
  • SynQuest Labs. (n.d.).
  • Tokyo Chemical Industry. (2024, December 11). SAFETY DATA SHEET: 5-(Aminosulfonyl)-2,3-dimethoxybenzoic Acid.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Santa Cruz Biotechnology. (n.d.).
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). CCOHS: Sulfuric Acid.
  • Chemos GmbH & Co.KG. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Al-Subaie, A. M., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • ResearchGate. (2018, July 13).
  • BenchChem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Fisher Scientific. (2012, May 1).
  • NC Epidemiology. (2019, December 17). Occupational Safety Resources on Sulfuric Acid.
  • Google Patents. (n.d.).

Sources

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